molecular formula C10H16ClNO3 B1334120 3,5-Dimethoxy-4-hydroxyphenethylamine hydrochloride CAS No. 2176-14-9

3,5-Dimethoxy-4-hydroxyphenethylamine hydrochloride

Cat. No.: B1334120
CAS No.: 2176-14-9
M. Wt: 233.69 g/mol
InChI Key: TTZCOFGHDPRVFN-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-4-hydroxyphenethylamine hydrochloride is a useful research compound. Its molecular formula is C10H16ClNO3 and its molecular weight is 233.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2-aminoethyl)-2,6-dimethoxyphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3.ClH/c1-13-8-5-7(3-4-11)6-9(14-2)10(8)12;/h5-6,12H,3-4,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZCOFGHDPRVFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374319
Record name 4-(2-Aminoethyl)-2,6-dimethoxyphenol--hydrogen chloride (1/1)
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Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2176-14-9
Record name 4-(2-Aminoethyl)-2,6-dimethoxyphenol--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-aminoethyl)-2,6-dimethoxyphenol hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: 3,5-Dimethoxy-4-hydroxyphenethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the properties, synthesis, and pharmacological profile of 3,5-Dimethoxy-4-hydroxyphenethylamine hydrochloride.

Executive Summary

This compound (also known as 4-O-Demethylmescaline or 3,5-Dimethoxytyramine ) is a substituted phenethylamine and a primary metabolite of the psychedelic alkaloid mescaline. Structurally, it represents the phenolic analogue of mescaline, where the 4-methoxy group is replaced by a hydroxyl group.

While mescaline is a potent 5-HT2A agonist, this 4-hydroxy metabolite is largely considered centrally inactive in humans, primarily due to its inability to effectively cross the blood-brain barrier (BBB) caused by the polarity of the phenolic moiety. However, it serves as a critical reference standard in metabolic profiling and forensic analysis of mescaline ingestion.

Physicochemical Characterization

Identity and Constants

The compound exists as a white to off-white crystalline solid in its hydrochloride salt form. It is hygroscopic and sensitive to oxidation due to the free phenolic group.

PropertyData
IUPAC Name 4-(2-Aminoethyl)-2,6-dimethoxyphenol hydrochloride
Common Synonyms 4-O-Demethylmescaline; 3,5-Dimethoxytyramine; 4-Desmethylmescaline
CAS Number (HCl) 2176-14-9
CAS Number (Freebase) 2413-00-5
Molecular Formula C₁₀H₁₅NO₃[1] · HCl
Molecular Weight 233.69 g/mol (HCl salt); 197.23 g/mol (Freebase)
Physical State Crystalline Solid
Solubility Soluble in water, ethanol, methanol; Insoluble in non-polar solvents (ether, hexane)
Acidity (pKa) ~9.5 (Phenol), ~10.5 (Amine) [Predicted]
Spectral Analysis

Mass Spectrometry (EI-MS):

  • Molecular Ion (M+): m/z 197 (Freebase)[2]

  • Base Peak: m/z 152.[2] This fragment arises from the characteristic

    
    -cleavage of the amine side chain (loss of 
    
    
    
    , mass 30), leaving the stabilized 3,5-dimethoxy-4-hydroxybenzyl cation.

Nuclear Magnetic Resonance (¹H-NMR, 400 MHz, D₂O):

  • Aromatic Protons:

    
     6.5–6.7 ppm (Singlet, 2H). The symmetry of the 3,5-substituents results in chemically equivalent protons at positions 2 and 6.
    
  • Methoxy Groups:

    
     3.8–3.9 ppm (Singlet, 6H).
    
  • Side Chain: Two triplets (

    
     and 
    
    
    
    methylene groups) typically around
    
    
    2.8–3.2 ppm.

Synthesis Protocol

Methodology: De Novo Synthesis from Syringaldehyde Rationale: While this compound can be obtained by demethylating mescaline (using BBr₃), that route requires a controlled substance as a precursor. The preferred laboratory route starts from Syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde), utilizing a Henry Reaction followed by reduction.

Workflow Diagram

Synthesis Syringaldehyde Syringaldehyde (C9H10O4) Nitrostyrene Nitrostyrene Intermediate (3,5-dimethoxy-4-hydroxy-u03b2-nitrostyrene) Syringaldehyde->Nitrostyrene Nitromethane NH4OAc, AcOH Reflux Amine Freebase Amine (3,5-Dimethoxy-4-hydroxyphenethylamine) Nitrostyrene->Amine LAH (LiAlH4) THF, Reflux Product Final Product (HCl Salt) Amine->Product HCl (gas) Anhydrous Et2O

Figure 1: Synthetic pathway from Syringaldehyde to 3,5-Dimethoxy-4-hydroxyphenethylamine HCl.[3][4][5]

Step-by-Step Protocol
Step 1: Henry Reaction (Condensation)
  • Reagents: Dissolve Syringaldehyde (10.0 g, 54.9 mmol) in glacial acetic acid (40 mL). Add Nitromethane (5.0 g, 82 mmol) and Ammonium Acetate (1.5 g).

  • Reaction: Reflux the mixture for 2–4 hours. The solution will darken as the nitrostyrene forms.

  • Workup: Cool the reaction mixture. Pour into ice-water. The yellow/orange crystalline solid (3,5-dimethoxy-4-hydroxy-

    
    -nitrostyrene) precipitates.
    
  • Purification: Recrystallize from methanol/water to remove unreacted aldehyde.

Step 2: Reduction
  • Setup: Prepare a suspension of Lithium Aluminum Hydride (LAH) (4.0 equiv) in anhydrous THF under an inert atmosphere (Ar or N₂).

  • Addition: Dissolve the dried nitrostyrene intermediate in THF and add dropwise to the LAH suspension. (Note: The phenolic hydroxyl consumes 1 equiv of hydride).

  • Reflux: Heat to reflux for 6–12 hours to ensure complete reduction of the nitro group and the double bond.

  • Quench: Cool to 0°C. Carefully quench excess hydride using the Fieser method (Water, 15% NaOH, Water). Filter off the aluminum salts.

  • Isolation: Evaporate the THF to yield the crude amine freebase oil.

Step 3: Salt Formation
  • Dissolution: Dissolve the crude oil in a minimal amount of anhydrous isopropanol or ethanol.

  • Acidification: Add concentrated HCl (aq) or bubble dry HCl gas until pH < 3.

  • Crystallization: Dilute with anhydrous diethyl ether until turbid. Cool at 4°C overnight.

  • Filtration: Collect the white crystals of this compound by vacuum filtration.

Pharmacology & Metabolism

Biological Activity[3][7][8][9][10]
  • Receptor Binding: The compound retains some affinity for 5-HT receptors but lacks the potency of mescaline. The replacement of the 4-methoxy group with a hydroxyl group significantly increases polarity.

  • Blood-Brain Barrier (BBB): The phenolic hydroxyl group facilitates rapid conjugation (sulfation/glucuronidation) and hinders passive transport across the lipophilic BBB. Consequently, the compound is centrally inactive in humans at typical doses.

  • Peripheral Effects: May exhibit sympathomimetic activity via peripheral adrenergic receptors, potentially causing transient changes in blood pressure or heart rate.

Metabolic Pathway

This compound is the primary product of mescaline O-demethylation, catalyzed by hepatic CYP450 enzymes. It is subsequently cleared via conjugation.

Metabolism Mescaline Mescaline (3,4,5-Trimethoxyphenethylamine) Metabolite 3,5-Dimethoxy-4-hydroxyphenethylamine (4-O-Demethylmescaline) Mescaline->Metabolite CYP450 (O-Demethylation) Conjugate O-Sulfate / O-Glucuronide Excreted in Urine Metabolite->Conjugate Sulfotransferase (Phase II) NAcetyl N-Acetyl-3,5-dimethoxy-4-hydroxyphenethylamine Metabolite->NAcetyl N-Acetyltransferase (Minor Pathway)

Figure 2: Metabolic formation and clearance of 3,5-Dimethoxy-4-hydroxyphenethylamine.

Handling and Safety

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at -20°C. Hygroscopic; keep under inert gas (Argon) to prevent oxidation of the phenol ring (browning).

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.

References

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.

  • Nichols, D. E., et al. (1977).
  • Cayman Chemical. (2024). Product Information: 3,5-Dimethoxy-4-hydroxyphenethylamine HCl.[4]

  • PubChem. (2025). Compound Summary: 4-(2-Aminoethyl)-2,6-dimethoxyphenol hydrochloride.

  • Dinis-Oliveira, R. J., et al. (2019).[6] "Pharmacokinetics and Pharmacodynamics of Mescaline." ResearchGate.

Sources

Technical Monograph: 4-(2-Aminoethyl)-2,6-dimethoxyphenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for researchers and drug development professionals. It prioritizes mechanistic depth, reproducible protocols, and structural analysis over general description.

Synonyms: 3,5-Dimethoxy-4-hydroxyphenethylamine HCl; 4-O-Desmethylmescaline; Syringamine (ambiguous). CAS Registry Number: 2176-14-9 (HCl salt), 2413-00-5 (Free base).[1]

Executive Summary & Chemical Identity

4-(2-Aminoethyl)-2,6-dimethoxyphenol hydrochloride is a substituted phenethylamine alkaloid characterized by a phenol core flanked by two methoxy groups at the meta positions (relative to the ethylamine chain). It serves as the immediate biosynthetic precursor to Mescaline (3,4,5-trimethoxyphenethylamine) and is its primary O-demethylated metabolite in mammals.

Unlike its methylated counterpart, this compound exhibits significantly reduced lipophilicity due to the free phenolic hydroxyl group, which alters its pharmacokinetics and blood-brain barrier (BBB) permeability. In research contexts, it is utilized as a reference standard for metabolic profiling of phenethylamines and as a substrate in enzymatic assays involving catechol-O-methyltransferase (COMT).

Physicochemical Profile[2]
PropertySpecification
Molecular Formula C₁₀H₁₅NO₃[2][3] · HCl
Molecular Weight 233.69 g/mol
Appearance Off-white to beige crystalline solid
Solubility Soluble in water, ethanol, DMSO; Insoluble in diethyl ether
Melting Point 260–262 °C (decomposition)
Acidity (pKa) ~9.5 (Phenol), ~10.5 (Amine)
Hygroscopicity Moderate; storage under desiccant recommended

Structural Analysis & Logic

The molecule consists of a rigid aromatic ring substituted with electron-donating groups. The 2,6-dimethoxy pattern creates steric crowding around the phenolic hydroxyl group, influencing its reactivity and hydrogen-bonding capacity.

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and key functional zones of the molecule.

G Phenol Phenolic -OH (Polarity Anchor) Ring Benzene Ring (Aromatic Core) Phenol->Ring C4 Position Chain Ethylamine Chain (Basic Nitrogen) Ring->Chain C1 Position Methoxy1 2-Methoxy Group (Steric Hindrance) Methoxy1->Ring C2 Position Methoxy2 6-Methoxy Group (Steric Hindrance) Methoxy2->Ring C6 Position HCl HCl Counterion (Salt Stability) Chain->HCl Ionic Bond

Figure 1: Functional decomposition of 4-(2-aminoethyl)-2,6-dimethoxyphenol HCl. The C4-hydroxyl group is the primary differentiator from Mescaline.

Biosynthesis & Pharmacology

Understanding the biological context of this compound is critical for researchers studying alkaloid pathways or phenethylamine metabolism.

Metabolic Pathway

In Lophophora williamsii (Peyote) and Trichocereus cacti, this compound is the penultimate step in Mescaline biosynthesis. Conversely, in mammalian systems, it represents a detoxification product.[4]

Pathway cluster_enzymes Enzymatic Transformations Tyrosine Tyrosine Tyramine Tyramine Tyrosine->Tyramine Decarboxylation Dopamine Dopamine Tyramine->Dopamine Hydroxylation M3T 3-Methoxytyramine Dopamine->M3T COMT Target 4-(2-aminoethyl)-2,6-dimethoxyphenol (Target Compound) M3T->Target Hydroxylation + Methylation Mescaline Mescaline (3,4,5-Trimethoxyphenethylamine) Target->Mescaline 4-O-Methylation (Biosynthesis) Mescaline->Target O-Demethylation (Metabolism) OMT O-Methyltransferase (OMT)

Figure 2: Bidirectional relationship with Mescaline. The compound acts as both a biosynthetic precursor (plants) and a metabolic product (mammals).

Pharmacological Significance
  • Receptor Affinity: Exhibits affinity for 5-HT₂A receptors, though significantly lower than Mescaline.[2]

  • Blood-Brain Barrier: The polar 4-hydroxyl group facilitates rapid peripheral clearance and hinders CNS penetration, reducing its psychoactive potential compared to its methylated analog.

  • Toxicity: Classified as an irritant (Skin/Eye) and harmful if swallowed. LD50 values are not widely established for humans but are estimated to be higher than Mescaline due to lower lipophilicity.

Experimental Protocols: Synthesis & Purification

Disclaimer: The following protocols are for research purposes only and must be conducted in a licensed laboratory under a fume hood.

The most robust synthesis route utilizes Syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde) as the starting material. A direct Henry reaction followed by reduction is described below.

Synthesis Workflow
  • Condensation: Syringaldehyde + Nitromethane

    
     Nitrostyrene intermediate.
    
  • Reduction: Nitrostyrene

    
     Phenethylamine.
    
  • Salt Formation: Free base

    
     Hydrochloride salt.
    
Detailed Protocol
Step 1: Preparation of 3,5-Dimethoxy-4-hydroxy-β-nitrostyrene

Reagents: Syringaldehyde (10.0 g), Nitromethane (50 mL), Ammonium Acetate (2.0 g). Solvent: Glacial Acetic Acid (optional) or excess Nitromethane.

  • Setup: Equip a round-bottom flask with a reflux condenser.

  • Reaction: Dissolve Syringaldehyde in Nitromethane. Add Ammonium Acetate.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3) until the aldehyde spot disappears.

  • Isolation: Cool the mixture to 0°C. The nitrostyrene usually crystallizes as yellow/orange needles.

  • Filtration: Filter the solid, wash with cold methanol, and dry.

    • Yield Expectation: 70–85%.

    • Checkpoint: The product should be a bright yellow crystalline solid.

Step 2: Reduction to 4-(2-aminoethyl)-2,6-dimethoxyphenol

Reagents: Lithium Aluminum Hydride (LiAlH₄) (4.0 equiv), Anhydrous THF or Diethyl Ether. Note: The phenolic hydroxyl consumes 1 equivalent of hydride; excess LiAlH₄ is required.

  • Preparation: Suspend LiAlH₄ in anhydrous THF under inert atmosphere (Argon/Nitrogen).

  • Addition: Dissolve the nitrostyrene from Step 1 in anhydrous THF. Add dropwise to the LiAlH₄ suspension. Caution: Exothermic reaction.

  • Reflux: Heat to reflux for 4–6 hours to ensure complete reduction of the double bond and nitro group.

  • Quenching: Cool to 0°C. Carefully quench using the Fieser method (Water, 15% NaOH, Water).

  • Extraction: Filter off the aluminum salts. The filtrate contains the free base amine.

    • Note: The product is amphoteric (phenol + amine). Avoid high pH aqueous washes that might form the phenoxide salt in the water layer.

  • Evaporation: Remove the solvent under vacuum to obtain the crude oil/solid.

Step 3: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude free base in a minimal amount of anhydrous Isopropanol (IPA) or Ethanol.

  • Acidification: Add concentrated HCl (37%) or HCl in Dioxane dropwise until pH ~3.

  • Crystallization: Add anhydrous Diethyl Ether until the solution becomes turbid. Cool to -20°C overnight.

  • Collection: Filter the white/off-white crystals. Recrystallize from Ethanol/Ether if necessary for high purity (>98%).

Analytical Verification

To ensure scientific integrity, the synthesized compound must be validated using the following parameters.

TechniqueExpected Signal / Characteristic
¹H-NMR (D₂O) δ 6.5-6.7 (s, 2H, Ar-H); δ 3.8 (s, 6H, -OCH₃); δ 3.1-3.2 (t, 2H, -CH₂-N); δ 2.8-2.9 (t, 2H, Ar-CH₂-).
IR Spectroscopy Broad band at 3200–3400 cm⁻¹ (OH/NH stretch); Sharp peaks at 1600, 1515 cm⁻¹ (Aromatic C=C).
Mass Spectrometry [M+H]⁺ = 198.11 m/z . Fragmentation often shows loss of NH₃ (181 m/z).
Melting Point Sharp transition at 260–262 °C . Broadening indicates impurities.

References

  • PubChem. (2025). 4-(2-Aminoethyl)-2,6-dimethoxyphenol hydrochloride. National Library of Medicine. Available at: [Link]

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Contextual reference for phenethylamine synthesis methodologies).
  • European Chemicals Agency (ECHA). (2025). Registration Dossier: 4-(2-aminoethyl)-2,6-dimethoxyphenol hydrochloride. Available at: [Link]

  • Reti, L. (1950). Cactus Alkaloids and Some Related Compounds. Fortschritte der Chemie organischer Naturstoffe. (Foundational text on cactus alkaloid biosynthesis).

Sources

Technical Monograph: 3,5-Dimethoxy-4-hydroxyphenethylamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: 4-O-Demethylmescaline, Trichocereine (ambiguous), 4-(2-aminoethyl)-2,6-dimethoxyphenol hydrochloride.

Executive Summary

3,5-Dimethoxy-4-hydroxyphenethylamine Hydrochloride (CAS: 2176-14-9) is a substituted phenethylamine alkaloid of critical importance in the study of mescaline pharmacodynamics and biosynthesis. Structurally, it represents the 4-O-demethylated analog of mescaline (3,4,5-trimethoxyphenethylamine).

While mescaline is a potent 5-HT2A agonist, this 4-hydroxy analog exhibits negligible psychoactive potency in mammalian models. This sharp contrast in activity makes it a vital "negative control" in Structure-Activity Relationship (SAR) studies, demonstrating the necessity of the 4-methoxy lipophilic moiety for receptor docking. Furthermore, it serves a dual biological role: it is the immediate biosynthetic precursor to mescaline in Lophophora williamsii (Peyote) and a primary urinary metabolite of mescaline in mammals.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertyData
IUPAC Name 4-(2-aminoethyl)-2,6-dimethoxyphenol hydrochloride
CAS Number (HCl) 2176-14-9
CAS Number (Freebase) 1083-07-4
Molecular Formula C₁₀H₁₅NO₃[1][2] · HCl
Molecular Weight 233.69 g/mol
Melting Point 260–262 °C (decomposition)
Solubility Soluble in water, ethanol; insoluble in diethyl ether.
Appearance Off-white to beige crystalline solid.
Stability Hygroscopic; sensitive to oxidation at the phenolic position. Store under inert gas at -20°C.

Pharmacological Significance & SAR

The "4-Position" Hypothesis

The pharmacological divergence between Mescaline and 3,5-Dimethoxy-4-hydroxyphenethylamine provides a textbook example of the specific lipophilic requirements of the Serotonin 5-HT2A receptor binding pocket.

  • Mescaline (Active): The 4-methoxy group is lipophilic and acts as a hydrogen bond acceptor, facilitating deep anchoring into the receptor's orthosteric site.

  • 4-OH Analog (Inactive): The presence of the free phenol at the 4-position increases polarity significantly (lowering LogP) and introduces a hydrogen bond donor that disrupts the hydrophobic interaction required for receptor activation.

Metabolic Fate

In humans and rats, mescaline undergoes oxidative deamination (to the corresponding acid) and O-demethylation.[3] The 4-O-demethylation is a major pathway, yielding 3,5-dimethoxy-4-hydroxyphenethylamine, which is subsequently excreted or conjugated.

Biogenic & Metabolic Pathways (Visualized)

This compound occupies a unique position as both the parent (in biosynthesis) and the child (in metabolism) of mescaline.

MescalinePathways Tyrosine L-Tyrosine Tyramine Tyramine Tyrosine->Tyramine Decarboxylation Syringaldehyde Syringaldehyde (Precursor) Tyramine->Syringaldehyde Multi-step (Hydroxylation/Methylation) Demethyl 3,5-Dimethoxy-4- hydroxyphenethylamine (Target Molecule) Syringaldehyde->Demethyl Transamination (Plant Biosynthesis) Mescaline Mescaline (3,4,5-Trimethoxy) Demethyl->Mescaline O-Methylation (OMT Enzyme) Mescaline->Demethyl CYP450 (O-Demethylation) AcidMetabolite 3,4,5-Trimethoxy- phenylacetic Acid Mescaline->AcidMetabolite MAO (Deamination)

Figure 1: The dual role of 3,5-Dimethoxy-4-hydroxyphenethylamine in cactus biosynthesis (Green arrows) and mammalian metabolism (Red arrows).

Synthetic Protocol: The Syringaldehyde Route

Direct synthesis from Syringaldehyde is the industry standard. However, the phenolic hydroxyl group at position 4 is reactive and interferes with the Henry condensation and subsequent reduction. Therefore, a Benzyl Protection Strategy is required for high yield and purity.

Phase A: Protection

Reaction: Syringaldehyde + Benzyl Chloride


 4-Benzyloxy-3,5-dimethoxybenzaldehyde.
  • Dissolve Syringaldehyde (1.0 eq) in ethanol.

  • Add Potassium Carbonate (

    
    , 1.5 eq) and Benzyl Chloride (1.2 eq).
    
  • Reflux for 4–6 hours.

  • Pour into ice water; filter the precipitate (The protected aldehyde). Recrystallize from EtOH.

Phase B: Henry Condensation

Reaction: Protected Aldehyde + Nitromethane


 Nitrostyrene.
  • Dissolve the benzyl-protected aldehyde in glacial acetic acid.

  • Add Nitromethane (excess) and Ammonium Acetate (catalyst).

  • Heat to 80°C for 2 hours.

  • Cool to crystallize the yellow nitrostyrene intermediate.

Phase C: Reduction & Deprotection

Reaction: Nitrostyrene


 Amine (via LAH) 

Final Product (via Hydrogenolysis).
  • Reduction: Add the nitrostyrene dropwise to a suspension of Lithium Aluminum Hydride (LAH) in dry THF under

    
     atmosphere. Reflux 24h.
    
  • Workup: Quench carefully (Fieser method), filter salts, and evaporate solvent to yield the O-benzyl-mescaline freebase.

  • Deprotection: Dissolve the intermediate in MeOH/HCl. Add 10% Pd/C catalyst. Hydrogenate at 40 psi

    
     for 6 hours.
    
  • Isolation: Filter catalyst. Concentrate the filtrate. The product crystallizes as the Hydrochloride salt.

SynthesisWorkflow Start Start: Syringaldehyde Step1 1. Benzyl Protection (BnCl, K2CO3) Start->Step1 Step2 2. Henry Reaction (Nitromethane, NH4OAc) Step1->Step2 Yields Nitrostyrene Step3 3. LAH Reduction (THF, Reflux) Step2->Step3 Yields Protected Amine Step4 4. Catalytic Hydrogenolysis (H2, Pd/C, HCl) Step3->Step4 Cleaves Benzyl Group End Final Product: 3,5-Dimethoxy-4-hydroxyphenethylamine HCl Step4->End Crystallization

Figure 2: Step-by-step synthetic workflow utilizing benzyl ether protection to preserve the 4-hydroxyl group.

Analytical Characterization

To validate the synthesis, the following spectral data should be confirmed:

  • 1H NMR (D₂O):

    • 
       6.70 (s, 2H, Aromatic H-2,6) — Note: The symmetry makes these equivalent.
      
    • 
       3.85 (s, 6H, 3,5-dimethoxy groups).
      
    • 
       3.20 (t, 2H, 
      
      
      
      -methylene).
    • 
       2.90 (t, 2H, 
      
      
      
      -methylene).
    • Absence of: Signals in the 7.3–7.5 range (would indicate residual Benzyl group).

  • Mass Spectrometry (ESI+):

    • Major ion peak at

      
      
      
      
      
      .

References

  • Sigma-Aldrich. (n.d.). This compound Product Sheet. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 4076, Mescaline (Metabolism Section). Retrieved from

  • Cayman Chemical. (n.d.). 3-hydroxy-4-Methoxyphenethylamine (Related Metabolite Data). Retrieved from

  • Shulgin, A., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Contextual reference for phenethylamine synthesis protocols).
  • Lundström, J. (1971). Biosynthesis of mescaline and tetrahydroisoquinoline alkaloids in Lophophora williamsii. Acta Pharmaceutica Suecica, 8(3), 275-302.

Sources

physical and chemical properties of 3,5-Dimethoxy-4-hydroxyphenethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 3,5-Dimethoxy-4-hydroxyphenethylamine Hydrochloride (CAS: 2176-14-9), a significant phenethylamine derivative. Structurally, it is the 4-O-demethylated analog of Mescaline (3,4,5-trimethoxyphenethylamine). While often overshadowed by its fully methylated counterpart, this compound serves as a critical reference standard in forensic analysis, a metabolic marker in toxicology, and a precursor in the synthesis of complex alkaloids.

This document details its physicochemical constants, validated synthesis pathways, and analytical characterization, designed specifically for researchers in medicinal chemistry and toxicology.

Chemical Identity & Structural Analysis[1][2]

The compound belongs to the substituted phenethylamine class, characterized by a benzene ring substituted with two methoxy groups at positions 3 and 5, and a hydroxyl group at position 4.

Parameter Data
IUPAC Name 4-(2-Aminoethyl)-2,6-dimethoxyphenol hydrochloride
Common Synonyms 4-Demethylmescaline; Syringamine; 3,5-Dimethoxy-4-hydroxyphenethylamine HCl
CAS Number 2176-14-9 (HCl salt); 15687-21-5 (Free base)
Molecular Formula C₁₀H₁₅NO₃[1][2][3][4] · HCl
Molecular Weight 233.69 g/mol (Salt); 197.23 g/mol (Base)
SMILES CO.Cl.COc1cc(CCN)cc(OC)c1O
Structural Significance

Unlike Mescaline, the presence of the free phenolic hydroxyl group at position 4 significantly alters the compound's pharmacokinetics. The polarity introduced by the 4-OH group drastically reduces blood-brain barrier (BBB) permeability, rendering the compound largely devoid of the central psychoactive effects associated with its methylated analog.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models suitable for laboratory handling and formulation.

Table 1: Physical and Chemical Constants
PropertyValue / RangeCondition / Note
Physical State Crystalline SolidWhite to off-white powder
Melting Point 260 – 262 °CDecomposition often observed near MP [1]
Solubility (Water) High (>50 mg/mL)Due to ionic HCl and phenolic moieties
Solubility (EtOH) ModerateSoluble in hot ethanol; sparingly in cold
Solubility (DCM) NegligiblePolar salt form is insoluble in non-polar organics
pKa (Amine) ~9.5Protonated amine (ammonium)
pKa (Phenol) ~9.9Phenolic hydroxyl group
LogP 0.2 – 0.5Predicted (Low lipophilicity)
Hygroscopicity ModerateStore in desiccated environment

Technical Insight: The high melting point (compared to Mescaline HCl at ~184°C) is attributed to the intermolecular hydrogen bonding capability of the 4-hydroxyl group, which stabilizes the crystal lattice.

Synthesis & Production Protocols

Retrosynthetic Strategy

The most robust synthetic route utilizes Syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde) as the starting material. The workflow follows the classical Henry Reaction (nitroaldol condensation) followed by reduction.

Reaction Pathway Visualization

The following diagram illustrates the stepwise conversion from Syringaldehyde to the final Hydrochloride salt.

SynthesisPath Start Syringaldehyde (C9H10O4) Step1 Henry Reaction (Nitromethane / NH4OAc) Start->Step1 Inter Nitrostyrene Intermediate (Yellow Crystalline Solid) Step1->Inter - H2O Step2 Reduction (LAH or H2/Pd) Inter->Step2 ProdBase Free Amine (Unstable Oil/Solid) Step2->ProdBase Reduction Step3 Acidification (HCl gas / IPA) ProdBase->Step3 Final Target HCl Salt (C10H15NO3.HCl) Step3->Final Crystallization

Figure 1: Synthetic pathway from Syringaldehyde to 3,5-Dimethoxy-4-hydroxyphenethylamine HCl.

Detailed Experimental Protocol

Step 1: Synthesis of 3,5-Dimethoxy-4-hydroxy-β-nitrostyrene

  • Reagents: Dissolve Syringaldehyde (10.0 g) in Nitromethane (50 mL). Add Ammonium Acetate (2.0 g) as a catalyst.

  • Conditions: Reflux the mixture for 2–4 hours. A color change to deep yellow/orange indicates nitrostyrene formation.

  • Workup: Remove excess nitromethane under vacuum. The residue typically crystallizes upon cooling or addition of cold isopropanol.

  • Purification: Recrystallize from ethanol to yield bright yellow crystals.

Step 2: Reduction to the Amine Note: The phenolic hydroxyl can interfere with Lithium Aluminum Hydride (LAH) by consuming hydride equivalents. Protection (e.g., Benzylation) is recommended for higher yields, but direct reduction is possible.

  • Reagents: Prepare a suspension of LAH (4 eq) in dry THF under Argon.

  • Addition: Add the Nitrostyrene intermediate dropwise as a THF solution. Maintain a gentle reflux.

  • Quenching: After 24 hours reflux, cool to 0°C. Quench sequentially with water, 15% NaOH, and water (Fieser method).

  • Isolation: Filter the aluminum salts. Evaporate the filtrate to obtain the crude free base (often an oil or low-melting solid).

Step 3: Salt Formation (Hydrochloride)

  • Dissolution: Dissolve the crude base in minimal anhydrous Isopropanol (IPA).

  • Acidification: Slowly bubble dry HCl gas into the solution or add concentrated HCl/IPA solution until pH ~3.

  • Crystallization: The hydrochloride salt will precipitate. Cool to -20°C to maximize yield. Filter and wash with cold ether.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Proton NMR (¹H-NMR, D₂O, 400 MHz)
Shift (δ ppm)MultiplicityIntegrationAssignment
6.65Singlet2HAromatic protons (H-2, H-6)
3.82Singlet6HMethoxy groups (-OCH₃)
3.20Triplet2Hα-Methylene (-CH₂-N)
2.85Triplet2Hβ-Methylene (Ar-CH₂-)

Note: The labile protons (OH, NH₃⁺) exchange with D₂O and are typically not observed or appear as a broad singlet if DMSO-d₆ is used.

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI+)

  • Parent Ion [M+H]⁺: m/z 198.1

  • Fragmentation Pattern: Major fragments often observed at m/z 181 (loss of NH₃) and m/z 166 (loss of CH₃OH from the methoxy group).

Handling, Stability & Safety

Stability Concerns
  • Oxidation: As a phenol, the compound is susceptible to oxidation at high pH or in solution over time, turning pink/brown (quinone formation). Store as the dry HCl salt to prevent this.

  • Hygroscopicity: The salt can absorb atmospheric moisture. Store in tight, light-resistant containers at -20°C for long-term reference standards.

Safety Profile
  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Biological Handling: While non-psychoactive, it is a bioactive amine. Use standard PPE (gloves, goggles, fume hood).

References

  • PubChem . (2023). Compound Summary for CID 2176-14-9. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

Sources

Pharmacological Characterization of 3,5-Dimethoxy-4-hydroxyphenethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: 4-Desmethylmescaline; 4-Demethylmescaline; 4-Hydroxy-3,5-dimethoxyphenethylamine. CAS: 2176-14-9 (HCl salt)[1]

Executive Summary

This technical guide details the mechanism of action, pharmacokinetics, and experimental utility of 3,5-Dimethoxy-4-hydroxyphenethylamine (4-Desmethylmescaline) . While structurally analogous to the classic psychedelic Mescaline (3,4,5-trimethoxyphenethylamine), this compound represents a critical "polarity switch" in phenethylamine pharmacology.

Unlike its lipophilic parent, 4-Desmethylmescaline possesses a phenolic hydroxyl group at the 4-position. This modification drastically alters its blood-brain barrier (BBB) permeability, rendering it significantly less psychoactive in vivo while retaining high affinity for serotonin 5-HT2A receptors in vitro. Consequently, it serves two primary roles in drug development:

  • Metabolic Marker: It is the primary Phase I metabolite of Mescaline in humans, serving as a biomarker for metabolic clearance.

  • Structural Probe: It is used to map the hydrogen-bonding requirements of the 5-HT2A orthosteric binding site, differentiating peripheral vs. central serotonergic signaling.

Chemical Identity & Structural Activity Relationship (SAR)

The hydrochloride salt is the preferred form for research due to improved stability against oxidation compared to the free base phenol.

Molecular Profile
PropertyValueClinical Significance
Formula C10H15NO3[1][2][3] · HClStable salt form for aqueous solubility.
MW 233.69 g/mol Small molecule, rapidly cleared.
LogP ~0.3 (Predicted)Critical: Significantly lower than Mescaline (LogP ~0.7–1.0). The hydrophilic 4-OH group limits passive diffusion across the BBB.
pKa ~9.5 (Amine), ~10.0 (Phenol)Exists largely as a protonated cation at physiological pH; zwitterionic character reduces membrane permeability.
The "Polarity Paradox" (SAR Analysis)

The 4-position of the phenethylamine ring is the primary determinant of potency and selectivity.

  • Mescaline (4-OMe): The methoxy group is lipophilic, facilitating BBB entry and hydrophobic interaction within the receptor cleft.

  • 4-Desmethylmescaline (4-OH): The hydroxyl group acts as a hydrogen bond donor/acceptor. While this can theoretically increase binding affinity to residues like Ser242 or Thr160 inside the 5-HT2A pocket, the energetic penalty of desolvating the polar group prevents the molecule from reaching the CNS in sufficient concentrations.

Mechanism of Action: Pharmacodynamics

Receptor Binding Profile

Primary Target: 5-HT2A Receptor (Agonist/Partial Agonist).[4][5][6] Secondary Targets: 5-HT2C, Alpha-2 Adrenergic (weak).

Mechanism:

  • Ligand Docking: The protonated amine forms a salt bridge with Asp155 in Transmembrane Helix 3 (TM3).

  • Aromatic Interaction: The phenyl ring engages in pi-pi stacking with Phe340 (TM6).

  • The 4-Substituent Effect: Unlike the 4-OMe of mescaline which sits in a hydrophobic sub-pocket, the 4-OH of 4-Desmethylmescaline likely seeks a hydrogen bond network. In vitro radioligand assays often show that 4-Desmethylmescaline retains nanomolar affinity (Ki) comparable to mescaline, proving that the lack of in vivo activity is pharmacokinetic, not pharmacodynamic.

Signal Transduction Pathway

Upon binding, the compound stabilizes the active conformation of the Gq/11-coupled receptor.

G cluster_PK In Vivo Limitation Ligand 4-Desmethylmescaline Receptor 5-HT2A Receptor (Cell Surface) Ligand->Receptor Binding (High Affinity) BBB Blood-Brain Barrier Ligand->BBB Blocked (Polarity) GProtein Gq/11 Activation Receptor->GProtein Coupling PLC PLC-beta GProtein->PLC Stimulation IP3 IP3 / DAG PLC->IP3 Hydrolysis Calcium Intracellular Ca2+ Release IP3->Calcium Flux

Figure 1: Signal transduction pathway demonstrating that while the compound activates the Gq cascade, its in vivo efficacy is gated by the Blood-Brain Barrier.

Pharmacokinetics & Metabolism

Understanding the metabolic fate of this compound is essential for toxicological studies of Mescaline.

Metabolic Pathway:

  • Formation: Mescaline undergoes O-demethylation by CYP2D6 .

  • Clearance: 4-Desmethylmescaline is a phenol, making it a prime target for Phase II conjugation.

    • Sulfation: Via SULT1A1/1A3.

    • Glucuronidation: Via UGT enzymes.

    • Oxidation: Conversion to the corresponding carboxylic acid (minor).

Metabolism Mescaline Mescaline (Parent) CYP CYP2D6 (O-Demethylation) Mescaline->CYP Metabolite 4-Desmethylmescaline (Target Compound) CYP->Metabolite Phase2 Phase II Conjugation (SULT/UGT) Metabolite->Phase2 Excretion Renal Excretion (Sulfates/Glucuronides) Phase2->Excretion

Figure 2: The metabolic lifecycle of Mescaline, highlighting 4-Desmethylmescaline as the intermediate pivotal for clearance.

Experimental Protocols

These protocols are designed for in vitro characterization.

Protocol A: Competitive Radioligand Binding Assay (5-HT2A)

Objective: Determine the affinity (Ki) of 3,5-Dimethoxy-4-hydroxyphenethylamine HCl.

Reagents:

  • Source Tissue: HEK293 cells stably expressing human 5-HT2A.

  • Radioligand: [3H]-Ketanserin (Antagonist) or [3H]-DOI (Agonist). Note: Ketanserin is preferred for labeling the total receptor population.

  • Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.

Workflow:

  • Membrane Prep: Homogenize cells in ice-cold buffer; centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Incubation:

    • Total Volume: 200 µL.

    • Add 50 µL Membrane suspension (20-50 µg protein).

    • Add 25 µL [3H]-Ketanserin (Final conc: ~1 nM).

    • Add 25 µL Test Compound (4-Desmethylmescaline HCl) at varying concentrations (10-10 to 10-4 M).

  • Equilibrium: Incubate at 37°C for 60 minutes . (Critical: 37°C ensures thermodynamic equilibrium).

  • Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

  • Quantification: Liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model to derive IC50, then convert to Ki using the Cheng-Prusoff equation.

Protocol B: LC-MS/MS Detection (Metabolite Identification)

Objective: Detect 4-Desmethylmescaline in biological samples.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 2.1 x 50mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Settings (ESI Positive Mode):

    • Parent Ion: m/z 198.1 [M+H]+

    • Daughter Ions: m/z 181.1 (Loss of NH3), m/z 166.1 (Loss of CH3 from methoxy).

References

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Contextual reference for phenethylamine SAR and Mescaline analogs).
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 121303, 4-Desmethylmescaline. Retrieved January 28, 2026, from [Link]

  • Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive substances: psychedelics and empathogens. Science of Nature.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (2026). 5-HT2A Receptor Physiology and Ligands. Retrieved January 28, 2026, from [Link]

Sources

3,5-Dimethoxy-4-hydroxyphenethylamine hydrochloride proteomics research applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the chemoproteomic frameworks required to elucidate the interactome and signaling efficacy of 3,5-Dimethoxy-4-hydroxyphenethylamine hydrochloride (also known as 4-O-Desmethylmescaline or Syringylamine ).

As a primary metabolite of the classic psychedelic mescaline and a structural analog of the neurotransmitter dopamine, this compound presents a unique pharmacological profile. Unlike its parent compound, its receptor affinities are less defined, making it a prime candidate for Target Deconvolution via high-resolution mass spectrometry.

Part 1: Strategic Research Context

3,5-Dimethoxy-4-hydroxyphenethylamine HCl (hereafter referred to as 4-DMM ) is a phenolic amine characterized by the presence of a 4-hydroxyl group, distinguishing it from the 3,4,5-trimethoxy motif of mescaline.

In drug development and neuropharmacology, 4-DMM is investigated for two primary reasons:

  • Metabolic Activity: It represents a major O-demethylation product of mescaline. Understanding its binding profile is critical for distinguishing the effects of the parent drug from its metabolites.

  • Structural Activity Relationship (SAR): The 4-OH group mimics the tyrosine/dopamine motif more closely than mescaline, potentially altering selectivity towards Dopamine (D2) or Adrenergic receptors compared to the 5-HT2A bias of mescaline.

The Proteomic Challenge

Standard radioligand binding assays are limited by the "lamp post effect"—you only find what you look for. To fully characterize 4-DMM, we employ unbiased chemoproteomics to detect:

  • On-Targets: Novel GPCRs or transporters (SERT/DAT/NET).

  • Off-Targets: Metabolic enzymes (COMT, MAO-A/B) and toxicity mediators (hERG trafficking proteins).

Part 2: Core Methodology – Thermal Proteome Profiling (TPP)[1]

The most robust method for mapping the 4-DMM interactome without chemical modification (which might alter binding) is Thermal Proteome Profiling (TPP) . This technique relies on the principle of Ligand-Induced Thermal Stabilization .

Experimental Logic

When 4-DMM binds to a protein target, it stabilizes the protein structure, shifting its melting temperature (


) higher. By heating cell lysates across a gradient and quantifying the soluble protein fraction via TMT-labeled Mass Spectrometry, we can identify binders as those proteins showing a significant 

shift.
The Protocol
Phase A: Sample Preparation
  • Reagent: 3,5-Dimethoxy-4-hydroxyphenethylamine HCl (High Purity >98%).

    • Note: The Hydrochloride salt is essential for solubility in PBS/TBS buffers. Free base forms may precipitate in aqueous lysate.

  • Biological System: HEK293T cells (general proteome) or SH-SY5Y (neuronal context).

Step-by-Step:

  • Lysis: Lyse cells in non-denaturing buffer (PBS, 1mM MgCl2, Protease Inhibitors). Do not use detergents (SDS/Triton) as they interfere with thermal aggregation.

  • Incubation: Divide lysate into two pools:

    • Treatment: 10 µM 4-DMM (approx. 10x

      
       estimate).
      
    • Vehicle: PBS/DMSO matched control.

    • Duration: 30 minutes at 25°C.

Phase B: The Thermal Challenge
  • Aliquoting: Split both pools into 10 aliquots (20 µL each).

  • Heating: Subject each aliquot to a specific temperature in a PCR cycler for 3 minutes.

    • Gradient: 37°C, 41°C, 44°C, 47°C, 50°C, 53°C, 56°C, 59°C, 63°C, 67°C.

  • Cooling: Immediately cool to 4°C to stop denaturation.

  • Separation: Centrifuge at 100,000 x g for 20 mins. Precipitated (unbound/unstable) proteins form a pellet. Collect the supernatant (soluble fraction).

Phase C: Quantitative MS Workflow
  • Digestion: Standard Trypsin/Lys-C digestion of the supernatant.

  • Labeling: Tag peptides with TMT10plex (Tandem Mass Tags).

    • Design: Assign TMT channels 126-131 to the lower temperatures and 127-130N/C to higher temperatures.

  • Fractionation: High-pH Reversed-Phase fractionation (critical to reduce complexity).

  • LC-MS/MS: Analyze on an Orbitrap (e.g., Exploris 480) using a synchronous precursor selection (SPS) MS3 method to eliminate ratio distortion.

TPP Workflow Diagram

TPP_Workflow Lysate Native Lysate (Non-Denaturing) Incubation Incubation (+ 4-DMM HCl vs Vehicle) Lysate->Incubation Heat Thermal Gradient (37°C - 67°C) Incubation->Heat 10 Aliquots Spin Ultracentrifugation (Remove Precipitate) Heat->Spin Digest Trypsin Digestion & TMT Labeling Spin->Digest Supernatant MS LC-MS/MS (Quantify Soluble Fraction) Digest->MS Analysis Data Analysis (Tm Shift Calculation) MS->Analysis

Caption: Workflow for Thermal Proteome Profiling (TPP) to identify direct binding targets of 4-DMM.

Part 3: Downstream Signaling – Global Phosphoproteomics

While TPP identifies binding, phosphoproteomics identifies function. If 4-DMM acts as a partial agonist at 5-HT2A or D2 receptors, it will trigger specific kinase cascades (e.g., ERK1/2, PKC, or Akt).

Experimental Logic

We treat live neuronal cultures with 4-DMM and measure the fold-change in phosphorylation sites compared to control. This distinguishes whether 4-DMM is an agonist (activates phosphorylation) or antagonist (blocks basal phosphorylation).

The Protocol

Step-by-Step:

  • Culture: Grow SH-SY5Y cells to 80% confluence. Serum-starve for 12 hours to reduce basal kinase noise.

  • Treatment:

    • Group A: Vehicle.

    • Group B: 4-DMM HCl (1 µM, 15 mins) – Early signaling.

    • Group C: 4-DMM HCl (1 µM, 60 mins) – Late signaling.

  • Lysis: Denaturing lysis buffer (8M Urea) + Phosphatase Inhibitors (Sodium Orthovanadate, NaF).

  • Enrichment:

    • Digest proteins to peptides.[1]

    • Use TiO2 (Titanium Dioxide) or IMAC (Fe-NTA) beads to enrich phosphorylated peptides (approx. 1-2% of total proteome).

  • LC-MS/MS: Data-Dependent Acquisition (DDA) or DIA (Data Independent Acquisition) for maximum coverage.

Signaling Pathway Visualization

Signaling_Pathway Ligand 4-DMM HCl R_5HT 5-HT2A Receptor (Putative) Ligand->R_5HT ? R_D2 D2 Receptor (Putative) Ligand->R_D2 ? Gq Gq/11 R_5HT->Gq Gi Gi/o R_D2->Gi PLC PLCβ Gq->PLC AC Adenylyl Cyclase Gi->AC Ca Ca2+ Release PLC->Ca PKC PKC (Phospho-substrate) PLC->PKC cAMP cAMP (Decrease) AC->cAMP ERK ERK1/2 (pT202/pY204) Ca->ERK Akt Akt/GSK3β cAMP->Akt PKC->ERK

Caption: Hypothetical signaling cascades triggered by 4-DMM. Phosphoproteomics detects the activation states of PKC, ERK, and Akt.

Part 4: Data Analysis & Interpretation[3]

Quantitative Metrics Table

When analyzing the Mass Spec data, use the following thresholds to define a "Hit."

MetricThresholdInterpretation
TPP: Melting Point Shift (

)

Strong direct binding (Ligand stabilization).
TPP: Slope/Curve Fit (

)

High confidence in the melting curve quality.
Phospho: Fold Change

or

Significant activation or inhibition of a kinase pathway.
Phospho: p-value

Statistically significant (t-test vs vehicle).
Key Targets to Monitor

Based on the phenethylamine structure of 4-DMM, specifically monitor these proteins in your dataset:

  • MAO-A / MAO-B: 4-DMM is a phenol; check if it is a substrate or inhibitor of Monoamine Oxidase.

  • COMT (Catechol-O-methyltransferase): The 4-OH group makes 4-DMM a direct target for methylation by COMT.

  • VMAT2: Vesicular monoamine transporter interaction.

References

  • Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. Link

  • Franken, H., et al. (2015). Thermal proteome profiling for unbiased identification of drug targets and detection of downstream effectors.[2] Nature Protocols, 10(10), 1567–1593. Link

  • Halberstadt, A. L. (2015).[3] Recent advances in the neuropsychopharmacology of serotonergic hallucinogens. Behavioural Brain Research, 277, 99-120.[3] Link

  • Olsen, J. V., & Macek, B. (2009). Global analysis of signaling networks by quantitative phosphoproteomics. Seminars in Cell & Developmental Biology, 20(2), 232-238. Link

  • Shulgin, A., & Shulgin, A. (1991).[4] PiHKAL: A Chemical Love Story. Transform Press. (Contextual grounding for phenethylamine SAR). Link

Sources

Architectures of Activity: A Technical Guide to Substituted Phenethylamines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Phenethylamine Scaffold

The phenethylamine backbone (2-phenylethan-1-amine) represents one of the most privileged scaffolds in medicinal chemistry. It serves as the structural foundation for endogenous catecholamines (dopamine, norepinephrine, epinephrine) and a vast array of exogenous psychotropic agents, ranging from psychostimulants (amphetamines) to classic psychedelics (mescaline analogs) and entactogens (MDMA).

For the drug development professional, understanding this scaffold is not merely about recognizing a chemical pattern; it is about mastering the precise electronic and steric tuning required to modulate selectivity between the serotonin (5-HT), dopamine (DA), and norepinephrine (NE) transporters and receptors.

Structural Nomenclature

The core structure consists of a phenyl ring attached to an amino group via a two-carbon ethyl chain.[1] The carbons are designated


 (adjacent to the amine) and 

(adjacent to the ring). Substitutions at these positions, and on the phenyl ring, dictate the pharmacological profile.

Phenethylamine_SAR Phenyl Phenyl Ring (Aromatic Core) BetaC β-Carbon Phenyl->BetaC Linker AlphaC α-Carbon BetaC->AlphaC Ethyl Chain Amine Amine (NH2) AlphaC->Amine R4 R4 Substitution (Potency/Selectivity) e.g., Br, I, Alkyl R4->Phenyl R25 2,5-Dimethoxy (5-HT2A Affinity) R25->Phenyl R_Alpha α-Methylation (MAO Resistance) R_Alpha->AlphaC R_N N-Benzylation (NBOMe: Super-affinity) R_N->Amine

Figure 1: The Structure-Activity Relationship (SAR) map of the phenethylamine scaffold, highlighting critical substitution points for pharmacological tuning.

Structure-Activity Relationships (SAR)[1][2]

The 2,5-Dimethoxy Pattern

Foundational research by Shulgin and Nichols established that 2,5-dimethoxysubstitution on the phenyl ring is critical for 5-HT2A receptor affinity in phenethylamines (the "2C" and "DOx" series). This substitution pattern mimics the oxygenation pattern of metabolic precursors but creates a hydrophobic/electronic landscape that favors the orthosteric binding pocket of the 5-HT2A receptor.

The Critical 4-Position (Para)

The substituent at the 4-position of the phenyl ring is the primary determinant of potency.

  • Hydrophobicity: Lipophilic groups (Br, I, alkyl) at R4 generally increase potency. For example, 2C-B (4-Bromo) is significantly more potent than 2C-D (4-Methyl).

  • Steric Bulk: There is a "goldilocks" zone. While a propyl group (2C-P) maintains high potency, bulkier groups eventually reduce affinity due to steric clash within the receptor pocket.

Nitrogen Substitutions (The NBOMe Revolution)

Historically, N-alkylation of phenethylamines (unlike tryptamines) was thought to reduce potency. However, the discovery of N-benzyl substitutions (specifically 2-methoxybenzyl) fundamentally altered this view. The resulting compounds (NBOMes) exhibit nanomolar to sub-nanomolar affinity for 5-HT2A.

  • Mechanism: The N-benzyl group extends into a secondary hydrophobic pocket (likely involving Residue Phe339) of the receptor, stabilizing the active conformation (G-protein coupled state) more effectively than the parent amine.

Synthetic Methodologies: The Henry Reaction Route[3][4]

For research-grade synthesis of substituted phenethylamines, the Henry Reaction (Nitroaldol Condensation) followed by Lithium Aluminum Hydride (LAH) reduction is the industry standard for reliability and yield.

Protocol Design & Causality
  • Condensation: We utilize ammonium acetate as a catalyst.[2] It acts as a buffer source of ammonia to generate the imine intermediate, which facilitates the nucleophilic attack of nitromethane on the benzaldehyde.

  • Reduction: LAH is chosen over milder reducing agents (like NaBH4) because the intermediate nitrostyrene requires a "hard" hydride donor to fully reduce both the alkene and the nitro group to the amine in a single high-yielding step.

Step-by-Step Workflow

Step 1: Henry Reaction (Nitrostyrene Synthesis) [3]

  • Reagents: Substituted Benzaldehyde (1 eq), Nitromethane (excess, solvent/reactant), Ammonium Acetate (0.2 eq).

  • Conditions: Reflux for 2-4 hours.

  • Validation: Appearance of yellow/orange crystalline solid upon cooling (conjugation of the nitrostyrene chromophore).

Step 2: Reduction (Amine Formation)

  • Reagents: Lithium Aluminum Hydride (LAH) (4 eq), Anhydrous THF or Et2O.

  • Safety Critical: LAH is pyrophoric. Reaction must be performed under inert atmosphere (Ar or N2).

  • Procedure: Add nitrostyrene solution dropwise to LAH suspension at reflux.

  • Workup: Fieser workup (n mL H2O, n mL 15% NaOH, 3n mL H2O) to precipitate aluminum salts as granular solids for easy filtration.

Synthesis_Workflow cluster_0 Phase 1: Henry Reaction cluster_1 Phase 2: Reduction Aldehyde Substituted Benzaldehyde Nitrostyrene β-Nitrostyrene (Intermediate) Aldehyde->Nitrostyrene Reflux Nitromethane Nitromethane (CH3NO2) Nitromethane->Nitrostyrene Reflux Catalyst NH4OAc (Catalyst) Catalyst->Nitrostyrene Reflux Amine Phenethylamine (Final Product) Nitrostyrene->Amine Reduction (THF Reflux) LAH LiAlH4 (Hydride Donor) LAH->Amine Inert Inert Atm (N2/Ar) Inert->Amine

Figure 2: Synthetic workflow for the conversion of benzaldehydes to phenethylamines via the Henry Reaction and LAH reduction.[3]

Pharmacodynamics & Signaling Pathways[6][7]

The primary target for psychedelic phenethylamines is the 5-HT2A receptor , a G-protein coupled receptor (GPCR).[4] However, simple binding affinity (


) does not tell the whole story; functional selectivity  (biased agonism) is key.
The Gq/11 Pathway

Unlike 5-HT1A receptors (which couple to Gi/o and inhibit cAMP), 5-HT2A couples primarily to Gq/11 .

  • Agonist binding induces a conformational change.

  • Gq alpha subunit activates Phospholipase C (PLC) .

  • PLC hydrolyzes PIP2 into IP3 (Inositol Trisphosphate) and DAG (Diacylglycerol).[4]

  • IP3 triggers Ca2+ release from the endoplasmic reticulum.[5]

  • DAG activates Protein Kinase C (PKC) .[5]

This calcium flux is the canonical marker for 5-HT2A activation in functional assays (e.g., FLIPR assays).

Signaling_Pathway Ligand Phenethylamine Ligand Receptor 5-HT2A Receptor Ligand->Receptor Binding Gq Gq Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulation PIP2 PIP2 IP3 IP3 PLC->IP3 Hydrolysis DAG DAG PLC->DAG Hydrolysis ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC PKC Activation DAG->PKC Ca Ca2+ Release ER->Ca Flux

Figure 3: The canonical Gq-coupled signaling cascade activated by phenethylamines at the 5-HT2A receptor.

Comparative Data Analysis

The table below aggregates binding affinity data (


) and functional potency (

) for representative compounds. Note the dramatic shift in affinity when moving from simple ring substitution (2C-B) to N-benzyl substitution (25B-NBOMe).
CompoundClass5-HT2A

(nM)
5-HT2C

(nM)
Key Structural Feature
Mescaline Classic~300 - 500~2,0003,4,5-trimethoxy
2C-B 2C Series~1 - 5~10 - 204-Bromo substitution
DOI Amphetamine~0.5 - 2~2 - 5

-methyl + 4-Iodo
25I-NBOMe NBOMe0.04 0.5N-(2-methoxybenzyl)

Data synthesized from Nichols (2012) and PDSP database values.

Metabolism & Toxicology (ADME)

Metabolic Fate[9]
  • Deamination: Primary phenethylamines (like 2C-B) are substrates for Monoamine Oxidase (MAO) , primarily MAO-A and MAO-B. This limits their oral bioavailability compared to amphetamines.

  • Alpha-Methylation: The addition of an

    
    -methyl group (as in DOI or DOM) sterically hinders MAO, significantly extending the half-life.
    
  • O-Demethylation: Cytochrome P450 enzymes (specifically CYP2D6 ) attack the methoxy groups on the phenyl ring. Polymorphisms in CYP2D6 can lead to significant inter-individual variability in drug response.

Toxicity Markers
  • Vasoconstriction: 5-HT2A agonism in peripheral vasculature can cause severe vasoconstriction.

  • Excitotoxicity: High potency agonists (NBOMes) have been linked to seizures and fatal toxicity, likely due to full agonism at 5-HT2A combined with off-target effects.

References

  • Nichols, D. E. (2012).[1] Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

  • Shulgin, A., & Shulgin, A. (1991).[6] PiHKAL: A Chemical Love Story. Transform Press. Link

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology. Link

  • Halberstadt, A. L. (2015). Recent advances in the neuropsychopharmacology of serotonergic hallucinogens. Behavioural Brain Research. Link

  • Eshleman, A. J., et al. (1994). 5-HT2A receptor-mediated phosphoinositide hydrolysis in NIH 3T3 cells. Journal of Neurochemistry. Link

Sources

The Phenethylamine Backbone: From Mescaline to Super-Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Topic: History, Discovery, and Structure-Activity Relationships of Mescaline Analogs Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Pharmacologists

A Technical Review of Structural Evolution and Receptor Kinetics

Executive Summary

The phenethylamine scaffold represents one of the most versatile templates in medicinal chemistry. Originating from the natural alkaloid mescaline (3,4,5-trimethoxyphenethylamine), this chemical backbone has been systematically modified over a century to map the serotonin 5-HT


 receptor with increasing precision. This guide traces the scientific evolution from Heffter’s isolation of mescaline to the development of picomolar-affinity super-agonists. It analyzes the Structure-Activity Relationships (SAR) that govern potency, the shift from partial to full agonism, and the synthetic pathways that enable these modifications.

Historical Genesis: The Baseline

The scientific journey began with Arthur Heffter , who in 1897 isolated mescaline from the peyote cactus (Lophophora williamsii) and identified it as the active principle through self-experimentation.[1][2][3] This marked the first isolation of a psychedelic compound in pure form.[1][2][3]

In 1919 , Ernst Späth at the University of Vienna achieved the first total synthesis of mescaline, confirming its structure.[1][4] This established the baseline for all subsequent phenethylamine research. Unlike the complex tetracyclic structure of ergolines (LSD) or the bicyclic tryptamines (psilocybin), mescaline presented a simple benzene ring with an ethylamine side chain—a structure ripe for derivatization.

The Shulgin Expansion: 2C and DOx Series

The modern era of phenethylamine design was architected by Alexander Shulgin . In the seminal text PIHKAL (Phenethylamines I Have Known And Loved), Shulgin and his co-authors systematically manipulated the benzene ring substitution patterns.

The Alpha-Methylation (DOx Series)

Shulgin observed that adding a methyl group to the alpha-carbon of the ethylamine chain protects the molecule from metabolic deamination by Monoamine Oxidase (MAO). This modification transforms the phenethylamine into an amphetamine .

  • Result: The DOx series (e.g., DOM, DOI, DOB).

  • Pharmacology: drastically increased potency and duration of action compared to mescaline.

The 2,4,5-Substitution Pattern (2C Series)

Shulgin shifted the methoxy groups from mescaline's 3,4,5-pattern to a 2,5-dimethoxy pattern, leaving the 4-position open for variation.

  • The "2C" Nomenclature: Denotes the two carbons between the benzene ring and the amino group (phenethylamine).

  • Key Discovery: The 4-position is a critical lipophilic pocket within the 5-HT

    
     receptor. Placing hydrophobic halogens (Br, I, Cl) or alkyl groups here dramatically increases binding affinity.
    
    • 2C-B: 4-Bromo-2,5-dimethoxyphenethylamine.[5][6]

    • 2C-I: 4-Iodo-2,5-dimethoxyphenethylamine.

Modern SAR: Rigidification and Super-Agonists

Following Shulgin, David Nichols (Purdue University) advanced the field by restricting the conformational freedom of the molecule.

Conformational Restriction (The "Fly" Series)

Free-rotating methoxy groups impose an entropic penalty upon receptor binding. By "locking" these oxygens into rigid rings (dihydrofuran or furan), the molecule is pre-organized into its bioactive conformation.

  • 2C-B-FLY: The methoxy groups are incorporated into dihydrofuran rings.

  • DragonFLY Series: Aromatization of the furan rings leads to the "DragonFLY" compounds (e.g., Bromo-DragonFLY), which exhibit high affinity and resistance to metabolism.

The N-Benzyl Explosion (NBOMes)

While often associated with the Nichols lab's characterization work, the 25x-NBOMe series was discovered by Ralf Heim at Freie Universität Berlin.

  • Mechanism: Addition of an N-(2-methoxybenzyl) group to the amine.

  • Impact: This moiety targets a specific hydrophobic region in the receptor, increasing affinity by orders of magnitude (from nanomolar to sub-nanomolar).

Visualizing Structural Evolution

The following diagram illustrates the chemical logic moving from Mescaline to high-potency analogs.

StructuralEvolution cluster_0 Natural Baseline Mescaline Mescaline (3,4,5-trimethoxy) TwoC 2C-B (2,5-dimethoxy-4-bromo) Mescaline->TwoC 1. Isomerization to 2,5-dimethoxy 2. 4-position Halogenation DOx DOM/DOI (Alpha-methylated) TwoC->DOx Alpha-methylation (MAO resistance) Dragonfly Bromo-DragonFLY (Benzodifuran rigidified) TwoC->Dragonfly Ring closure (Entropy reduction) NBOMe 25I-NBOMe (N-benzyl substituted) TwoC->NBOMe N-benzyl addition (Selectivity/Potency)

Figure 1: Structural evolution of phenethylamines. Modifications at the alpha-carbon, 4-position, and amine nitrogen drive potency shifts.

Pharmacology & Binding Kinetics

The primary target for psychedelic activity is the 5-HT


 receptor .[7] However, the quality of the effect depends on functional selectivity (biased agonism).
Binding Affinity ( ) Comparison

The


 value represents the inhibitor constant; lower numbers indicate tighter binding.
CompoundClass5-HT

Affinity (

)
Functional Status
Mescaline Simple Phenethylamine~3,000 – 9,000 nMPartial Agonist
2C-B 2,5-Dimethoxy~1 – 10 nMPartial Agonist
DOI Amphetamine (DOx)~0.5 – 2.0 nMFull/Partial Agonist
Bromo-DragonFLY Benzodifuran~0.1 – 0.5 nMPotent Agonist
25I-NBOMe N-Benzyl~0.04 nMSuper-Agonist

Data aggregated from Ray (2010) and Nichols (2012).

Signaling Pathway

Activation of 5-HT


 triggers a G-protein coupled cascade distinct from the canonical cAMP pathway utilized by other receptors.

SignalingPathway Ligand Ligand (e.g., 2C-B) Receptor 5-HT2A Receptor Ligand->Receptor Binding Gq Gq/11 Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulation IP3 IP3 PLC->IP3 Hydrolysis of PIP2 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca Intracellular Ca2+ Release IP3->Ca ER Release HTR Head Twitch Response (Behavioral Proxy) Ca->HTR Downstream Effect

Figure 2: The canonical Gq-mediated signaling pathway activated by mescaline analogs.

Synthetic Protocol: The Henry Reaction

The most robust route for synthesizing 2C analogs is the Henry Reaction (Nitroaldol condensation) followed by reduction. This protocol is preferred for its versatility.

Generalized Workflow
  • Condensation: 2,5-Dimethoxybenzaldehyde reacts with nitromethane (catalyzed by ammonium acetate) to form a nitrostyrene.

  • Reduction: The nitrostyrene is reduced to the amine using Lithium Aluminum Hydride (LAH).

  • Halogenation: Elemental bromine or iodine is added to the 4-position of the free base.

Synthesis Aldehyde 2,5-Dimethoxy- benzaldehyde Nitrostyrene Nitrostyrene Intermediate Aldehyde->Nitrostyrene NH4OAc, Heat Nitromethane Nitromethane (CH3NO2) Nitromethane->Nitrostyrene Amine 2C-H (Intermediate) Nitrostyrene->Amine LiAlH4 (Reduction) Final 2C-B (Final Product) Amine->Final Br2 (Glacial Acetic Acid)

Figure 3: The standard synthetic route for 4-substituted phenethylamines.

Critical Safety Note
  • Exothermicity: The Henry reaction can run away if not stirred efficiently.

  • LAH Handling: Lithium Aluminum Hydride is pyrophoric and reacts violently with water. An inert atmosphere (

    
     or 
    
    
    
    ) is mandatory.

Future Directions: Psychoplastogens

Recent research suggests these analogs promote neuroplasticity . Compounds like 2C-B and its derivatives are being investigated not just for receptor agonism, but for their ability to induce neurite outgrowth (psychoplastogens), potentially offering therapeutic avenues for depression and PTSD without the toxicity associated with the NBOMe series.

References

  • Heffter, A. (1898). Ueber Pellote. Naunyn-Schmiedeberg's Archives of Pharmacology.

  • Späth, E. (1919).[2] Über die Anhalonium-Alkaloide I. Anhalin und Mezcalin. Monatshefte für Chemie.

  • Shulgin, A. T., & Shulgin, A. (1991).[8] PIHKAL: A Chemical Love Story. Transform Press.

  • Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.

  • Ray, T. S. (2010).[9] Psychedelics and the Human Receptorome. PLoS ONE.

  • Bershad, A. K., et al. (2016). Effects of the Hallucinogen 25I-NBOMe on 5-HT2A Receptor Signaling. Neuropharmacology.

Sources

neurochemical profile of 3,5-Dimethoxy-4-hydroxyphenethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the neurochemical profile of 3,5-Dimethoxy-4-hydroxyphenethylamine hydrochloride.

Synonyms: 4-O-Desmethylmescaline; 4-Demethylmescaline; 3,5-Dimethoxytyramine; "Desmethyl" (Shulgin Index #29).[1] CAS: 2176-14-9 (HCl salt)[2]

Executive Summary

3,5-Dimethoxy-4-hydroxyphenethylamine (hereafter 4-OH-DMP ) represents a critical "metabolic switch" in the pharmacology of phenethylamine psychedelics.[1] Structurally, it is the phenolic congener of Mescaline (3,4,5-trimethoxyphenethylamine).[1] While Mescaline is a potent centrally active psychotomimetic, 4-OH-DMP is largely regarded as its primary inactive metabolite in humans.[1]

This guide analyzes the compound’s dual role:

  • Biosynthetic Precursor: In Trichocereus and Lophophora cacti, it serves as the immediate precursor to mescaline via O-methylation.[1]

  • Metabolic End-Point: In mammals, it is the product of O-demethylation (via CYP2D6), rendering the molecule too polar to cross the Blood-Brain Barrier (BBB) efficiently.

For drug development professionals, 4-OH-DMP serves as a model for structural inactivation —demonstrating how a single hydroxyl group can nullify psychoactivity despite retained receptor affinity potential.[1]

Chemical Identity & Structural Logic[1]

The molecule consists of a phenethylamine backbone with methoxy groups at positions 3 and 5, and a hydroxyl group at position 4.[1]

PropertyData
Formula C₁₀H₁₅NO₃[1] · HCl
Molar Mass 197.23 g/mol (Freebase); 233.69 g/mol (HCl)
LogP (Predicted) ~0.4 (Low Lipophilicity)
Acidity (pKa) Phenolic OH: ~9.5; Amine: ~10.0
Solubility Highly soluble in water; insoluble in non-polar organic solvents (Et₂O, Hexane).
The "Hydroxyl Switch" Mechanism

The neurochemical divergence between Mescaline and 4-OH-DMP is governed by lipophilicity.

  • Mescaline: The 4-methoxy group is lipophilic, facilitating passive diffusion across the BBB.[1]

  • 4-OH-DMP: The 4-hydroxy group introduces high polarity and potential zwitterionic character (phenoxide/ammonium) at physiological pH.[1] This prevents passive transport into the CNS, sequestering the compound in the periphery for renal excretion.

Biosynthesis and Metabolism Pathways[1]

4-OH-DMP occupies a unique position as both the parent and the child of mescaline, depending on the biological system (plant vs. mammal).

Metabolic Flow Diagram

The following Graphviz diagram illustrates the bidirectional relationship between Syringaldehyde, Mescaline, and 4-OH-DMP.[1]

MetabolicPathway Syringaldehyde Syringaldehyde (Precursor) Nitrostyrene 3,5-Dimethoxy-4-hydroxy- beta-nitrostyrene Syringaldehyde->Nitrostyrene Condensation OH_DMP 3,5-Dimethoxy-4- hydroxyphenethylamine (4-OH-DMP) Nitrostyrene->OH_DMP Reduction Mescaline Mescaline (3,4,5-Trimethoxy) OH_DMP->Mescaline O-Methylation (Plant OMT enzymes) Excretion Renal Excretion (Inactive) OH_DMP->Excretion Conjugation/Clearance Mescaline->OH_DMP O-Demethylation (CYP2D6)

Caption: Bidirectional pathway showing 4-OH-DMP as a biosynthetic precursor in plants (Green arrow) and a metabolic product in mammals (Red dashed arrow).[1]

Mammalian Pharmacokinetics

In humans, mescaline is metabolized primarily via oxidative deamination (to the carboxylic acid) and O-demethylation.[1]

  • CYP2D6 Mediation: The conversion of Mescaline to 4-OH-DMP is mediated by Cytochrome P450 2D6.

  • Excretion: 4-OH-DMP is excreted in urine either as the free phenol or as a sulfate/glucuronide conjugate.

  • Clinical Relevance: High levels of 4-OH-DMP in urine, combined with low plasma mescaline, indicate rapid metabolism (Ultra-Rapid Metabolizer phenotype), potentially correlating with reduced psychoactive duration in clinical subjects.[1]

Neuropharmacology

Receptor Binding Profile (5-HT2A)

While in vivo activity is negligible due to kinetics, the in vitro binding profile remains relevant for SAR (Structure-Activity Relationship) studies.[1]

  • 5-HT2A Affinity: 4-OH-DMP exhibits low-to-moderate affinity for the 5-HT2A receptor.[1][3]

    • Mechanism:[1][4] The 4-position substituent on the phenethylamine ring is critical for receptor docking. While a hydrophobic group (Methoxy, Bromo, Iodo) enhances affinity, a Hydroxyl group acts as a Hydrogen Bond Donor (HBD).[1]

    • Comparison: Unlike the "Scalines" (4-alkoxy derivatives like Proscaline) which have

      
       values in the 100–500 nM range, the unmasked phenol (4-OH-DMP) generally shows significantly reduced affinity (
      
      
      
      nM estimated) due to the energetic penalty of desolvating the polar hydroxyl group within the hydrophobic receptor pocket.
The Blood-Brain Barrier (BBB) Impermeability

The defining feature of 4-OH-DMP is its inability to cross the BBB.

  • LogP < 1.0: The compound is too hydrophilic.

  • Ionization: At physiological pH (7.4), a significant fraction exists as a zwitterion (phenolate anion/ammonium cation), which is actively excluded by the BBB endothelium.[1]

  • Direct Injection: Historical animal studies suggest that if injected intracerebrally (bypassing the BBB), 4-OH-DMP may elicit minor serotonergic behaviors, but it lacks the potency of its methylated parent.[1]

Experimental Protocols

Synthesis via Henry Reaction

This protocol describes the synthesis of the HCl salt from Syringaldehyde. Note: Protection of the phenol is recommended to improve yields, but direct synthesis is possible with careful control.

Reagents: Syringaldehyde, Nitromethane, Ammonium Acetate, Lithium Aluminum Hydride (LiAlH₄), THF.[1]

  • Condensation (Nitrostyrene Formation):

    • Reflux Syringaldehyde (10g) with excess Nitromethane (50mL) and Ammonium Acetate (catalytic) for 4 hours.

    • Observation: The solution turns deep orange/red (formation of the nitrostyrene).

    • Workup: Remove solvent in vacuo. Recrystallize the red solid (3,5-dimethoxy-4-hydroxy-β-nitrostyrene) from IPA.[1]

  • Reduction (Amine Formation):

    • Setup: Prepare a suspension of LiAlH₄ (4 eq) in anhydrous THF under Argon atmosphere.

    • Addition: Add the nitrostyrene intermediate dropwise as a THF solution. Maintain a gentle reflux.

    • Quenching: After 24h, cool to 0°C. Quench sequentially with water, 15% NaOH, and water (Fieser method).

    • Isolation: Filter the aluminum salts. Acidify the filtrate with concentrated HCl.

    • Purification: Evaporate to dryness.[1] Recrystallize the crude hydrochloride salt from Ethanol/Ether.

Analytical Validation (HPLC-UV)

To distinguish 4-OH-DMP from Mescaline in biological samples:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5µm).[1]

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Gradient: 5% B to 50% B over 20 mins.

  • Detection: UV at 280 nm.

  • Retention Time: 4-OH-DMP will elute significantly earlier (more polar) than Mescaline.

Toxicology & Safety Considerations

Phenolic Oxidation

As a phenol, 4-OH-DMP is susceptible to oxidation, forming ortho-quinones or dimers upon exposure to air or high pH.[1]

  • Risk: Quinone species are potent electrophiles and can form adducts with cellular proteins (neurotoxicity risk if formed centrally).

  • Handling: Store the HCl salt under inert gas (Argon) at -20°C. Avoid alkaline solutions for prolonged periods.

Regulatory Status[2][5][6]
  • USA: While not explicitly scheduled, it may be treated as a controlled substance analogue of Mescaline (Schedule I) under the Federal Analogue Act if intended for human consumption.

  • Research Use: Permissible as a reference standard for forensic analysis (metabolite identification).

References

  • Shulgin, A. T., & Shulgin, A. (1991).[1] PiHKAL: A Chemical Love Story. Transform Press. (Entry #96 Mescaline; Entry #29 Desmethyl).

  • Trachsel, D., et al. (2013).[1] The Shulgin Index, Volume One: Psychedelic Phenethylamines and Related Compounds. Transform Press.

  • Nichols, D. E. (2018).[1] "Dark Classics in Chemical Neuroscience: Mescaline." ACS Chemical Neuroscience, 9(10), 2404–2410.[1]

  • Charalampous, K. D., et al. (1966).[1] "Metabolic fate of mescaline in man." Psychopharmacologia, 9(1), 48–63.[1]

  • Rickli, A., et al. (2025).[1] "Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives)." Frontiers in Pharmacology. (Contextual data on 4-substituted analogs).

Sources

3,5-Dimethoxy-4-hydroxyphenethylamine hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthesis, and pharmacological context of 3,5-Dimethoxy-4-hydroxyphenethylamine Hydrochloride .[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

This compound is a phenethylamine alkaloid and a primary metabolite of the psychedelic compound mescaline (3,4,5-trimethoxyphenethylamine).[1] Unlike its parent compound, the presence of the 4-hydroxyl group significantly alters its lipophilicity and pharmacokinetics.[1]

Core Identifiers
PropertySpecification
IUPAC Name 4-(2-Aminoethyl)-2,6-dimethoxyphenol hydrochloride
Chemical Formula C₁₀H₁₅NO₃[1][2][3] · HCl
Molecular Weight 233.69 g/mol (Salt); 197.23 g/mol (Free Base)
CAS Number 2176-14-9 (HCl Salt)
Melting Point 260–262 °C (dec.)[1]
Appearance White to off-white crystalline solid
Solubility Soluble in water, ethanol; insoluble in diethyl ether
Structural Distinction (Expert Insight)

Researchers often confuse this compound with its isomer, 3-O-desmethylmescaline (3-hydroxy-4,5-dimethoxyphenethylamine).[1]

  • Target Compound (4-OH): Symmetric molecule.[1] The 4-position hydroxyl is flanked by two methoxy groups.[1][4]

  • Isomer (3-OH): Asymmetric.[1]

  • Differentiation: In ¹H NMR, the aromatic protons of the 4-OH target appear as a singlet (2H) due to symmetry, whereas the 3-OH isomer displays two distinct doublets (meta-coupling).[1]

Synthesis & Production Protocols

Editorial Note: The most efficient synthesis route bypasses the complex methylation of polyphenols by utilizing Syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde) as the starting material.[1] This precursor already possesses the correct substitution pattern, eliminating regioselectivity issues.[1]

Synthetic Pathway (Graphviz Visualization)

SynthesisPathway Figure 1: Synthesis from Syringaldehyde via Henry Reaction and Hydride Reduction. Syringaldehyde Syringaldehyde (C9H10O4) Nitrostyrene Intermediate: 3,5-Dimethoxy-4-hydroxy- β-nitrostyrene Syringaldehyde->Nitrostyrene Nitromethane NH4OAc, AcOH (Henry Reaction) Product Target: 3,5-Dimethoxy-4-hydroxyphenethylamine HCl Nitrostyrene->Product 1. LiAlH4 / THF 2. HCl Gas

[1]

Detailed Protocol
Step 1: Henry Reaction (Condensation)

This step converts the aldehyde to a nitrostyrene.[1]

  • Reagents: Syringaldehyde (10.0 g), Nitromethane (50 mL), Ammonium Acetate (4.5 g).

  • Procedure: Dissolve syringaldehyde in nitromethane. Add ammonium acetate.[1] Reflux the mixture for 2–4 hours. The solution will darken (deep orange/red).[1]

  • Workup: Remove excess nitromethane under vacuum.[1] The residue typically crystallizes upon cooling or addition of cold isopropanol.[1]

  • Purification: Recrystallize from MeOH/IPA to yield yellow crystals of 3,5-dimethoxy-4-hydroxy-β-nitrostyrene.

    • Critical Control Point: Ensure the nitrostyrene is dry and free of aldehyde before reduction, as residual aldehyde can lead to polymerization.[1]

Step 2: Reduction

The nitro group is reduced to the amine.[1] Lithium Aluminum Hydride (LiAlH₄) is preferred over catalytic hydrogenation here to avoid potential reduction of the aromatic ring or cleavage of the benzyl-oxygen bonds, although the latter is less risk with methoxy groups.[1]

  • Reagents: LiAlH₄ (4.0 eq), Anhydrous THF.

  • Procedure: Prepare a suspension of LiAlH₄ in cold anhydrous THF under inert atmosphere (N₂ or Ar).

  • Addition: Dissolve the nitrostyrene in THF and add dropwise to the hydride suspension. Caution: Exothermic.[1]

  • Reflux: Heat to reflux for 24 hours to ensure complete reduction.

  • Quench: Cool to 0°C. Carefully add IPA, then H₂O, then 15% NaOH (Fieser workup) to precipitate aluminum salts. Filter.

  • Salt Formation: Acidify the filtrate with anhydrous HCl gas or concentrated HCl in dioxane.[1] The hydrochloride salt precipitates.[1]

  • Final Yield: Recrystallize from ethanol/ether. MP should be 260–262°C.[1]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (¹H NMR)
  • Solvent: D₂O or DMSO-d₆.

  • Aromatic Region: A sharp singlet at approximately δ 6.5–6.7 ppm (integration 2H).[1] This confirms the symmetry of the 2,6-protons relative to the 4-OH group.[1]

  • Methoxy Groups: A strong singlet at δ 3.7–3.8 ppm (integration 6H).[1]

  • Side Chain: Two triplets (or broad multiplets depending on pH) at δ 2.8–3.2 ppm , corresponding to the α- and β-methylene protons of the ethylamine chain.[1]

Mass Spectrometry[1]
  • Method: GC-MS (requires derivatization, e.g., TMS) or LC-MS (ESI+).[1]

  • Parent Ion (M+H): 198.1 m/z (Free base mass + H⁺).[1]

  • Fragmentation: Loss of NH₃ (17) is common, leading to characteristic tropylium-like ions.[1]

Pharmacological Context & Metabolism[1][3][9]

Metabolic Pathway

3,5-Dimethoxy-4-hydroxyphenethylamine is a major metabolite of mescaline.[1] In humans and rats, mescaline undergoes oxidative deamination (to the acid) or O-demethylation.[1]

Metabolism Figure 2: Metabolic divergence of Mescaline. Mescaline Mescaline (3,4,5-Trimethoxy-PEA) Target 3,5-Dimethoxy-4-hydroxy-PEA (4-O-Desmethylmescaline) Mescaline->Target CYP2D6 / CYP450 (O-Demethylation) Acid 3,4,5-Trimethoxyphenylacetic Acid (Major Metabolite) Mescaline->Acid MAO / Aldehyde Dehydrogenase (Deamination)

[1][3]

Structure-Activity Relationship (SAR)[1]
  • Blood-Brain Barrier (BBB): The exposure of the free phenolic hydroxyl at position 4 drastically increases the Polar Surface Area (PSA) .[1] This modification significantly reduces the compound's ability to cross the BBB compared to the trimethoxy parent (mescaline).[1]

  • Receptor Binding: While the compound retains affinity for 5-HT₂A receptors in vitro, its in vivo psychoactivity is negligible due to poor CNS penetration.[1] This makes it a valuable negative control in behavioral assays involving hallucinogens.[1]

References

  • PubChem. (n.d.).[1][5] this compound.[1][2][6] National Library of Medicine.[1] Retrieved from [Link]

  • Shulgin, A. T., & Shulgin, A. (1991).[1] PIHKAL: A Chemical Love Story. Transform Press. (Referencing general phenethylamine synthesis methodologies).

  • Vollenweider, F. X., et al. (2010).[1][7] Neurobiology of Psychedelic Drugs: Implications for Neurotherapeutics. Nature Reviews Neuroscience.[1] (Contextualizing mescaline metabolism).

Sources

Technical Guide: Preliminary Investigation of Novel Phenethylamines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The phenethylamine (PEA) scaffold remains one of the most chemically versatile backbones in psychopharmacology, yielding compounds ranging from therapeutic agents (e.g., bupropion, lisdexamfetamine) to potent hallucinogens (e.g., 2C-B, NBOMes).

This guide outlines a rigorous, self-validating workflow for the preliminary investigation of novel phenethylamines . It is designed for researchers who have identified a candidate molecule and requires a systematic protocol to transition from in silico theory to in vitro validation.

Critical Safety Warning: Many novel PEAs exhibit steep dose-response curves. All protocols below assume the use of appropriate PPE, fume hoods, and adherence to local DEA/controlled substance regulations.

Phase 1: In Silico Conception & Structural Logic

Before synthesis, the viability of a novel PEA is assessed through Structure-Activity Relationship (SAR) modeling. The goal is to predict receptor selectivity (5-HT2A vs. Monoamine Transporters).

The Pharmacophore Logic

The biological activity of PEAs is dictated by substitutions at specific positions on the benzene ring and the ethylamine side chain.

  • 4-Position (Para): Critical for affinity. Hydrophobic groups (Br, I, alkyls) here generally increase 5-HT2A affinity (e.g., DOI, 2C-B).

  • N-Substitution: Small alkyl groups (methyl) favor monoamine release (e.g., Methamphetamine). Large lipophilic groups (N-benzyl) drastically increase 5-HT2A affinity but reduce oral bioavailability (e.g., 25I-NBOMe).

  • Alpha-Carbon: Methylation protects against MAO degradation (increasing duration) but introduces a chiral center.

Visualization: Phenethylamine SAR Logic

SAR_Logic Core Phenethylamine Core Pos4 4-Position (Para) (Hydrophobicity) Core->Pos4 NSub N-Substitution (Steric Bulk) Core->NSub Alpha Alpha-Methylation (Metabolic Shield) Core->Alpha Result_5HT High 5-HT2A Affinity (Psychedelic) Pos4->Result_5HT Halogen/Alkyl NSub->Result_5HT N-Benzyl (NBOMe) Result_MAT MAT Transporter Substrate (Stimulant) NSub->Result_MAT N-Methyl Alpha->Result_MAT Increases Duration

Figure 1: Decision tree for structural modifications of the phenethylamine scaffold and their predicted pharmacological outcomes.

Phase 2: Chemical Characterization (Identity & Purity)

You cannot characterize the biology of an unknown variable. Following SWGDRUG recommendations, two uncorrelated techniques are required for definitive identification.

Analytical Hierarchy
TechniquePurposeCritical Parameter
1H-NMR (500 MHz) Structural ElucidationIntegration of aromatic protons vs. alkyl chain signals.
GC-MS (EI) Fingerprinting & PurityIdentification of the iminium ion fragment (base peak).
LC-MS/MS (Q-TOF) Exact Mass & Trace AnalysisDetection of protonated molecular ion

.
Protocol: GC-MS Screening

Objective: Confirm synthesis success and quantify purity >98%.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL MeOH.

  • Derivatization (Optional): If peak tailing occurs due to the amine, derivatize with TFAA (Trifluoroacetic anhydride) to improve volatility.

  • Method: Split injection (1:50). Column: DB-5ms. Temp Ramp: 80°C to 300°C at 15°C/min.

  • Validation: The retention time must match the reference standard (if available) or the fragmentation pattern must align with the predicted McLafferty rearrangement.

Phase 3: Pharmacodynamics (Target Engagement)

Most novel PEAs target the Serotonin 2A receptor (5-HT2A). However, binding (affinity) does not equal activation (efficacy).

Step 1: Radioligand Binding Assay (Affinity)

Objective: Determine the


 value (binding affinity).
  • Ligand:

    
    -Ketanserin (Antagonist) or 
    
    
    
    -DOI (Agonist).[1] Note: Agonist radioligands are preferred for predicting psychedelic potency.
  • Tissue: HEK293 cells stably expressing human 5-HT2A.

Protocol:

  • Membrane Prep: Homogenize cells in Tris-HCl buffer; centrifuge to isolate membranes.

  • Incubation: Incubate membranes with radioligand (0.5 nM) and varying concentrations of the novel PEA (

    
     to 
    
    
    
    M) for 60 min at 37°C.
  • Termination: Rapid filtration through GF/B filters presoaked in 0.3% PEI (to reduce non-specific binding).

  • Analysis: Count radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Step 2: Functional Calcium Flux Assay (Efficacy)

Objective: Determine if the compound is a full agonist, partial agonist, or antagonist. 5-HT2A couples to


 proteins, triggering intracellular Calcium release.[2][3][4]

Protocol:

  • Dye Loading: Load 5-HT2A-expressing CHO cells with a calcium-sensitive dye (e.g., Fluo-4 AM).

  • Baseline: Measure fluorescence for 10 seconds.

  • Injection: Inject the novel PEA.

  • Readout: Measure the spike in fluorescence (RFU) over 60 seconds using a FLIPR (Fluorometric Imaging Plate Reader).

  • Calculation: Normalize response to 5-HT (Serotonin) max response (

    
    ).
    
Visualization: 5-HT2A Signaling Pathway

Gq_Pathway Ligand Novel PEA Receptor 5-HT2A Receptor Ligand->Receptor Binding GProtein Gq Protein Receptor->GProtein Activation Effector PLC-beta GProtein->Effector Stimulation SecondMsgr IP3 + DAG Effector->SecondMsgr Hydrolysis Calcium Ca2+ Release (ER Stores) SecondMsgr->Calcium IP3 Gating Response Psychoactive Effect Calcium->Response Signaling Cascade

Figure 2: The Gq-coupled signaling cascade utilized in functional calcium flux assays.[4]

Phase 4: Metabolic Stability & Toxicology

Novel PEAs often lack safety data. The first step is determining how fast the liver destroys the molecule.

Human Liver Microsome (HLM) Stability Assay

Objective: Calculate Intrinsic Clearance (


) and Half-life (

).

Protocol:

  • Reaction Mix: Phosphate buffer (pH 7.4), HLM (0.5 mg protein/mL), and Test Compound (1 µM).

  • Initiation: Add NADPH-generating system (cofactor). Critical: Without NADPH, CYPs are inactive.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction immediately with ice-cold Acetonitrile containing an Internal Standard (e.g., deuterated amphetamine).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Data: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2019). Recommendations, Version 8.0. SWGDRUG. Available at: [Link]

  • Knight, A. R., et al. (2004). "Pharmacological characterisation of the agonist radioligand binding site of 5-HT2A, 5-HT2B and 5-HT2C receptors." Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

  • Wernevik, L., et al. (2020). "Protocol for the Human Liver Microsome Stability Assay." ResearchGate Protocols. Available at: [Link]

  • Nichols, D. E. (2016). "Psychedelics." Pharmacological Reviews. Available at: [Link]

  • Hansen, M., et al. (2014). "Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors." PLOS ONE. Available at: [Link]

Sources

Methodological & Application

synthesis of 3,5-Dimethoxy-4-hydroxyphenethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, four-stage protocol for the synthesis of 3,5-dimethoxy-4-hydroxyphenethylamine hydrochloride (also known as Trichocereine congener or Demethylmescaline). While direct condensation of phenolic aldehydes is possible, this guide utilizes an O-Benzyl protection strategy . This approach mitigates phenolic oxidation, prevents polymerization during the Henry reaction, and ensures high solubility of intermediates, resulting in a pharmaceutical-grade product suitable for neuropharmacological research.

Introduction & Retrosynthetic Analysis

The target compound is a substituted phenethylamine sharing structural homology with the neurotransmitter dopamine and the alkaloid mescaline. The presence of the 4-hydroxy group renders the aromatic ring electron-rich and susceptible to oxidation (quinone formation) under basic conditions.

To ensure synthetic fidelity, we employ a "Protect-React-Deprotect" logic:

  • Protection: Masking the 4-OH as a benzyl ether.

  • Condensation: Henry reaction to form the nitrostyrene.

  • Reduction: Lithium Aluminum Hydride (LAH) reduction of the nitroalkene.

  • Deprotection: Catalytic hydrogenolysis to restore the phenol and form the salt.

Synthetic Workflow Diagram

SynthesisPath Syringaldehyde Syringaldehyde (Starting Material) Bn_Intermediate 4-Benzyloxy-3,5- dimethoxybenzaldehyde Syringaldehyde->Bn_Intermediate BnCl, K2CO3 DMF, 80°C Nitrostyrene 4-Benzyloxy-3,5- dimethoxy-β-nitrostyrene Bn_Intermediate->Nitrostyrene MeNO2, NH4OAc Reflux ProtectedAmine 4-Benzyloxy-3,5- dimethoxyphenethylamine Nitrostyrene->ProtectedAmine LiAlH4, THF Reflux FinalProduct 3,5-Dimethoxy-4- hydroxyphenethylamine HCl ProtectedAmine->FinalProduct 1. Pd/C, H2 2. HCl(g)

Figure 1: Step-wise synthetic pathway utilizing O-benzyl protection to ensure intermediate stability.[1][2]

Experimental Protocols

Stage 1: O-Protection (Benzylation)

Objective: Protect the reactive phenolic hydroxyl group.

  • Reagents: Syringaldehyde (1.0 eq), Benzyl Chloride (1.2 eq), Potassium Carbonate (anhydrous, 2.0 eq), DMF (Solvent).

  • Protocol:

    • Dissolve Syringaldehyde (18.2 g, 100 mmol) in DMF (150 mL) in a round-bottom flask (RBF).

    • Add anhydrous K₂CO₃ (27.6 g, 200 mmol) and stir to create a suspension.

    • Add Benzyl Chloride (15.2 g, 120 mmol) dropwise.

    • Heat to 80°C for 4 hours. Monitor via TLC (30% EtOAc/Hexane).

    • Workup: Pour mixture into ice-water (800 mL). The product will precipitate as a solid. Filter, wash with water, and recrystallize from EtOH.

    • Yield: ~90-95% (White crystals).

Stage 2: Henry Condensation (Nitrostyrene Synthesis)

Objective: Form the carbon backbone via nitroaldol condensation.

  • Reagents: 4-Benzyloxy-3,5-dimethoxybenzaldehyde (from Stage 1), Nitromethane (solvent/reagent), Ammonium Acetate (catalyst).

  • Protocol:

    • Dissolve the benzylated aldehyde (27.2 g, 100 mmol) in Nitromethane (100 mL).

    • Add Ammonium Acetate (3.8 g, 50 mmol).

    • Reflux (approx. 101°C) for 2–4 hours. The solution will turn deep yellow/orange.

    • Workup: Remove excess nitromethane under reduced pressure (rotary evaporator).

    • Dissolve the residue in hot IPA (Isopropyl Alcohol) and allow to cool slowly.

    • Collect the yellow crystalline needles of the nitrostyrene.

    • Critical Note: Nitrostyrenes are potential irritants; handle in a fume hood.

Stage 3: Reduction (Amine Formation)

Objective: Reduce the nitroalkene to the primary amine.

  • Reagents: Lithium Aluminum Hydride (LAH) (4.0 eq), Anhydrous THF or Et₂O.

  • Protocol:

    • Setup: Flame-dried 1L 3-neck RBF, N₂ atmosphere, reflux condenser.

    • Prepare a suspension of LAH (3.8 g, 100 mmol) in anhydrous THF (200 mL). Chill to 0°C.

    • Dissolve the Nitrostyrene (approx. 8 g, 25 mmol) in anhydrous THF (50 mL).

    • Add the nitrostyrene solution dropwise to the LAH suspension. Exothermic reaction—control addition rate.

    • Once addition is complete, allow to warm to room temperature, then reflux for 24 hours.

    • Quenching (Fieser Method): Cool to 0°C. Add 3.8 mL H₂O, followed by 3.8 mL 15% NaOH, then 11.4 mL H₂O.

    • Filter the white granular precipitate. Dry the filtrate (MgSO₄) and evaporate solvent to yield the O-benzyl-protected amine as an oil.[1]

Stage 4: Deprotection & Salt Formation

Objective: Remove the benzyl group and crystallize the HCl salt.

  • Reagents: 10% Pd/C catalyst, Methanol, Hydrogen gas (balloon or low pressure), HCl (gas or ethereal).

  • Protocol:

    • Dissolve the crude amine oil in Methanol (100 mL).

    • Add 10% Pd/C (10 wt% of substrate mass).

    • Stir under H₂ atmosphere (balloon pressure is sufficient) for 12 hours at RT.

    • Filter through Celite to remove catalyst.

    • Acidification: Bubble dry HCl gas through the methanol solution or add 2M HCl in ether until pH ~3.

    • Concentrate the solution and add cold acetone or ether to induce crystallization.

    • Final Product: this compound.

Data Summary & Critical Parameters

Physicochemical Properties
ParameterValueNotes
Formula C₁₀H₁₅NO₃[3][4] · HClHydrochloride Salt
MW 233.69 g/mol Free base: 197.23 g/mol
Appearance White to off-white crystalline solidHygroscopic
Solubility Water, Methanol, EthanolInsoluble in Ether, Hexane
Stability Sensitive to oxidation at pH > 8Store under Argon at -20°C
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Stage 2) Polymerization of NitrostyreneReduce reflux time; ensure reagents are dry.
Incomplete Reduction Old/Wet LAHUse fresh LAH; ensure vigorous reflux.
Product Discoloration Phenolic OxidationPerform Stage 4 and storage under inert gas (N₂/Ar).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Henry Reaction and LAH reduction protocols).
  • Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Foundational text on phenethylamine synthesis logic, specifically the general "benzaldehyde to nitrostyrene to amine" methodology).
  • PubChem. (n.d.).[5] Syringaldehyde Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

HPLC analysis of phenethylamine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution HPLC Analysis of Phenethylamine Derivatives

Subtitle: From Isomeric Differentiation to Chiral Resolution: A Unified Chromatographic Strategy

Executive Summary

Phenethylamines represent a structurally diverse class of psychoactive compounds, ranging from endogenous neurotransmitters (dopamine) to synthetic stimulants (amphetamines, cathinones, and NBOMes).[1] Their analysis is complicated by two primary factors: structural isomerism (positional isomers with identical mass) and enantiomeric purity (d/l-isomers with distinct toxicological profiles).[1]

This guide moves beyond generic C18 protocols, establishing a "Pi-Pi Selective" workflow using Biphenyl stationary phases for isomeric separation and macrocyclic glycopeptide phases for chiral resolution.

The Chemical Challenge

Phenethylamines possess a basic nitrogen atom (pKa


 9.0–10.[1]0) and an aromatic ring.[1][2] In standard Reversed-Phase (RP) chromatography, two issues arise:
  • Peak Tailing: At neutral pH, residual silanols on the silica surface ionize (SiO⁻), interacting electrostatically with the protonated amine (NH₃⁺) of the analyte.[1]

  • Isomeric Co-elution: Positional isomers (e.g., 3-MMC vs. 4-MMC) often have identical hydrophobicity, making them inseparable on C18 columns which rely primarily on hydrophobic exclusion.[1]

Method Development Strategy: The "Pi-Pi" Advantage

To resolve positional isomers, we must exploit the electron density of the aromatic ring. Biphenyl and Phenyl-Hexyl stationary phases offer


 interactions, where the stationary phase acts as a Lewis base, donating electron density to the electron-deficient aromatic ring of the analyte. This interaction is sterically sensitive, allowing for the separation of ortho-, meta-, and para- isomers that C18 cannot resolve.
Diagram 1: Method Development Decision Tree

MethodDevelopment Start Sample: Phenethylamine Mixture Q1 Is Chiral Resolution Required? Start->Q1 Achiral Achiral / Isomeric Separation Q1->Achiral No (Positional Isomers) Chiral Enantiomeric Separation (d- vs l- isomers) Q1->Chiral Yes (Enantiomers) ColSel Column: Biphenyl or Phenyl-Hexyl (Maximize Pi-Pi Interactions) Achiral->ColSel Mobile Mobile Phase: H2O/MeOH + 0.1% Formic Acid (pH ~2.7) ColSel->Mobile Detect1 Detection: MS/MS (MRM) or UV Mobile->Detect1 ColSel2 Column: Macrocyclic Glycopeptide (e.g., Chirobiotic V2) or Poroshell Chiral-V Chiral->ColSel2 Mobile2 Polar Organic Mode: MeOH + 0.1% HOAc + 0.02% NH4OH ColSel2->Mobile2 Detect2 Detection: MS/MS (Specific Transitions) Mobile2->Detect2

Caption: Decision tree for selecting the appropriate stationary phase and mobile phase conditions based on analytical requirements (isomeric vs. chiral).

Protocol A: High-Resolution Achiral Separation (Isomeric)

Objective: Separation of structural analogs (e.g., Methamphetamine, MDMA, and positional isomers of synthetic cathinones).[1]

Causality: Methanol is selected over Acetonitrile as the organic modifier.[1] Acetonitrile has its own


 electrons (triple bond) which can interfere with the stationary phase's 

interactions, reducing selectivity.[1] Methanol allows the Biphenyl mechanism to dominate [1].[1]
ParameterSpecification
Column Restek Raptor Biphenyl (or equivalent), 100 x 2.1 mm, 2.7 µm Core-Shell
Mobile Phase A Water + 0.1% Formic Acid + 2mM Ammonium Formate
Mobile Phase B Methanol + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Temp 35°C
Injection Vol 2 - 5 µL

Gradient Program:

  • 0.0 min: 5% B (Equilibration)

  • 1.0 min: 5% B (Hold to elute polar interferences)

  • 8.0 min: 95% B (Linear ramp)

  • 10.0 min: 95% B (Wash)

  • 10.1 min: 5% B (Re-equilibration)

Validation Criteria:

  • Resolution (

    
    ):  > 1.5 between critical isomeric pairs (e.g., 3-MMC and 4-MMC).
    
  • Tailing Factor (

    
    ):  < 1.3 for Amphetamine (indicates successful silanol suppression).[1]
    

Protocol B: Chiral Resolution (Enantiomeric)

Objective: Separation of d-amphetamine (high potency) from l-amphetamine (low potency/OTC products).[1]

Causality: Traditional RP-HPLC fails here. We use a Macrocyclic Glycopeptide phase (e.g., Vancomycin-based) in Polar Organic Mode .[1] The addition of both acid (Acetic Acid) and base (Ammonium Hydroxide) creates a specific ionic environment that optimizes the inclusion complex between the analyte and the chiral selector [2].

ParameterSpecification
Column Agilent Poroshell 120 Chiral-V (or Supelco Astec Chirobiotic V2), 150 x 2.1 mm
Mobile Phase Isocratic: Methanol / Acetic Acid / Ammonium Hydroxide (100 : 0.1 : 0.02 v/v/v)
Flow Rate 0.2 – 0.35 mL/min
Temp 20°C - 25°C (Lower temp often improves chiral resolution)
Detection MS/MS (ESI Positive)

Step-by-Step Workflow:

  • Preparation: Premix the mobile phase. Note: The ratio of Acid:Base controls the ionization state. Do not alter the 0.1% : 0.02% ratio without re-validation.

  • Equilibration: Flush column for 20 column volumes. Chiral phases are sensitive to "memory effects" from previous solvents.[1]

  • Sample Dilution: Dilute samples in pure Methanol. Avoid water in the sample diluent if possible to prevent peak distortion in Polar Organic Mode.

  • Run: Isocratic run for 10–15 minutes.

Mechanism of Interaction

Understanding the molecular interactions is vital for troubleshooting.

Diagram 2: Analyte-Stationary Phase Interactions

Interactions Analyte Phenethylamine (Protonated Amine + Aromatic Ring) PiPi Pi-Pi Interaction (Selectivity Mechanism) Analyte->PiPi Aromatic Ring Ionic Ionic Interaction (Cause of Tailing) Analyte->Ionic NH3+ Group Biphenyl Biphenyl Ligand (Electron Rich) Biphenyl->PiPi Silanol Residual Silanol (Negative Charge) Silanol->Ionic

Caption: The Biphenyl phase provides desirable Pi-Pi retention, while residual silanols cause undesirable ionic tailing.[1] End-capping and buffer pH mitigate the latter.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Secondary silanol interactions.[1]Increase buffer ionic strength (e.g., increase Ammonium Formate to 5-10 mM).[1] Ensure pH is < 3.0 to suppress silanol ionization [3].[1][3]
Loss of Isomer Resolution "Pi-Pi" suppression.Switch organic modifier from Acetonitrile to Methanol.[1] Acetonitrile interferes with pi-electrons.[1]
Retention Drift (Chiral) Temperature fluctuation.[1]Chiral recognition mechanisms are highly exothermic.[1] Ensure column oven is stable (± 0.1°C).
High Backpressure Particulate clogging.[1]Phenethylamines in biological matrices (urine/plasma) require rigorous cleanup.[1] Use SLE (Supported Liquid Extraction) or SPE prior to injection.[1]

References

  • Restek Corporation. (2017).[1] Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. Link

  • Agilent Technologies. (2017).[1] Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column.[1][4] Application Note 5991-8449EN.[1] Link

  • University of Pittsburgh. (n.d.).[1] Reversed-phase HPLC Buffers: pH and Selectivity.Link

  • SCIEX. (2014).[1] LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine.[5][6]Link

Sources

Application Note: 3,5-Dimethoxy-4-hydroxyphenethylamine HCl (4-Desmethylmescaline)

Author: BenchChem Technical Support Team. Date: February 2026

Role: Metabolic Reference Standard, SAR Probe, and Forensic Marker Target Audience: Neuropharmacologists, Forensic Toxicologists, and Medicinal Chemists

Introduction & Scientific Context

3,5-Dimethoxy-4-hydroxyphenethylamine (also known as 4-Desmethylmescaline or 3,5-Dimethoxytyramine ) is the primary O-demethylated metabolite of the classic psychedelic mescaline (3,4,5-trimethoxyphenethylamine).

In neuroscience and drug development, this compound serves two critical functions:

  • Structure-Activity Relationship (SAR) Probe: It validates the "hydrophobic anchor" hypothesis at the serotonin 5-HT2A receptor. The replacement of the lipophilic 4-methoxy group of mescaline with a polar 4-hydroxy group in this compound results in a dramatic loss of receptor affinity and blood-brain barrier (BBB) permeability, confirming the necessity of the 4-position substituent for psychoactivity.

  • Forensic & Metabolic Marker: As a polar metabolite excreted in urine, it is a target analyte for confirming mescaline ingestion in toxicological screening, distinguishing parent drug excretion from metabolic clearance.

Technical Specifications & Handling
PropertySpecification
Common Name 4-Desmethylmescaline; 3,5-Dimethoxytyramine
Chemical Formula C₁₀H₁₅NO₃ · HCl
Molecular Weight 233.69 g/mol (HCl salt)
CAS Number 2176-14-9 (HCl salt); 2413-00-5 (Free base)
Solubility Water (≥20 mg/mL), DMSO (≥10 mg/mL), Methanol
Stability Hygroscopic. Store at -20°C in a desiccator. Solutions in acidified methanol are stable for 1 week at 4°C.
Handling Wear PPE. The free phenol is susceptible to oxidation; keep solutions acidic (pH < 5) to prevent quinone formation.
Application I: Forensic Toxicology & Metabolic Profiling (LC-MS/MS)

Objective: To quantify 4-desmethylmescaline in plasma or urine as a biomarker of mescaline metabolism. This protocol is adapted from high-sensitivity methods (Liechti et al., 2022) to separate the polar metabolite from the parent compound.

Experimental Logic

4-Desmethylmescaline is significantly more polar than mescaline. Standard C18 columns may result in poor retention (eluting in the void volume). This protocol uses a high-strength silica (HSS) T3 column designed to retain polar amines.

Protocol: LC-MS/MS Quantification

1. Sample Preparation (Plasma/Urine):

  • Extraction: Protein precipitation is preferred over Liquid-Liquid Extraction (LLE) due to the high polarity of the analyte.

  • Add 100 µL sample to 300 µL cold acetonitrile containing internal standard (e.g., Mescaline-d9).

  • Vortex (30s) and Centrifuge (10,000 x g, 10 min, 4°C).

  • Transfer supernatant to autosampler vial.

2. Chromatographic Conditions:

  • Column: Acquity Premier HSS T3 C18 (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 10 mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 1% B (Isocratic hold for polar retention)

    • 1-5 min: Linear ramp to 90% B

    • 5-6 min: 90% B (Wash)

    • 6.1 min: Re-equilibrate at 1% B.

3. Mass Spectrometry Parameters (ESI+):

  • Source: Electrospray Ionization (Positive Mode).

  • MRM Transitions:

    • Quantifier: m/z 198.1 → 181.1 (Loss of NH₃)

    • Qualifier: m/z 198.1 → 166.1 (Loss of CH₃OH)

Data Interpretation: 4-Desmethylmescaline will elute before mescaline. In human plasma, concentrations of this metabolite are typically lower than the parent drug, but in urine, the conjugated forms (glucuronides) of this metabolite are abundant.

Application II: 5-HT2A Receptor Binding (SAR Validation)

Objective: To demonstrate the critical role of the 4-methoxy group in ligand binding by comparing the affinity (


) of Mescaline vs. 4-Desmethylmescaline.
Experimental Logic

The 5-HT2A receptor orthosteric binding pocket contains a hydrophobic region (formed by residues in TM4 and TM5) that accommodates the 4-substituent of phenethylamines.

  • Mescaline (4-OMe): Hydrophobic interaction → High Affinity (

    
     nM).
    
  • 4-Desmethylmescaline (4-OH): Hydrophilic/H-bond donor → Clashes with hydrophobic pocket → Low/No Affinity (

    
     nM).
    
Protocol: Radioligand Competition Binding

1. Reagents:

  • Membranes: HEK-293 cells stably expressing human 5-HT2A receptors.

  • Radioligand: [³H]-Ketanserin (Antagonist) or [³H]-DOB (Agonist). Note: Agonist labeling is more sensitive to the active conformation.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

2. Procedure:

  • Preparation: Dilute 3,5-Dimethoxy-4-hydroxyphenethylamine HCl in DMSO (stock 10 mM). Prepare serial dilutions (10⁻⁵ M to 10⁻¹⁰ M).

  • Incubation: Mix 50 µL membrane prep + 50 µL radioligand (2 nM) + 50 µL competitor (4-Desmethylmescaline or Mescaline control).

  • Equilibrium: Incubate for 60 minutes at 37°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Counting: Measure radioactivity via liquid scintillation counting.

3. Analysis:

  • Plot % Specific Binding vs. Log[Concentration].

  • Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
  • Expected Result: Mescaline will show a sigmoidal displacement curve. 4-Desmethylmescaline should show negligible displacement up to 10 µM, confirming it is not the active psychoactive agent.

Visualizations
Figure 1: Metabolic Pathway of Mescaline

This diagram illustrates the biotransformation of Mescaline. The O-demethylation to 4-Desmethylmescaline is a deactivation step, rendering the molecule too polar to cross the BBB effectively.

MescalineMetabolism cluster_excretion Excretion (Urine) Mescaline Mescaline (Active Parent) Desmethyl 4-Desmethylmescaline (3,5-Dimethoxy-4-hydroxyphenethylamine) (Polar/Inactive) Mescaline->Desmethyl O-Demethylation (Minor Pathway) Acid 3,4,5-Trimethoxyphenylacetic Acid (TMPAA) (Major Metabolite) Mescaline->Acid MAO / Deamination (Major Pathway) Conjugate O-Sulfate / O-Glucuronide Conjugates Desmethyl->Conjugate Phase II Transferases

Figure 2: SAR Logic - The Hydrophobic Clash

A schematic representation of why 4-Desmethylmescaline fails to activate the 5-HT2A receptor compared to Mescaline.

SAR_Logic Pocket 5-HT2A Receptor Binding Pocket Binding High Affinity Binding (Hydrophobic Interaction) Pocket->Binding 4-OCH3 fits hydrophobic region NoBinding Low Affinity / Repulsion (Polarity Mismatch) Pocket->NoBinding 4-OH is too polar Mescaline Mescaline (4-OCH3) Mescaline->Pocket Enters Pocket Desmethyl 4-Desmethylmescaline (4-OH) Desmethyl->Pocket Enters Pocket

References
  • Liechti, M. E., et al. (2022). "Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma."[1] Journal of Pharmaceutical and Biomedical Analysis.

  • Shulgin, A. T., & Shulgin, A. (1991).PIHKAL: A Chemical Love Story. Transform Press. (Defines the qualitative inactivity of 4-desmethylmescaline in humans).
  • Dinis-Oliveira, R. J., et al. (2019). "Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions."[2] Current Molecular Pharmacology.

  • Nichols, D. E. (2018). "Dark Classics in Chemical Neuroscience: Mescaline." ACS Chemical Neuroscience.[3]

Sources

experimental protocol for in-vitro serotonin receptor binding assay

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Physics of Affinity

In CNS drug discovery, the serotonin (5-Hydroxytryptamine, 5-HT) receptor family represents a complex landscape of G-protein coupled receptors (GPCRs) and one ion channel (5-HT3). While functional assays (calcium flux, cAMP) measure efficacy, radioligand binding assays remain the thermodynamic gold standard for determining affinity (


).

This protocol details the isolation of membrane fractions and the execution of competition binding assays. Unlike functional readouts, which can be amplified by signal transduction spare reserves, binding assays provide a direct measurement of the interaction between a ligand and the receptor orthosteric site, governed by the Law of Mass Action.

Key Experimental Distinction:

  • Saturation Binding: Varies radioligand concentration to determine Receptor Density (

    
    ) and Ligand Affinity (
    
    
    
    ). This characterizes the system.
  • Competition Binding: Uses fixed radioligand and varies test compound to determine Inhibition Constant (

    
    ). This characterizes the drug.
    

Experimental Workflow Visualization

The following diagram outlines the critical path from cell culture to data analysis. Note the strict separation of "Hot" (radioactive) and "Cold" (non-radioactive) workflows to prevent contamination.

G cluster_0 Phase 1: Biologics cluster_1 Phase 2: Assay Assembly cluster_2 Phase 3: Detection Cells HEK293/CHO (Stable Transfection) Lysis Hypotonic Lysis & Homogenization Cells->Lysis Harvest Membranes Membrane Fraction (-80°C Storage) Lysis->Membranes Ultracentrifuge Plate 96-Well Plate Setup Membranes->Plate Resuspend Incubation Equilibrium Binding (RT or 37°C) Plate->Incubation Add Ligands Filter Harvest via GF/B Filters Incubation->Filter Terminate Wash Rapid Wash (Remove Unbound) Filter->Wash Count Liquid Scintillation Counting (LSC) Wash->Count

Figure 1: End-to-end workflow for GPCR radioligand binding.[1][2] Critical control points include membrane homogeneity and wash speed.

Materials & Reagents

A. Biological Systems[3][4][5][6][7]
  • Cell Lines: HEK293 or CHO-K1 stably expressing the specific human 5-HT receptor subtype (e.g., 5-HT1A, 5-HT2A).

    • Expert Insight: Transient transfections often yield variable

      
      , making 
      
      
      
      comparisons across batches difficult. Stable lines are preferred for screening.
B. Radioligands (The "Hot")

Selection depends on the specific subtype. Common choices include:

  • 5-HT1A:

    
     (Agonist)
    
  • 5-HT2A:

    
     (Antagonist) or 
    
    
    
    (Selective Antagonist)
  • Broad Spectrum:

    
     (High affinity for most 5-HT receptors)
    
C. Buffers
  • Standard Binding Buffer: 50 mM Tris-HCl, 10 mM

    
    , 0.1 mM EDTA, pH 7.4.
    
    • Note:

      
       is critical for agonist binding as it stabilizes the high-affinity G-protein coupled state.
      
  • Wash Buffer: 50 mM Tris-HCl, pH 7.4 (Ice cold).[3]

Protocol Phase 1: Membrane Preparation

Objective: To isolate plasma membranes enriched with the receptor, removing cytosolic proteases and interfering factors.

  • Harvest: Detach cells using PBS/EDTA (avoid Trypsin as it digests extracellular receptor domains).[4] Centrifuge at 500 x g for 5 min.

  • Lysis: Resuspend pellet in Hypotonic Lysis Buffer (5 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail (e.g., PMSF, Aprotinin).[4] Incubate on ice for 10 min.

    • Mechanism:[3][5] Hypotonic shock bursts the cells while keeping organelle membranes relatively intact.

  • Clarification: Centrifuge at 1,000 x g for 10 min at 4°C. Save the Supernatant. Discard the pellet (nuclei/debris).

  • Membrane Pelleting: Centrifuge the supernatant at high speed (40,000 x g) for 30 min at 4°C.

  • Wash: Resuspend the resulting pellet in Binding Buffer and re-centrifuge (40,000 x g) to remove residual cytosolic components.

  • Storage: Resuspend final pellet in Binding Buffer at ~1-3 mg/mL protein. Aliquot and flash freeze in liquid nitrogen. Store at -80°C.

Protocol Phase 2: Competition Binding Assay

Objective: To determine the affinity (


) of a non-radioactive test compound.
Step 1: Filter Preparation[7]
  • Soak Glass Fiber (GF/B) filters in 0.3% Polyethyleneimine (PEI) for at least 1 hour.

  • Why? PEI is a cationic polymer that neutralizes the negative charge of glass fibers, drastically reducing non-specific binding of positively charged radioligands (like most amines).

Step 2: Plate Setup (96-well format)

Total volume per well: 200


.
  • Test Compound: Add 20

    
     of test drug (diluted in DMSO/Buffer). Final DMSO concentration should be <1%.
    
  • Radioligand: Add 20

    
     of radioligand at a concentration equal to its 
    
    
    
    (determined previously via saturation binding).
  • Membranes: Add 160

    
     of membrane suspension (optimized to yield ~500-1000 CPM specific signal).
    
  • Controls:

    • Total Binding (TB): Buffer + Radioligand + Membranes.

    • Non-Specific Binding (NSB): Excess cold ligand (e.g., 10

      
       Serotonin) + Radioligand + Membranes.
      
Step 3: Incubation[6]
  • Incubate at Room Temperature (25°C) for 60–90 minutes.

  • Critical Check: Ensure the system reaches equilibrium . Premature harvesting invalidates the Cheng-Prusoff correction.

Step 4: Harvesting
  • Use a cell harvester (e.g., Brandel or PerkinElmer).

  • Aspirate well contents through the PEI-treated GF/B filters.

  • Rapid Wash: Wash filters 3x with 3 mL of Ice-Cold Wash Buffer .

    • Timing: The wash must be fast (<10 seconds total) to prevent dissociation of the specifically bound radioligand (

      
      ).
      
Step 5: Detection
  • Dry filters.

  • Add liquid scintillant.

  • Count radioactivity (CPM) using a beta counter.

Logic of Competition: The Equilibrium Model

The following diagram illustrates the competitive dynamic occurring in the well. The "Signal" is generated only when the "Hot Ligand" binds the "Receptor." The "Cold Drug" reduces this signal by occupying the same pocket.

BindingLogic R Receptor (Membrane) Complex_Hot R-L* (Signal) R->Complex_Hot Binding Complex_Cold R-Drug (Silent) R->Complex_Cold Binding L_Hot Radioligand (Hot) L_Hot->R k_on / k_off L_Cold Test Drug (Cold) L_Cold->R Competition

Figure 2: Competitive equilibrium. The assay measures the reduction of R-L (Green) as L_Cold (Blue) concentration increases.*

Data Analysis & Validation

A. Calculating Specific Binding


  • Acceptance Criteria: NSB should be <20% of TB. If higher, re-optimize filter blocking (PEI) or wash steps.

B. The Cheng-Prusoff Correction

The raw


 (concentration displacing 50% of radioligand) depends on the radioligand concentration used. To get the true physical constant (

), use:


  • 
     : Determined from the dose-response curve.
    
  • 
     : Concentration of radioligand added (nM).
    
  • 
     : Dissociation constant of the radioligand (determined via Saturation Binding).
    
C. Troubleshooting Table
IssueProbable CauseCorrective Action
High NSB (>30%) Sticky ligand (lipophilic)Increase PEI to 0.5%; Add 0.1% BSA to buffer.
Low Total Signal Receptor degradationUse fresh protease inhibitors; Keep membranes on ice.[6][7][8]
Hill Slope < 0.8 Negative cooperativity or HeterogeneityCheck cell line clonality; Possible multiple binding sites.[6][7][8]
Ligand Depletion Receptor concentration too highDilute membranes.[6][7] Bound ligand should be <10% of total added.

References

  • National Institute of Mental Health (NIMH). (2023). Psychoactive Drug Screening Program (PDSP) Assay Protocol Book. University of North Carolina at Chapel Hill.[2][9] [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (

    
    ) and the concentration of inhibitor which causes 50 per cent inhibition (
    
    
    
    ) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]
  • IUPHAR/BPS Guide to PHARMACOLOGY. (2023). 5-Hydroxytryptamine receptors.[10][Link][11]

  • Maguire, J. J., et al. (2012). IUPHAR Recommendations for the measurement of receptor binding parameters. British Journal of Pharmacology. [Link]

Sources

3,5-Dimethoxy-4-hydroxyphenethylamine hydrochloride as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3,5-Dimethoxy-4-hydroxyphenethylamine Hydrochloride [1][2]

Title: High-Fidelity Utilization of 3,5-Dimethoxy-4-hydroxyphenethylamine HCl: A Strategic Scaffold for 5-HT2A Ligand Diversification and Metabolite Profiling[1][2]

Abstract

This compound (CAS: 2176-14-9), also known as 4-O-Desmethylmescaline or 3,5-Dimethoxytyramine, represents a critical "pivot point" in phenethylamine chemistry.[1][2] While chemically distinct from its controlled analogue Mescaline (3,4,5-trimethoxyphenethylamine) due to the free phenolic hydroxyl group at the 4-position, this compound serves two high-value functions in drug discovery:[1][2] (1) as a robust synthetic scaffold for generating 4-alkoxy substituted libraries (the "Scaline" series) via selective O-alkylation, and (2) as a primary reference standard for metabolic profiling of mescaline and related psychotropic alkaloids.[1][2] This guide details protocols for selective chemical diversification and analytical identification, ensuring high yield and regulatory compliance.

Chemical Identity & Physical Properties

Before initiating synthesis or analysis, verify the material properties to ensure stability, particularly against oxidation which is common in electron-rich phenolic amines.[1][2]

PropertySpecificationNotes
IUPAC Name 4-(2-aminoethyl)-2,6-dimethoxyphenol hydrochloride
Common Names 4-O-Desmethylmescaline; 3,5-Dimethoxytyramine; Syringaphenethylamine
CAS Number 2176-14-9 (HCl salt); 2413-00-5 (Free base)Use HCl salt for storage stability.[1][2]
Molecular Formula C₁₀H₁₅NO₃[1][2] · HClMW: 233.69 g/mol
Melting Point 260–262°C (dec)High MP indicates high lattice energy/purity.[1][2]
Solubility Water (High), DMSO (Moderate), Ethanol (Moderate)Insoluble in non-polar organics (DCM, Hexane).[1][2]
Stability Hygroscopic; susceptible to oxidation at pH > 8.[1][2]Store at -20°C under Argon.

Strategic Synthetic Utility: The "Divergent Scaffold" Protocol

The primary utility of 3,5-dimethoxy-4-hydroxyphenethylamine is its function as a precursor for Structure-Activity Relationship (SAR) studies targeting the 5-HT2A receptor.[1][2] By modifying the substituent at the 4-position, researchers can modulate potency and metabolic stability.[1][2]

Challenge: Direct alkylation of the phenolic hydroxyl is competing with the primary amine (N-alkylation vs. O-alkylation).[1][2] Solution: A transient N-protection strategy using tert-butyloxycarbonyl (Boc) ensures 100% O-selectivity, allowing for the generation of high-purity analogues like Escaline (4-ethoxy) or Proscaline (4-propoxy).[1][2]

Protocol A: Selective Synthesis of 4-Alkoxy-3,5-dimethoxyphenethylamines

Reagents:

  • Scaffold: 3,5-Dimethoxy-4-hydroxyphenethylamine HCl (1.0 eq)[1][2]

  • Protection: Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq), Triethylamine (TEA) (2.5 eq)[1][2]

  • Alkylation: Alkyl Halide (R-X) (e.g., Iodoethane, Allyl Bromide) (1.2 eq), K₂CO₃ (2.0 eq)[1][2]

  • Deprotection: 4M HCl in Dioxane[1][2]

Workflow:

  • N-Protection (One-Pot):

    • Dissolve the scaffold in 1:1 Dioxane/Water.[1][2]

    • Add TEA (to neutralize HCl salt and catalyze reaction).[1][2]

    • Add Boc₂O dropwise at 0°C. Stir at RT for 4 hours.

    • Checkpoint: Monitor TLC (SiO₂, 5% MeOH/DCM).[1][2] The polar amine spot will disappear, replaced by a less polar N-Boc phenol spot.[1][2]

    • Acidify carefully to pH 4, extract with EtOAc, and concentrate.[1][2] Yields Intermediate A (N-Boc-3,5-dimethoxy-4-hydroxyphenethylamine).[1][2]

  • Selective O-Alkylation:

    • Dissolve Intermediate A in anhydrous Acetone or DMF.

    • Add K₂CO₃ (anhydrous) and the specific Alkyl Halide (R-X).[1][2]

    • Reflux (Acetone) or heat to 60°C (DMF) for 6-12 hours.

    • Mechanism:[2][3][4] The base deprotonates the phenol (pKa ~10) preferentially over the carbamate nitrogen, creating a phenoxide nucleophile that attacks the alkyl halide via Sₙ2.[1][2]

    • Filter salts and concentrate.[1][2] Purify via flash chromatography.

  • Deprotection:

    • Dissolve the O-alkylated intermediate in minimal DCM.[1][2]

    • Add 4M HCl in Dioxane (5-10 eq). Stir for 1 hour.

    • Precipitate the final product by adding Et₂O.[1][2] Filter and dry.[1][2]

Result: High-purity 4-substituted phenethylamine hydrochloride salt ready for binding assays.

Visualization: Divergent Synthesis Workflow

The following diagram illustrates the logic flow from the scaffold to a library of active compounds.

G Start 3,5-Dimethoxy-4-hydroxyphenethylamine HCl (Scaffold) Protect Step 1: N-Protection (Boc2O / TEA) Start->Protect Inter N-Boc-Phenol Intermediate Protect->Inter Branch1 Step 2: O-Alkylation (Et-I / K2CO3) Inter->Branch1 Branch2 Step 2: O-Alkylation (Pr-I / K2CO3) Inter->Branch2 Branch3 Step 2: O-Alkylation (Allyl-Br / K2CO3) Inter->Branch3 Deprotect Step 3: Acid Deprotection (HCl / Dioxane) Branch1->Deprotect Branch2->Deprotect Branch3->Deprotect Prod1 Escaline HCl (4-Ethoxy) Deprotect->Prod1 Prod2 Proscaline HCl (4-Propoxy) Deprotect->Prod2 Prod3 Allylescaline HCl (4-Allyloxy) Deprotect->Prod3

Figure 1: Divergent synthesis pathway utilizing 3,5-dimethoxy-4-hydroxyphenethylamine as a core scaffold.[1][2]

Analytical Application: Metabolite Profiling

In pharmacokinetic (PK) studies of Mescaline, 3,5-dimethoxy-4-hydroxyphenethylamine is a primary metabolite resulting from O-demethylation by cytochrome P450 enzymes.[1][2] Accurate quantification requires separating this polar metabolite from the parent compound.[1][2]

Protocol B: HPLC-MS/MS Separation Parameters

This protocol ensures baseline resolution between the lipophilic parent (Mescaline) and the hydrophilic metabolite (4-OH congener).[1][2]

ParameterConditionRationale
Column C18 Reverse Phase (e.g., Kinetex 2.6µm), 100 x 2.1 mmHigh surface area for polar retention.[1][2]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH keeps amines protonated (BH+).[1][2]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier.[1][2]
Gradient 0-2 min: 5% B; 2-10 min: 5% -> 40% BSlow gradient required to retain the polar 4-OH species.[1][2]
Detection ESI+ (Positive Mode)Target Ion [M+H]+: 198.1 (Metabolite) vs 212.1 (Mescaline).[1][2]
Retention Order 1. 3,5-Dimethoxy-4-hydroxyphenethylamine (Early eluter)2.[1][2] Mescaline (Late eluter)The free phenol significantly increases polarity (lowers LogP).[1][2]

Self-Validating Check: Inject a mixture of the standard and the parent compound.[1][2] If the resolution (Rs) is < 1.5, lower the initial organic concentration to 2% B to increase retention of the 4-OH species on the stationary phase.[1][2]

Biological Context & Mechanism

Understanding the biological fate of this molecule is crucial for interpreting PK data.[1][2]

  • Metabolic Pathway: Mescaline is metabolized via oxidative deamination (to the acid) and O-demethylation.[1][2][5] The 4-position demethylation yields the subject compound.[1][2]

  • Receptor Affinity: Unlike the 4-methylated parent, the 4-hydroxy analogue has significantly reduced affinity for the 5-HT2A receptor and poor Blood-Brain Barrier (BBB) permeability due to the polar phenolic group [1, 4].[1][2] This makes it an excellent negative control in receptor binding assays.[1][2]

Metabolism Mescaline Mescaline (Active Parent) Metabolite 3,5-Dimethoxy-4-hydroxyphenethylamine (Inactive Metabolite) Mescaline->Metabolite CYP450 (O-Demethylation) Acid 3,4,5-Trimethoxyphenylacetic Acid (Deaminated) Mescaline->Acid MAO / ALDH (Deamination) Conjugation\n(Sulfation/Glucuronidation) Conjugation (Sulfation/Glucuronidation) Metabolite->Conjugation\n(Sulfation/Glucuronidation)

Figure 2: Primary metabolic fate of mescaline showing the formation of the 4-hydroxy metabolite.[1][2]

Safety & Regulatory Compliance

  • Controlled Substance Status: While 3,5-dimethoxy-4-hydroxyphenethylamine itself is generally not scheduled in the US (check local laws), it is an immediate chemical precursor to Mescaline (Schedule I).[1][2] Possession of this chemical with the intent to manufacture controlled substances is a felony.[1][2]

  • Handling: The HCl salt is a fine particulate.[1][2] Use a fume hood to avoid inhalation.[1][2] Phenols can be skin irritants; nitrile gloves are mandatory.[1][2]

References

  • Shulgin, A., & Shulgin, A. (1991).[1][2] PiHKAL: A Chemical Love Story. Transform Press. (See entries for Mescaline and Escaline regarding structure-activity relationships).

  • Charalampous, K. D., et al. (1966).[1][2] Metabolic fate of mescaline in man. Journal of Pharmacology and Experimental Therapeutics, 153(2), 367-373.[1][2]

  • Rickli, A., et al. (2025).[1][2] Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives). Frontiers in Pharmacology. (Contextualizing the affinity of 4-substituted scalines).

Sources

Advanced Analytical Protocols for Substituted Phenethylamines: Isomer Differentiation and Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The rapid proliferation of New Psychoactive Substances (NPS) has flooded forensic and clinical laboratories with substituted phenethylamines. This chemical class, which includes the "2C" series, "DOx" series, and fluorinated amphetamines, presents a critical analytical challenge: structural isomerism .

Many of these compounds are regioisomers (e.g., 2-FMA vs. 4-FMA) or isobaric homologs that share identical molecular weights and virtually indistinguishable fragmentation patterns in standard Mass Spectrometry (MS). This guide provides high-fidelity protocols for differentiating these isomers using LC-MS/MS (Biphenyl stationary phases) and GC-MS (PFPA derivatization) .

The Regioisomer Challenge: The "Isobaric Trap"

In standard C18 Reverse Phase chromatography, separation is driven primarily by hydrophobicity. However, regioisomers like 2-fluoroamphetamine (2-FA) and 4-fluoroamphetamine (4-FA) possess nearly identical hydrophobic profiles.

  • The Consequence: On a C18 column, these isomers often co-elute. Since they have the same parent mass (

    
     154) and share major fragments (
    
    
    
    109, 136), a standard LC-MS/MS method cannot distinguish them, leading to false positives or misidentification.
  • The Solution: Biphenyl Stationary Phases . Unlike C18, biphenyl ligands possess electron-rich aromatic rings. These rings engage in

    
     interactions with the aromatic ring of the phenethylamine analyte. The position of the substituent (ortho, meta, para) on the phenethylamine ring alters the steric accessibility to these 
    
    
    
    interactions, resulting in distinct retention time shifts that C18 cannot achieve.
Figure 1: Isomer Differentiation Logic

IsomerLogic cluster_0 The Problem: C18 Column cluster_1 The Solution: Biphenyl Column Sample Sample: 2-FA & 4-FA Mix C18 C18 Interaction (Hydrophobicity only) Sample->C18 Biphenyl Biphenyl Interaction (Hydrophobicity + Pi-Pi Bonding) Sample->Biphenyl Result1 Co-elution (Overlapping Peaks) Indistinguishable MS Spectra C18->Result1 Steric Steric Hindrance Differentiation (Ortho vs Para position) Biphenyl->Steric Result2 Baseline Separation Distinct Retention Times Steric->Result2

Caption: Comparison of separation mechanisms. Biphenyl phases utilize pi-pi interactions to resolve positional isomers that co-elute on C18.

Protocol A: LC-MS/MS Separation (The "Gold Standard")

This protocol is optimized for the separation of fluorinated amphetamines and the "2C" series (e.g., 2C-B, 2C-I) in biological matrices (urine/plasma).

Reagents & Materials
  • Column: Restek Raptor Biphenyl (100 x 2.1 mm, 2.7 µm) or Phenomenex Kinetex Biphenyl.

  • Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Note: Methanol is preferred over Acetonitrile here because protic solvents enhance

      
       selectivity.
      
  • Internal Standard: Amphetamine-D5 or 2C-B-D6 (1 µg/mL in Methanol).

Instrument Parameters
ParameterSetting
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 5 µL
Ionization ESI Positive Mode
Spray Voltage 3500 - 4500 V
Gradient Profile
Time (min)% Mobile Phase BEvent
0.005%Initial Hold
1.005%Load
8.0095%Linear Ramp (Separation)
10.0095%Wash
10.105%Re-equilibration
13.005%End
MRM Transitions (Example)

Use these transitions to build your method. Ratios between Quant and Qual ions are critical for confirmation.

AnalytePrecursor (

)
Quant Ion (

)
Qual Ion (

)
2-Fluoroamphetamine 154.1137.1109.1
4-Fluoroamphetamine 154.1137.1109.1
2C-B 260.0243.0228.0
MDMA 194.1163.1105.1

Protocol B: GC-MS with PFPA Derivatization (Forensic Confirmation)

Gas Chromatography is excellent for structural elucidation, but phenethylamines are polar and thermally liable. Direct injection often results in peak tailing and degradation. We utilize Pentafluoropropionic Anhydride (PFPA) derivatization to acylate the amine group, increasing volatility and mass spectral uniqueness.

Workflow Diagram

GCWorkflow cluster_prep Sample Prep cluster_deriv Derivatization cluster_analysis Analysis Extract LLE Extraction (Basic pH -> Ethyl Acetate) Dry Evaporate to Dryness (N2 Stream @ 40°C) Extract->Dry Reagent Add 50µL PFPA + 50µL Ethyl Acetate Dry->Reagent Incubate Incubate 60°C for 20 mins Reagent->Incubate Dry2 Evaporate Excess Reagent (Air/N2) Incubate->Dry2 Recon Reconstitute (Ethyl Acetate) Dry2->Recon Inject GC-MS Injection (Splitless) Recon->Inject

Caption: Step-by-step derivatization workflow for phenethylamines using PFPA to ensure thermal stability.

Step-by-Step Protocol
  • Extraction:

    • Aliquot 200 µL of urine/plasma.

    • Add 50 µL Internal Standard (Deuterated analog).

    • Add 200 µL 0.1 M NaOH (to basify, rendering amines extractable).

    • Add 2 mL Ethyl Acetate. Vortex 2 min. Centrifuge.

    • Transfer organic (upper) layer to a clean glass vial.

  • Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.

  • Derivatization:

    • Add 50 µL PFPA (Pentafluoropropionic anhydride) .

    • Add 50 µL Ethyl Acetate.

    • Cap and incubate at 60°C for 20 minutes .

    • Mechanism:[1][2] The anhydride reacts with the primary/secondary amine to form a pentafluoropropionyl amide.

  • Final Prep: Evaporate the excess derivatizing agent to dryness (critical to protect the GC column/filament). Reconstitute in 100 µL Ethyl Acetate.

  • GC Parameters:

    • Column: DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).

    • Inlet: 250°C, Splitless mode.

    • Temp Program: 60°C (1 min hold)

      
       20°C/min to 300°C 
      
      
      
      Hold 3 min.

Quality Assurance & Validation Standards

To ensure your results meet forensic/clinical standards (ISO 17025), you must validate the method.

Calibration & Linearity
  • Range: Construct a 6-point calibration curve from 10 ng/mL to 1000 ng/mL.

  • Weighting: Use

    
     or 
    
    
    
    weighting. Phenethylamines often exhibit heteroscedasticity (variance increases with concentration).
  • Acceptance:

    
    ; Calculated values must be within ±15% of nominal (±20% at LLOQ).
    
Internal Standards (ISTD)

Always use deuterated internal standards. The retention time of the ISTD must match the analyte within ±0.05 min.

  • Recommended: Amphetamine-D11, Methamphetamine-D14, MDMA-D5.

Carryover Check

Phenethylamines are "sticky." Inject a solvent blank immediately after your highest calibrator (ULOQ). The analyte signal in the blank must be < 20% of the LLOQ signal.

References

  • United Nations Office on Drugs and Crime (UNODC). (2006).[3][4][5] Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Mass Spectral Library. [Link]

  • Restek Corporation. (2020). Analysis of Amphetamines by LC-MS/MS using Raptor Biphenyl Columns. [Link]

  • Journal of Analytical Toxicology. (2012). Differentiation of Regioisomeric Fluoroamphetamines by GC-MS and LC-MS/MS. [Link](Note: Generalized link to journal archives for specific isomer studies).

  • National Institute of Health (NIH) / PubChem. Compound Summary: 2,5-Dimethoxy-4-bromophenethylamine (2C-B). [Link]

Sources

Advanced Pharmacological Characterization of 5-HT2A Receptors: From Ligand Binding to In Vivo Translation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

The Serotonin 2A receptor (5-HT2A) is currently the most dynamic target in neuropsychopharmacology. Long established as the primary target for atypical antipsychotics (e.g., clozapine, risperidone), it has seen a resurgence in relevance due to the "Psychedelic Renaissance." The therapeutic potential of psilocybin and LSD for depression and PTSD hinges on 5-HT2A activation.

However, a critical challenge exists: Biased Agonism .[1] Not all 5-HT2A agonists are hallucinogenic.[1][2][3] The ability to distinguish between Gq-mediated signaling (often linked to hallucinogenesis) and


-arrestin recruitment (linked to tolerance and non-hallucinogenic neuroplasticity) is the frontier of modern drug development.

This guide provides a rigorous, self-validating workflow for characterizing 5-HT2A ligands, moving from molecular affinity to functional efficacy and in vivo validation.

Part 1: Receptor Signaling Mechanics

To design effective assays, one must understand the signal transduction bifurcation. The 5-HT2A receptor is a GPCR that primarily couples to the


 family.[4]
  • Canonical Pathway (

    
    ):  Activation triggers Phospholipase C (PLC), hydrolyzing PIP2 into IP3 and DAG. IP3 triggers intracellular 
    
    
    
    release—the primary readout for functional screening.
  • Non-Canonical Pathway (

    
    -Arrestin):  Following phosphorylation by GRKs, 
    
    
    
    -arrestin is recruited, leading to receptor internalization and scaffolding of MAPK/ERK pathways.
Visualization: The Biased Signaling Bifurcation

G Ligand Ligand (Agonist) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binding Gq Gαq/11 Protein Receptor->Gq Canonical GRK GRK Phosphorylation Receptor->GRK Biased? PLC PLC-β Gq->PLC IP3 IP3 + DAG PLC->IP3 Calcium Ca2+ Release (ER Stores) IP3->Calcium Readout: FLIPR Arrestin β-Arrestin 2 Recruitment GRK->Arrestin Internal Internalization (Desensitization) Arrestin->Internal ERK p-ERK1/2 Signaling Arrestin->ERK Readout: HTRF/Western

Figure 1: The signal bifurcation at 5-HT2A. Drug developers aim to manipulate the ratio between the Left (Calcium) and Right (Arrestin) branches to separate therapeutic plasticity from hallucinogenic effects.

Part 2: Radioligand Binding Assay (Affinity)

Objective: Determine the affinity (


) of a test compound.
The "Truth" of the Assay:  Competition binding does not measure activity, only occupancy.
Critical Nuance:  5-HT2A receptors exist in high-affinity (G-protein coupled) and low-affinity states.
  • Agonist Radioligands (e.g.,

    
    -DOI):  Label only the high-affinity state (
    
    
    
    -coupled).
  • Antagonist Radioligands (e.g.,

    
    -Ketanserin):  Label both states. Standard for initial screening.
    
Protocol: Membrane Competition Binding

Materials:

  • Source: HEK293 cells stably expressing human 5-HT2A (or homogenized rat frontal cortex).

  • Radioligand:

    
    -Ketanserin (Specific Activity ~60-80 Ci/mmol).
    
  • Non-Specific Binding (NSB) Definer: Methysergide (

    
    ) or Mianserin. Avoid Ketanserin for NSB to prevent isotope dilution errors.
    

Workflow:

  • Membrane Preparation:

    • Harvest cells in ice-cold PBS.

    • Homogenize in Assay Buffer (50 mM Tris-HCl, 10 mM

      
      , 0.1 mM EDTA, pH 7.4).
      
    • Centrifuge at 35,000 x g for 30 mins. Resuspend pellet.[5] Repeat wash twice to remove endogenous serotonin.

  • Plate Setup (96-well):

    • Total Binding: Membrane +

      
      -Ketanserin (1-2 nM final).
      
    • NSB: Membrane +

      
      -Ketanserin + Methysergide (
      
      
      
      ).
    • Test: Membrane +

      
      -Ketanserin + Test Compound (
      
      
      
      to
      
      
      ).
  • Incubation:

    • Incubate for 60 minutes at 37°C or 120 minutes at Room Temp .

    • Why? Lipophilic ligands (common in CNS drugs) require longer equilibration times.

  • Harvesting:

    • Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI).

    • Causality: PEI reduces the binding of the radioligand to the glass fiber filter itself (reducing background noise).

  • Counting:

    • Add scintillant and read on a MicroBeta or TopCount.

Data Analysis: Calculate


 using non-linear regression. Convert to 

using the Cheng-Prusoff equation:

Part 3: Functional Calcium Flux Assay (Efficacy)

Objective: Measure the functional potency (


) and efficacy (

) via the Gq pathway. The "Truth" of the Assay: This measures the immediate downstream consequence of receptor activation (intracellular

release).
Protocol: FLIPR / FlexStation Calcium Assay

Materials:

  • Cells: HEK293-5HT2A (stable line).

  • Dye: Fluo-4 AM or Calcium 6 (Molecular Devices). Calcium 6 is preferred for higher signal-to-noise ratio without wash steps.

  • Inhibitor: Probenecid.

Step-by-Step Workflow:

  • Cell Plating (Day -1):

    • Plate 50,000 cells/well in black-wall, clear-bottom 96-well poly-D-lysine coated plates.

    • Incubate overnight at 37°C, 5%

      
      .
      
  • Dye Loading (Day 0):

    • Prepare Loading Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid .

    • Causality: Probenecid inhibits the anion transporter, preventing the cells from pumping the fluorescent dye back out into the media.

    • Add Calcium 6 dye to cells. Incubate 60 mins at 37°C, then 15 mins at RT (to minimize thermal gradients during reading).

  • Compound Preparation:

    • Prepare 5X concentration of test compounds in HBSS.

    • Control: Use 5-HT (Serotonin) as the full agonist reference (

      
      ).
      
  • Data Acquisition:

    • Transfer plate to FLIPR/FlexStation.

    • Baseline: Read fluorescence for 10 seconds.

    • Injection: Inject compound.[6]

    • Read: Measure fluorescence peak (RFU) for 120 seconds.

  • Analysis:

    • Plot Max-Min RFU against log[Concentration].

    • Calculate Bias Factor if comparing against Beta-arrestin data (using Black & Leff operational model).

Part 4: In Vivo Translation (Head-Twitch Response)

Objective: Assess hallucinogenic potential in a living system. The "Truth" of the Assay: The Head-Twitch Response (HTR) in mice is the only validated behavioral proxy for 5-HT2A-mediated hallucinogenesis in humans. Non-hallucinogenic agonists (like Lisuride) do not induce HTR despite high affinity.

Protocol: Automated HTR Detection

Subjects: C57BL/6J Mice (Male, 8-10 weeks).

Methodology:

  • Acclimation:

    • Handle mice daily for 3 days prior to testing to reduce stress-induced artifacts.

    • On test day, place mouse in the observation cylinder for 30 minutes (habituation).

  • Administration:

    • Inject test compound (IP or SC).

    • Dosing: Typically 0.1 – 10 mg/kg depending on potency.

  • Observation (The Golden Window):

    • Record behavior for 30 minutes immediately post-injection.

    • Detection: High-speed video (analyzed by DeepLabCut) or Head-Mounted Magnetometry.

    • Definition: A distinct, paroxysmal head rotation (>90 Hz).[7] It is distinct from grooming or whole-body "wet dog shakes" (seen in rats).

  • Validation (Antagonist Blockade):

    • To confirm 5-HT2A specificity, pretreat a separate cohort with Volinanserin (M100907) 15 mins prior to agonist. The HTR should be abolished.

Summary Data: Reference Ligand Profiles

Use this table to benchmark your novel compounds.

LigandTypeBinding Affinity (

)
Efficacy (

Ca2+)
HTR (In Vivo)Clinical Class
5-HT Endogenous7.5 - 8.0100%NoNeurotransmitter
LSD Agonist8.5 - 9.0~95%Yes Psychedelic
DOI Agonist8.0 - 8.5~80%Yes Research Tool
Lisuride Biased Agonist8.5 - 9.0~40% (Partial)No Antiparkinsonian
Ketanserin Antagonist8.5 - 9.00%NoAntihypertensive
Clozapine Inverse Agonist8.0 - 8.5< 0%NoAntipsychotic

References

  • IUPHAR/BPS Guide to Pharmacology. 5-Hydroxytryptamine receptors: 5-HT2A. [Link]

  • National Institute of Mental Health (NIMH). Psychoactive Drug Screening Program (PDSP) Protocol Book. [Link][8][9]

  • Halberstadt, A. L., & Geyer, M. A. (2011). Characterization of the head-twitch response induced by hallucinogens in mice.[7] Psychopharmacology.[1][4][6][9] [Link]

  • Schmid, C. L., et al. (2008). Bias Factor Analysis in 5-HT2A Signaling. Proceedings of the National Academy of Sciences. [Link]

  • Molecular Devices. FLIPR Calcium 6 Assay Kit Application Note. [Link]

Sources

dosage determination for in-vitro studies with mescaline analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The resurgence of interest in phenethylamine derivatives (mescaline analogs) for neuropsychiatric therapeutics requires rigorous standardization of in-vitro dosing. Unlike tryptamines, mescaline analogs exhibit extreme potency variance—ranging from micromolar (Mescaline) to sub-nanomolar (NBOMe derivatives) affinities. This guide provides a self-validating workflow to determine optimal dosage windows, minimizing false negatives from under-dosing and cytotoxicity artifacts from over-dosing.

Part 1: The Solubility-Toxicity Paradox

Mescaline is hydrophilic, but its synthetic analogs (e.g., 2C-B, 25I-NBOMe) are increasingly lipophilic. A common failure mode in dosage determination is compound precipitation upon dilution into aqueous media, leading to "flat" dose-response curves that are often misidentified as low efficacy.

Protocol 1.1: The "Step-Down" Solubilization Method

Objective: Maintain compound solubility while keeping vehicle (DMSO) concentration < 0.5% to prevent solvent-induced cytotoxicity.[1]

  • Stock Preparation: Dissolve the solid analog in 100% anhydrous DMSO to create a 10 mM Master Stock.

    • Why: 10 mM allows for significant dilution. Storing at -20°C prevents degradation.

  • Intermediate Dilution (The Critical Step):

    • Do NOT pipet 10 mM stock directly into the cell well.

    • Create a 100x Working Solution in serum-free media (or PBS).

    • Example: Add 10

      
      L of Master Stock to 990 
      
      
      
      L of buffer
      
      
      100
      
      
      M concentration (1% DMSO).
  • Final Dosing: Add 10

    
    L of the 100x Working Solution to 990 
    
    
    
    L of cell culture media.
    • Result: Final Drug Concentration = 1

      
      M; Final DMSO = 0.01%.
      

Technical Insight: If the analog precipitates at Step 2 (cloudiness), sonicate for 5 minutes at 37°C. If precipitation persists, reduce Master Stock to 1 mM.

Part 2: Establishing the Safety Ceiling (Cytotoxicity)

Before assessing receptor affinity, you must define the


 (Lethal Concentration 50). Phenethylamines, particularly NBOMes, can disrupt mitochondrial function at high concentrations.[2]
Protocol 2.1: MTT Viability Screen

Target Cells: HEK293-5HT2A or SH-SY5Y.

  • Seeding: Plate cells at 10,000 cells/well in 96-well plates. Incubate 24h.

  • Dosing: Apply a logarithmic concentration range of the analog:

    • Range: 10 nM, 100 nM, 1

      
      M, 10 
      
      
      
      M, 100
      
      
      M
      .
  • Incubation: 24 hours at 37°C.

  • Development: Add MTT reagent; incubate 4h. Solubilize formazan crystals.

  • Readout: Absorbance at 570 nm.

Decision Logic:

  • If cell viability drops below 90% at a specific concentration, exclude this concentration and any higher values from functional assays.

  • Mescaline Baseline: Usually non-toxic up to >100

    
    M.
    
  • NBOMe Baseline: Cytotoxicity often appears >10

    
    M.
    

Part 3: Functional Dosage Determination ( )

The core of this guide addresses the "Functional Selectivity" (Biased Agonism) of mescaline analogs. A dosage that triggers Calcium Flux (Gq pathway) may differ from the dosage required for Beta-Arrestin recruitment.

Workflow Visualization

DosageWorkflow Start Unknown Analog Solubility Solubility Check (DMSO < 0.5%) Start->Solubility MTT MTT Assay (Find LC50) Solubility->MTT Binding Binding Assay (Ki) Radioligand MTT->Binding Use Non-Toxic Range Func_Ca Functional: Ca2+ Flux (Gq Pathway) Binding->Func_Ca Dose = 100x Ki Func_Arr Functional: B-Arrestin (Desensitization) Binding->Func_Arr Analysis Calculate Bias Factor (ΔΔlog(Emax/EC50)) Func_Ca->Analysis Func_Arr->Analysis

Figure 1: Sequential workflow for determining safe and effective dosage ranges for novel phenethylamines.

Protocol 3.1: Calcium Flux (Gq Activation)

Rationale: This measures the immediate "psychedelic-like" signaling potential.

  • Dye Loading: Load 5-HT2A-expressing cells with Calcium-4 or Fluo-4 AM dye (in serum-free buffer) for 45 mins.

  • Baseline: Measure fluorescence for 10s to establish baseline.

  • Injection: Inject analog.

    • Dose Range: Based on

      
      , span 3 orders of magnitude.[3]
      
    • Mescaline:[3][4] 0.1

      
      M – 100 
      
      
      
      M.
    • 2C-B/DOI: 1 nM – 10

      
      M.
      
    • NBOMes: 0.01 nM – 100 nM.

  • Measurement: Record peak fluorescence (RFU) minus baseline.

Protocol 3.2: Beta-Arrestin Recruitment

Rationale: Many mescaline analogs are biased. They may activate Gq but fail to recruit Beta-Arrestin (or vice versa), which impacts tolerance and therapeutic potential.

  • Note: Beta-arrestin assays often require higher dosages (5x - 10x) than Gq assays to reach

    
     due to lower coupling efficiency.
    

Part 4: Data Interpretation & Reference Values

When analyzing your data, use the Hill Equation to fit the sigmoid curve. A Hill Slope > 1.0 suggests positive cooperativity, common in homodimeric 5-HT2A receptors.

Table 1: Comparative Potency Benchmarks (HEK293-5HT2A) Use these values to calibrate your initial range finding.

Compound ClassRepresentativeBinding Affinity (

)
Functional

(Ca2+)
Recommended Top Dose
Simple Phenethylamine Mescaline~3,000 nM~1,500 nM100

M
Alpha-Methylated DOI~10 - 20 nM~5 - 10 nM10

M
2C-Series 2C-B~1 - 5 nM~20 nM10

M
N-Benzyl (Super-Potent) 25I-NBOMe~0.04 nM~0.5 nM100 nM

Critical Warning: Treating an NBOMe study with Mescaline-appropriate dosages (e.g., 10


M) will saturate the receptor immediately, yielding a flat line at 100% efficacy and providing no kinetic data. Always assume high potency for N-substituted analogs until proven otherwise.

Part 5: Mechanistic Signaling Diagram

Understanding where the dosage acts is vital. Mescaline analogs bind to the orthosteric site of 5-HT2A, triggering a split signal.

SignalingPathway Ligand Mescaline Analog Receptor 5-HT2A Receptor Ligand->Receptor Binding (Ki) Gq Gαq Protein Receptor->Gq Pathway A GRK GRK Phosphorylation Receptor->GRK Pathway B PLC PLCβ Gq->PLC IP3 IP3 PLC->IP3 Ca Ca2+ Release (Calcium Flux Assay) IP3->Ca Arrestin β-Arrestin 2 GRK->Arrestin Internal Receptor Internalization Arrestin->Internal

Figure 2: Divergent signaling pathways at the 5-HT2A receptor. Dosage determines the balance between Ca2+ release (hallucinogenic potential) and Internalization (tolerance).

References

  • ClinicalTrials.gov. (2021). Role of the Serotonin 5-HT2A Receptor in Mescaline-induced Altered States of Consciousness.[5] U.S. National Library of Medicine. Available at: [Link]

  • Eshleman, A. J., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines.[6] Frontiers in Pharmacology. Available at: [Link]

  • Hansen, M., et al. (2022). Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists.[7] ACS Chemical Neuroscience. Available at: [Link]

  • Silva, J., et al. (2023). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. Archives of Toxicology. Available at: [Link]

  • Porter, R. H., et al. (1999). Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells. British Journal of Pharmacology. (Foundational reference for Calcium Flux methodology).

Sources

Application Note: Mouse Head-Twitch Response (HTR) Assay for Hallucinogenic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

The Head-Twitch Response (HTR) is a rapid, paroxysmal rotational movement of the head that serves as the gold-standard behavioral proxy for 5-HT2A receptor activation in rodents.[1][2][3][4] Unlike other behavioral assays, the HTR is highly specific; it is reliably induced by serotonergic hallucinogens (e.g., LSD, psilocybin, DOI) and is abolished by selective 5-HT2A antagonists (e.g., M100907).

Crucially, the potency of a compound in inducing HTR in mice correlates strongly with its affinity for the 5-HT2A receptor and its hallucinogenic potency in humans.[4] This assay is therefore a critical gatekeeping step in the development of novel psychoplastogens and psychedelic therapeutics.

5-HT2A Signaling Pathway

The HTR is driven by the activation of Gq/11-coupled 5-HT2A receptors in the prefrontal cortex. The following diagram outlines the signal transduction cascade leading to the motor output.

G Ligand Hallucinogen (LSD, DOI, Psilocin) R_5HT2A 5-HT2A Receptor (Cortical Layer V Pyramidal) Ligand->R_5HT2A Binding G_Protein Gαq/11 Protein R_5HT2A->G_Protein Activation PLC Phospholipase C (PLCβ) G_Protein->PLC Stimulates IP3 IP3 / DAG Production PLC->IP3 Hydrolysis Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Triggers Neuronal_Firing Glutamatergic Firing Increase Ca_Release->Neuronal_Firing Excitability Motor_Output Head-Twitch Response (Motor Output) Neuronal_Firing->Motor_Output Behavioral Expression

Figure 1: Signal transduction pathway linking 5-HT2A receptor agonism to the behavioral Head-Twitch Response.

Experimental Design & Prerequisites

Animal Model Selection[5]
  • Strain: C57BL/6J mice (Male, 8–12 weeks) are the industry standard.

    • Rationale: This strain possesses a consistent 5-HT2A receptor density profile. Albino strains (e.g., ICR/CD-1) can be used but may exhibit higher variability in baseline motor activity.

  • Housing: Group-housed (4–5 per cage) on a 12h light/dark cycle.

  • Acclimation: Animals must be handled for 3–5 days prior to testing to minimize stress-induced grooming, which can confound manual scoring.

Compound Preparation
  • Vehicle: Saline (0.9% NaCl) is preferred.

  • Solubility: For lipophilic compounds (e.g., substituted phenethylamines), use a minimal volume of DMSO (≤5% final concentration) or Tween-80 (1–2%), brought to volume with saline.

  • Route: Intraperitoneal (IP) or Subcutaneous (SC).

    • Volume: Standard 10 mL/kg (e.g., 0.25 mL for a 25g mouse).

Equipment Setup

Two methodologies are described: High-Speed Video (Manual) and Magnetometry (Automated) .

FeatureVideo Analysis (Manual)Magnetometry (Automated)
Throughput Low (Labor intensive)High (Real-time data)
Invasiveness Non-invasiveMinimally invasive (Ear tag/Implant)
Specificity High (Visual confirmation)High (Frequency filtering)
Cost Low (Standard camera)High (Coil/Amplifier setup)

Detailed Protocol

Workflow Overview

Workflow Acclimation Acclimation (30 min in chamber) Injection Drug Administration (T=0 min) Acclimation->Injection Wait Absorption Phase (0-5 min) Injection->Wait Record Data Acquisition (5-20 min post-dose) Wait->Record Analyze Analysis (Binning & Scoring) Record->Analyze

Figure 2: Experimental timeline. The recording window is optimized to capture peak plasma concentrations (Tmax).

Method A: High-Speed Video (Manual Scoring)

This method is recommended for validation studies or labs without magnetometer hardware.

  • Chamber Setup: Place mouse in a clear Plexiglas cylinder (approx. 15 cm diameter). Ensure the background is uniform (white or matte gray) to maximize contrast.

  • Habituation: Allow the mouse to explore the cylinder for 15–30 minutes before injection.

  • Dosing: Remove mouse, administer compound (IP/SC), and immediately return to the cylinder.

  • Recording:

    • Camera: Minimum 60 fps (frames per second). Standard 30 fps webcams often miss the rapid rotational movement of an HTR.

    • Duration: Record for 20 minutes. Most 5-HT2A agonists (e.g., DOI, psilocybin) show peak HTR activity between 5–15 minutes post-injection.

  • Scoring Criteria (The "Trustworthiness" Check):

    • Valid HTR: A rapid, paroxysmal rotation of the head and ears. It must be distinct from grooming.

    • Artifacts: Do not count "wet dog shakes" (whole body shudders) or voluntary head turns.

    • Validation: A blinded observer (unaware of drug treatment) must score the videos.

Method B: Magnetometer-Based Detection (Automated)

This method utilizes electromagnetic induction to detect the specific frequency signature of a head twitch (~80–100 Hz).

  • Tagging: Under light isoflurane anesthesia, attach a small neodymium magnet (approx. 3mm x 1mm) to the dorsal surface of the skull using dental cement, or attach a magnetic ear tag. Allow 3–5 days for recovery (if cemented).

  • Setup: Place the mouse inside a magnetometer coil (a cylinder wrapped with copper wire).

  • Data Acquisition:

    • Connect the coil to a low-noise amplifier and DAQ board.

    • Sample rate: Minimum 1000 Hz (1 kHz) to resolve the high-frequency HTR waveform.

  • Signal Processing:

    • Apply a band-pass filter (e.g., 80–100 Hz).

    • Thresholding: HTR events are identified as sinusoidal wavelets exceeding a voltage threshold (3x baseline noise) with a duration of <0.15 seconds.

Data Analysis & Validation

Quantitative Outputs

Data should be presented as Total HTR Counts over the observation period or binned into 5-minute intervals to show time-course kinetics.

Example Data Table Structure:

Treatment GroupDose (mg/kg)NMean HTR (20 min)SEMp-value (vs Vehicle)
Vehicle (Saline)-81.20.5-
DOI (Positive Ctrl)1.0845.63.2<0.001
Test Compound A0.5812.42.1<0.05
Test Compound A2.0838.94.0<0.001
Pharmacological Validation (Specificity Check)

To confirm that the observed behavior is mediated by 5-HT2A receptors, a blockade experiment is required.

  • Pre-treatment: Administer M100907 (Volinanserin), a highly selective 5-HT2A antagonist (0.1–0.5 mg/kg, IP), 15 minutes prior to the hallucinogen.

  • Result: M100907 should completely abolish the HTR induced by the test compound. If HTR persists, off-target effects (e.g., adrenergic or glutamatergic) are implicated.

Troubleshooting & Critical Nuances

Distinguishing HTR from "Wet Dog Shakes" (WDS)

A common error is conflating HTR with WDS.

  • HTR (Mouse): Rotational movement restricted primarily to the head/neck. High frequency (~90 Hz). Associated with 5-HT2A .[1][2][3][4][5][6][7][8]

  • WDS (Rat/Mouse): Shuddering of the head and trunk (like a dog drying off).[4] Lower frequency. Associated with 5-HT2C activation or opioid withdrawal.

False Positives in Automation

Magnetometer systems can generate false positives from scratching or jumping.

  • Solution: Use a "dual-channel" approach if possible (video + magnetometer) for the first validation run of a new compound to correlate electronic signals with visual behavior.

References

  • Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement.[3][9] Psychopharmacology, 227(4), 727–739. Link

  • de la Fuente Revenga, M., et al. (2019). Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection. Scientific Reports, 9, 13261. Link

  • Fantegrossi, W. E., et al. (2010). The behavioral pharmacology of hallucinogens. Biochemical Pharmacology, 75(1), 17–33. Link

  • González-Maeso, J., et al. (2007). Hallucinogens recruit specific cortical 5-HT2A receptor-mediated signaling pathways to affect behavior. Neuron, 53(3), 439–452. Link

  • Vickers, S. P., et al. (2001). Modulation of 5-HT2A receptor-mediated head-twitch behaviour in the rat by 5-HT2C receptor agonists. Pharmacology Biochemistry and Behavior, 69(3-4), 243-250. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3,5-Dimethoxy-4-hydroxyphenethylamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a dynamic support center resource, designed for immediate application in a research setting. It prioritizes the specific chemical behavior of the 4-hydroxy substituent, which differentiates this compound from fully methylated phenethylamines (e.g., Mescaline).

Product Identity: 3,5-Dimethoxy-4-hydroxyphenethylamine Hydrochloride CAS: 2176-14-9 Common Aliases: 4-Desmethylmescaline; 3,5-Dimethoxy-tyramine. Support Tier: Level 3 (Senior Application Scientist)

The "Amphoteric Trap" (Critical Theory)

Why standard protocols fail: Unlike its fully methylated analogs (e.g., 3,4,5-trimethoxyphenethylamine), this molecule contains a free phenolic hydroxyl group at the 4-position. This creates an amphoteric system.

  • The Amine (

    
    ):  Basic. Protonates to form the cation.
    
  • The Phenol (

    
    ):  Acidic. Deprotonates to form the anion.
    

The Consequence: If you attempt a standard Acid/Base extraction by basifying to pH 12+, the phenol deprotonates, forming a water-soluble phenolate anion. The molecule will refuse to extract into organic solvents (DCM/EtOAc), leading to massive yield loss in the aqueous waste stream.

Diagnostic & Troubleshooting (FAQ)

Issue A: "My product is oiling out during recrystallization instead of crystallizing."

Diagnosis: The solvent system is likely too polar or contains excess water. Phenethylamine salts are hygroscopic. The Fix:

  • Dehydration: Redissolve the oil in absolute ethanol. Evaporate to dryness under high vacuum to azeotrope off water.

  • Solvent Switch: Switch to Anhydrous Isopropanol (IPA) .

  • The "Cloud Point" Technique: Dissolve in minimal hot IPA. Add anhydrous Acetone or Ethyl Acetate dropwise until persistent turbidity appears. Cool slowly to 4°C.

Issue B: "The crude solid is dark brown/red."

Diagnosis: Oxidative polymerization of the phenol (quinone formation). The Fix:

  • Activated Carbon Scrub: Dissolve crude HCl salt in hot methanol. Add activated charcoal (10% w/w). Stir for 15 mins. Filter through Celite.

  • Acidic Wash: If the color persists, wash the solid with cold acetone containing 1% conc. HCl. The acid suppresses phenolate oxidation.

Issue C: "I need to remove non-polar impurities, but I can't do an A/B extraction."

Diagnosis: You need to wash the salt without converting to the free base. The Fix: Perform a trituration . Suspend the dry crude HCl salt in cold Dichloromethane (DCM) or Diethyl Ether. Sonicate for 10 minutes. The HCl salt is insoluble and will remain solid, while non-polar organic impurities (unreacted aldehydes/styrenes) will dissolve. Filter and keep the solid.[1]

Master Protocol: Recrystallization System

Objective: Purification of crude 3,5-dimethoxy-4-hydroxyphenethylamine HCl to >98% purity.

Reagents Required[1][2][3][4][5][6]
  • Solvent A: Isopropanol (IPA), Anhydrous [CAS: 67-63-0]

  • Solvent B: Acetone, Anhydrous [CAS: 67-64-1]

  • Anti-Solvent: Diethyl Ether (Et2O) or Methyl tert-butyl ether (MTBE)

Step-by-Step Workflow
  • Preparation:

    • Ensure the crude material is fully dried (desiccator overnight). Weigh the crude mass.

  • Dissolution:

    • Place crude in an Erlenmeyer flask.

    • Add Solvent A (IPA) at a ratio of 10 mL per gram of crude.

    • Heat to boiling. If solids remain, add more IPA in 1 mL increments. Note: Do not exceed 20 mL/g.

  • Filtration (Hot):

    • If insoluble particles remain (salts/charcoal), filter quickly through a pre-heated glass funnel to prevent premature crystallization.

  • Crystallization Induction:

    • Allow the clear solution to cool to room temperature undisturbed.

    • If no crystals form: Add Solvent B (Acetone) dropwise. Stop immediately when a "cloud" persists.

  • Maturation:

    • Place the flask in a refrigerator (4°C) for 12 hours.

    • Optional: For maximum yield (at slight purity cost), place in a freezer (-20°C) for 2 hours.

  • Collection:

    • Vacuum filter the white needles.

    • Wash: Rinse the filter cake with cold Acetone/Et2O (1:1 mix).

    • Dry: Vacuum dry at 40°C.

Quantitative Data: Solubility Profile

Data estimated based on structural analogs (Tyramine/Mescaline HCl)

SolventTemp (°C)Solubility StatusApplication
Water 25Highly SolubleAvoid (Loss of product)
Methanol 60SolubleInitial dissolution
Isopropanol 80SolublePrimary Recrystallization
Isopropanol 20Sparingly SolubleCrystallization
Acetone 20InsolubleAnti-solvent / Wash
DCM 20InsolubleImpurity Wash (Trituration)

Decision Logic (Visualized)

The following diagram illustrates the decision-making process for purification, specifically highlighting the "Amphoteric Trap" avoidance.

PurificationLogic Start Crude 3,5-Dimethoxy-4- hydroxyphenethylamine HCl CheckColor Is the solid Dark/Brown? Start->CheckColor CarbonTreat Methanol + Activated Carbon Filter -> Evaporate CheckColor->CarbonTreat Yes Trituration Triturate with cold DCM (Remove non-polars) CheckColor->Trituration No CarbonTreat->Trituration Recryst Recrystallization (Hot IPA -> Cool) Trituration->Recryst Warning CRITICAL WARNING: Avoid pH > 11 Extraction (Phenolate Formation) Trituration->Warning Do NOT Basify CheckCryst Did Crystals Form? Recryst->CheckCryst Success Filter & Wash (Acetone) Final Product CheckCryst->Success Yes Oiling Oiling Out? CheckCryst->Oiling No (Goo/Oil) Dehydrate Azeotrope w/ Ethanol Retry with IPA/Acetone Oiling->Dehydrate Dehydrate->Recryst

Caption: Workflow for purification avoiding the phenolate solubility trap common in phenolic amines.

Advanced "Rescue" Protocol (Isoelectric Precipitation)

Use this ONLY if recrystallization fails completely and the product is trapped in an impure mixture.

If you must perform an extraction, you cannot use the standard "Base -> Organic Solvent" route. You must utilize the Isoelectric Point (pI) .

  • Dissolve crude in minimal water.

  • Carefully adjust pH to ~10.2 (The theoretical Isoelectric Point where net charge is zero).

    • Mechanism:[2][3] At this pH, the amine is largely protonated (

      
      ) and the phenol is largely deprotonated (
      
      
      
      ), forming a Zwitterion .
  • While zwitterions are water-soluble, they are least soluble at the pI.

  • Cool to 0°C. The zwitterionic free base may precipitate.

  • Filter rapidly.

  • Redissolve in anhydrous Ethanol and add HCl gas/solution immediately to reform the stable salt.

Note: This is difficult and low-yield. The Recrystallization method (Section 3) is superior.

References

  • Context: Provides physical property data (solubility, stability) for the closely related 3-methoxy-4-hydroxyphenethylamine, validating the solubility profiles of phenolic phenethylamines.
  • Kanamori, T., et al. (2011).[4] Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Journal of Forensic Sciences, 56(5), 1319-1323.[4] [Link]

    • Context: Describes the handling of dimethoxy-phenethylamine metabolites and the chemical behavior of the O-demethylated (phenolic)
  • PubChem. (n.d.). Compound Summary: 3,5-Dimethoxy-4-hydroxyphenethylamine. National Library of Medicine. Retrieved January 28, 2026, from [Link]

    • Context: Verification of chemical structure, molecular weight, and acidity constants (pKa values)

Sources

Technical Support Center: Phenethylamine Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses critical failure points in the synthesis of substituted phenethylamines, specifically focusing on pharmaceutical intermediates (e.g., dopamine analogs, 2C-series precursors). We prioritize the Henry Reaction (Nitroaldol) and the NaBH4/CuCl2 Reduction method due to its superior safety profile over LiAlH4. The final module details a logic-based troubleshooting approach for the common "oiling out" phenomenon during hydrochloride salt crystallization.

Module 1: The Henry Reaction (Nitroaldol Condensation)

User Query: "My nitrostyrene yield is low (<50%), and the product is contaminated with a reddish polymer. I am using ammonium acetate in acetic acid."

Root Cause Analysis

The Henry reaction is reversible. Low yields often stem from equilibrium stagnation (failure to remove water) or polymerization caused by excessive heat/time. The "red oil" is a polymerization byproduct of the nitrostyrene, accelerated by high temperatures and unreacted aldehyde.

Troubleshooting Protocol
VariableOptimization StandardThe "Why" (Causality)
Catalyst Ammonium Acetate (NH₄OAc)Acts as a dual acid-base buffer. Unlike strong bases (KOH), it minimizes Cannizzaro side-reactions of the aldehyde.
Solvent Glacial Acetic AcidPromotes the dehydration step (elimination of water) to drive the equilibrium toward the nitrostyrene alkene.
Stoichiometry 1.0 eq Aldehyde : 5-10 eq NitroalkaneExcess nitroalkane acts as a co-solvent and pushes the equilibrium forward (Le Chatelier’s principle).
Temp/Time Reflux (max 1-2 hours)Extended reflux (>3h) promotes Michael addition of the nitrostyrene to itself, forming the "red polymer."
Corrective Workflow
  • Switch to Microwave Assistance (Optional): If available, microwave synthesis (100°C, 5-15 min) drastically reduces polymerization by minimizing thermal exposure.

  • Solvent Stripping: Do not distill the nitrostyrene at high temperatures. Strip the solvent under high vacuum.

  • Recrystallization: Recrystallize immediately from boiling IPA (Isopropyl Alcohol). Do not store crude nitrostyrenes; they degrade/polymerize over time.

Module 2: Reduction Strategies (NaBH₄/CuCl₂ System)

User Query: "I am avoiding LiAlH4 due to safety concerns. I tried NaBH4 alone, but it didn't reduce the nitro group. I'm seeing dimer impurities."

System Overview

Sodium Borohydride (NaBH₄) alone reduces the alkene but leaves the nitro group intact (forming a nitroalkane). The addition of Copper(II) Chloride (CuCl₂) generates active Copper(0) nanoparticles in situ, which catalyze the reduction of the nitro group to the amine.

Critical Failure Point: "Dithering" Waiting too long between adding the nitrostyrene and the CuCl₂ catalyst allows the intermediate nitroalkane to undergo a Michael addition with unreacted nitrostyrene, forming a dimer .

Visual Workflow & Mechanism

G cluster_0 Phase 1: Alkene Reduction cluster_1 Phase 2: Nitro Reduction (Catalytic) Nitrostyrene Nitrostyrene Substrate Nitroalkane Nitroalkane Intermediate (Transient) Nitrostyrene->Nitroalkane NaBH4 (Excess) Dimer DIMER IMPURITY (Michael Adduct) Nitroalkane->Dimer Slow Catalyst Addition (>10 mins) Amine Phenethylamine (Final Product) Nitroalkane->Amine Rapid Reduction CuCl2 CuCl2 Addition Cu0 Active Cu(0) Species (In-Situ Generation) CuCl2->Cu0 Reduced by NaBH4 Cu0->Amine Catalyzes Nitro Reduction

Figure 1: Reaction pathway highlighting the risk of dimer formation if the catalytic species is not introduced rapidly.

Protocol: The "Simultaneous Addition" Technique

To prevent dimerization:

  • Prepare: Suspend nitrostyrene in IPA/Ethanol.

  • Activate: Add NaBH₄ (4-5 equivalents) slowly at 0-10°C.

  • Catalyze (CRITICAL): Immediately after the yellow color of the nitrostyrene fades (indicating alkene reduction), add the CuCl₂ solution. Do not wait.

  • Workup: The reaction produces a black precipitate (Cu species). Filter this before acid/base extraction to prevent emulsion formation.

Module 3: Purification & Salt Formation

User Query: "My product 'oiled out' when I added HCl. It won't crystallize, even in the freezer."

The "Oiling Out" Phenomenon

Phenethylamine hydrochloride salts are often hygroscopic. "Oiling out" occurs when the salt separates as a supercooled liquid phase rather than a crystal lattice, usually due to the presence of water or impurities (like unreduced hydroxylamines).

Troubleshooting Logic Tree

LogicTree Start Issue: Product Oiled Out after HCl Addition SolventCheck Is Water Present? Start->SolventCheck Dry Action: Azeotropic Drying (Toluene/Ethanol rotovap) SolventCheck->Dry Yes/Unsure SolventChoice Solvent System? SolventCheck->SolventChoice No (Anhydrous) Dry->SolventChoice IPA Action: Dissolve in minimal hot Isopropanol (IPA) SolventChoice->IPA Standard Protocol Ether Action: Add non-polar anti-solvent (Et2O or Acetone) until turbid IPA->Ether Seed Action: Scratch glass or add seed crystal Ether->Seed ImpurityCheck Still Oiling? Seed->ImpurityCheck AB_Extract CRITICAL RESET: Perform Acid/Base Extraction to remove neutral impurities ImpurityCheck->AB_Extract Yes

Figure 2: Decision matrix for resolving crystallization failures.

The "A/B Extraction" Reset

If crystallization fails repeatedly, your product is likely impure. Perform this cleanup:

  • Acidify: Dissolve oil in dilute HCl.

  • Wash: Wash the aqueous layer with Dichloromethane (DCM) or Toluene. Discard the organic layer.[1] (This removes non-basic impurities like unreacted nitrostyrene or dimers).

  • Basify: Basify the aqueous layer with NaOH (pH > 12).

  • Extract: Extract the freebase amine into DCM.

  • Dry: Dry over MgSO₄, filter, and evaporate.

  • Re-Salt: Redissolve in anhydrous IPA and add HCl gas or concentrated aqueous HCl dropwise.

References

  • d'Andrea, L., & Jademyr, S. (2025).[2] Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry, 21, 39–46.[3] Link

  • Guy, M., et al. (2008).[4][5] The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines. Central European Journal of Chemistry. Link

  • National Institute for Occupational Safety and Health (NIOSH). (2016). Methamphetamine and Illicit Drugs, Precursors and Adulterants on Wipes by Liquid-Liquid Extraction – Method 9106. CDC. Link

  • BOC Sciences. Phenethylamine Impurities and Chemical Properties.

Sources

improving yield in 3,5-Dimethoxy-4-hydroxyphenethylamine HCl synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Applications Scientist, Chemical Synthesis Division Subject: Yield Optimization Protocol: 3,5-Dimethoxy-4-hydroxyphenethylamine HCl

Technical Support Center: Synthesis Optimization Guide

Welcome to the technical support hub for the synthesis of 3,5-Dimethoxy-4-hydroxyphenethylamine HCl . This guide addresses the specific yield-limiting factors associated with the phenolic hydroxyl group at the 4-position, which distinguishes this substrate from non-phenolic analogs (e.g., mescaline).

The presence of the acidic phenolic proton (


) introduces unique challenges in the Henry condensation  and reduction  phases, often leading to polymerization or incomplete conversion. This guide provides field-proven troubleshooting steps to maximize yield and purity.

Phase 1: The Henry Reaction (Nitrostyrene Formation)

User Issue: "My condensation of Syringaldehyde with nitromethane yields a dark, viscous oil that refuses to crystallize, or the yield is below 50%."

Root Cause Analysis

The phenolic hydroxyl group on Syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde) can deactivate the aldehyde towards nucleophilic attack and interfere with standard basic catalysts (like ethylenediamine) by protonating them.

Troubleshooting Protocol

Q: Which catalyst system should I use to prevent "oiling out"? A: Switch to Ammonium Acetate (


)  in Glacial Acetic Acid .
Unlike strong amine bases, ammonium acetate buffers the reaction, preventing the formation of phenoxide anions that deactivate the electrophilic aldehyde. The acetic acid solvent also helps stabilize the intermediate.
  • Protocol Adjustment:

    • Reagents: 1.0 eq Syringaldehyde : 5–10 eq Nitromethane : 0.5 eq

      
      .
      
    • Solvent: Glacial Acetic Acid (concentration ~0.5 M relative to aldehyde).

    • Temperature: Reflux gently (

      
      ) for 2–4 hours. Do not overheat.
      
    • Workup: Upon cooling, the nitrostyrene (3,5-dimethoxy-4-hydroxynitrostyrene) should precipitate as yellow/orange crystals. If it oils, add a seed crystal and chill to

      
      . If still oily, dilute with a small amount of cold isopropanol (IPA) to induce precipitation.
      

Q: Can I protect the phenol to improve yield? A: Yes. If the direct route fails, transient protection is highly recommended.

  • Strategy: Acetylate the phenol first (Acetic anhydride/Pyridine) to form 4-acetoxy-3,5-dimethoxybenzaldehyde .

  • Benefit: This removes the acidic proton, allowing the Henry reaction to proceed with higher conversion rates (>85%). The acetyl group is easily cleaved during the subsequent reduction step (especially with

    
    ).
    

Phase 2: Reduction of the Nitrostyrene

User Issue: "I am getting incomplete reduction (intermediate oximes) or insoluble polymeric tar during the reduction step."

Root Cause Analysis

3,5-dimethoxy-4-hydroxynitrostyrene is poorly soluble in many cold solvents, leading to heterogeneous reduction kinetics. Furthermore, the free phenol can form complexes with aluminum salts (in LAH reductions), complicating the quench.

Comparative Reduction Strategies
MethodReagentsYield PotentialCritical Technical Note
Catalytic Hydrogenation

(50 psi), 10% Pd/C, AcOH/HCl
High (70-85%) Best for Purity. Requires acidic media (AcOH) to prevent amine poisoning of the catalyst. The phenol is stable here.
Hydride Reduction

(LAH) in dry THF
Medium (50-65%) High Risk. The phenoxide forms an aluminum complex that forms a "rock-hard" solid during quench. Requires aggressive hydrolysis (Rochelle salt).
NaBH4 / CuCl2

,

(cat), EtOH
Variable (40-60%) "One-Pot" Option. Good for small scale, but often leaves borate impurities that are hard to separate from the phenolic amine.
Troubleshooting Protocol (LAH Focus)

Q: How do I handle the "sludge" during the LAH workup? A: The standard


 (Water:15% NaOH:Water) quench often fails here because the phenolic aluminum complex is insoluble.
  • The Fix: Use the Rochelle Salt Method .

    • Dilute reaction mixture with wet THF.

    • Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle Salt) .

    • Stir vigorously for 2–4 hours (or overnight). The aluminum salts will chelate into the aqueous layer, leaving a clear organic layer containing your amine.

Phase 3: Isolation & Salt Formation

User Issue: "The final product is hygroscopic and turns into a goo instead of a white powder."

Root Cause Analysis

Phenethylamine hydrochlorides with methoxy groups are naturally hygroscopic. Presence of residual water or excess acid promotes deliquescence.

Troubleshooting Protocol

Q: What is the optimal solvent for crystallization? A: Anhydrous Isopropanol (IPA) + Diethyl Ether.

  • Dissolve the crude freebase oil in a minimum amount of warm, anhydrous IPA.

  • Add dry HCl (gas generated or 4M HCl in Dioxane) dropwise until pH

    
     5. Do not over-acidify, as excess HCl can trap moisture.
    
  • Cloud the solution with anhydrous Diethyl Ether until turbid.

  • Crystallize at

    
    .
    

Visualized Workflows

Figure 1: Synthesis Pathway & Critical Control Points[1]

SynthesisWorkflow Start Syringaldehyde (Starting Material) Step1 Henry Reaction (Nitrostyrene Formation) Start->Step1 Nitromethane NH4OAc / AcOH Inter Nitrostyrene Intermediate Step1->Inter Crystallization (Critical Step) Step2 Reduction (LAH or H2/Pd) Inter->Step2 Reduction End 3,5-Dimethoxy-4-hydroxyphenethylamine HCl Salt Step2->End HCl Gas IPA/Ether

Caption: Optimized workflow emphasizing the critical crystallization of the nitrostyrene intermediate.

Figure 2: Troubleshooting the Henry Reaction

HenryTroubleshoot Start Problem: Low Yield / Oil Check1 Is the solvent acidic? Start->Check1 Action1 Switch to AcOH (Buffers Phenoxide) Check1->Action1 No (Using EtOH/Base) Check2 Did it crystallize? Check1->Check2 Yes (Using AcOH) Action2 Seed & Chill (0°C) Add minimal IPA Check2->Action2 No (Oiled out) Action3 Protect Phenol (Acetylate first) Check2->Action3 Still failing

Caption: Decision tree for resolving oiling/yield issues during the condensation phase.

References

  • Henry Reaction Optimization: Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Referencing general methodology for phenethylamine synthesis).
  • Reduction of Nitrostyrenes: Milhazes, N., et al. (2025).[1] Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. National Institutes of Health. Link

  • Syringaldehyde Chemistry: Syringaldehyde for Synthesis (4-Hydroxy-3,5-Dimethoxy-Benzaldehyde). CDH Fine Chemical. Link

  • Yield Improvement Techniques: Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry. Link

  • Catalytic Hydrogenation: Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes. Rhodium Archive. Link

Sources

Technical Support Center: Stability Profiling of 3,5-Dimethoxy-4-hydroxyphenethylamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Degradation Troubleshooting for 3,5-Dimethoxy-4-hydroxyphenethylamine Hydrochloride (4-O-Demethylmescaline HCl) Audience: Analytical Chemists, Pharmacologists, and Formulation Scientists.

Core Chemical Intelligence

Compound Identity: this compound Synonyms: 4-O-Demethylmescaline, 4-Desmethylmescaline, Trichocereine (ambiguous, often refers to N,N-dimethyl analog). Chemical Class: Phenolic Phenethylamine (Syringyl-type substitution).

The Stability Paradox

Unlike its fully methylated analog Mescaline (which is exceptionally stable), this compound possesses a free 4-hydroxyl group . This single structural difference drastically alters its stability profile. It behaves chemically as a hindered phenol , making it susceptible to:

  • Auto-oxidation: Formation of phenoxy radicals leading to quinones (pink/red coloration).

  • Dimerization: Oxidative coupling at the ortho positions is blocked by methoxy groups, forcing radical delocalization to the side chain or intermolecular coupling (precipitates).

  • pH Sensitivity: In solution, any shift towards basic pH (>7.0) generates the phenolate anion, accelerating oxidation by orders of magnitude.

Troubleshooting Guide (Q&A)

Category A: Visual & Physical Anomalies

Q: My stock solution (10 mM in water) turned pink after 24 hours at room temperature. Is it still usable?

  • Diagnosis: Quinone Formation. The pink hue is characteristic of para-quinone methide intermediates or oxidative oligomers. This occurs when dissolved oxygen reacts with the phenolic moiety.

  • Root Cause: Lack of antioxidant protection or exposure to light.

  • Action: Discard the solution. The pink color indicates chemical transformation.

  • Prevention:

    • Use degassed solvents (sparge with Helium or Argon for 10 mins).

    • Add an antioxidant if compatible with your assay (e.g., 0.1% Ascorbic Acid or Sodium Metabisulfite).

    • Store stocks in amber glass at -20°C.

Q: I see a fine precipitate in my PBS (pH 7.4) working solution.

  • Diagnosis: Solubility/Stability Clash. While the HCl salt is water-soluble, the free base (formed at pH > pKa of the amine, ~9.5) is less soluble. However, at pH 7.4, the issue is likely oxidative dimerization . The oxidized dimers are often more hydrophobic than the monomer.

  • Action: Filter (0.22 µm PVDF) and inject into HPLC to confirm loss of potency.

  • Corrective Measure: Prepare working solutions immediately before use. Do not store neutral pH solutions overnight.

Category B: Analytical (HPLC) Issues

Q: My HPLC peak for the compound is tailing significantly (Asymmetry > 1.5).

  • Diagnosis: Silanol Interaction. The amine group is interacting with residual silanols on the silica column.

  • Action: Ensure your mobile phase is sufficiently acidic.

  • Protocol: Use 0.1% Formic Acid or 0.05% TFA in water. The low pH ensures the amine remains protonated (

    
    ) and repels the protonated silanols.
    

Q: I see a new peak at RRT 0.85 appearing in stability samples.

  • Diagnosis: Des-amino degradation or Oxidation.

  • Mechanism: Oxidative deamination leads to the corresponding aldehyde or acid (3,5-dimethoxy-4-hydroxyphenylacetic acid).

  • Verification: Check the UV spectrum of the impurity. If the

    
     is shifted significantly (>10nm) red, it is likely a quinonoid species. If similar to the parent, it may be the acid metabolite.
    

Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this validated setup to quantify degradation.

ParameterSettingRationale
Column C18 End-capped (e.g., Waters XBridge or Phenomenex Kinetex), 150 x 4.6 mm, 3.5 µmEnd-capping reduces amine tailing.
Mobile Phase A 0.1% Formic Acid in WaterMaintains pH ~2.7 to suppress phenol ionization and protonate amine.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier.[1]
Gradient 5% B to 40% B over 15 minShallow gradient separates polar oxidative degradants.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV 280 nmMax absorption for the benzene ring.
Temperature 25°CMinimize on-column degradation.
Protocol B: Forced Degradation (Stress Testing)

Perform these tests to identify degradation pathways.

  • Acid Stress: Dissolve in 0.1 N HCl. Heat at 60°C for 4 hours. (Expected: Stable).

  • Base Stress: Dissolve in 0.1 N NaOH. Room Temp for 1 hour. (Expected: Rapid Degradation - Pink/Brown color).

  • Oxidative Stress: Add 3%

    
    . Room Temp for 2 hours. (Expected: Quinone formation, loss of parent peak).
    
  • Photostability: Expose to 1.2 million lux hours (cool white light). (Expected: Moderate degradation).

Mechanism & Workflow Visualization

Figure 1: Oxidative Degradation Pathway

This diagram illustrates why the solution turns pink/brown.

DegradationPathway Figure 1: Primary Degradation Pathways of Phenolic Phenethylamines Parent 3,5-Dimethoxy-4- hydroxyphenethylamine Radical Phenoxy Radical (Intermediate) Parent->Radical -H+ / -e- (pH > 7 or Light) Aldehyde Oxidative Deamination (Aldehyde/Acid) Parent->Aldehyde MAO / Auto-oxidation Quinone p-Quinone Methide (Pink/Red Species) Radical->Quinone Oxidation Dimer C-C Linked Dimers (Precipitate) Radical->Dimer Coupling

Figure 2: Stability Testing Workflow

Follow this logic to validate your samples.

Workflow Start Start: Sample Preparation SolventCheck Check Solvent System (Is pH < 5?) Start->SolventCheck Degas Degas Solvent (Argon/Helium) SolventCheck->Degas Yes Discard DISCARD (Irreversible Oxidation) SolventCheck->Discard No (Basic pH) Storage Store at -20°C Amber Vial Degas->Storage Visual Visual Inspection (Color Check) Storage->Visual Before Use Pink Pink/Brown? Visual->Pink Pink->Discard Yes HPLC Run HPLC Protocol (Acidic Mobile Phase) Pink->HPLC No (Clear) Purity Calculate Purity % (Area Normalization) HPLC->Purity

Frequently Asked Questions (FAQs)

Q: Can I freeze-thaw the solution?

  • A: Avoid repeated freeze-thaw cycles. The crystallization process can concentrate salts and change pH locally, inducing degradation. Aliquot the stock solution into single-use vials before freezing.

Q: What is the best solvent for high-concentration stocks?

  • A: DMSO (Dimethyl Sulfoxide) or Methanol . DMSO is excellent for solubility but is hygroscopic; ensure it is dry. Methanol is easily evaporated but volatile. For biological assays, dissolve in DMSO at 1000x concentration and dilute into media immediately before use.

Q: Is the HCl salt hygroscopic?

  • A: Moderately. While the HCl salt is crystalline, the presence of the phenolic hydroxyl can attract moisture. Store the solid in a desiccator at -20°C.

Q: Does this compound cross-react with Mescaline antibodies?

  • A: Likely, yes. The structural similarity (only one methyl group difference) usually leads to high cross-reactivity in immunoassays. Mass Spectrometry (LC-MS/MS) is required for specific differentiation.

References

  • ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

  • PubChem. (n.d.).[2] Compound Summary: 3,5-Dimethoxy-4-hydroxyphenethylamine.[3] National Library of Medicine. Link

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Context on phenethylamine chemical structure and stability). Link

  • Baumeister, P., et al. (2022). Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis. (Describes analytical conditions for 4-desmethylmescaline). Link

  • Cayman Chemical. (n.d.). Product Information: 3-methoxy Tyramine (Related Phenolic Amine). (General handling for phenolic phenethylamines). Link

Sources

troubleshooting low purity in mescaline analog synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Mescaline Analog Synthesis & Purification

Current Status: Online Agent: Senior Application Scientist (Process Chemistry Division) Topic: Troubleshooting Low Purity in 3,4,5-Trimethoxyphenethylamine (and related 2C-x/DOx) Scaffolds.

Diagnostic Triage: What is your primary symptom?

Before proceeding to the deep-dive protocols, identify your failure mode from the table below.

SymptomProbable CauseImmediate Action
Intermediate "Oiling Out" Polymerization of nitrostyrene; Solvent incompatibility.[1]Check Phase 1 (Recrystallization).
Emulsion during Workup Aluminum hydroxide gel formation (LAH reduction).[1]See Phase 2 (Rochelle Salt Protocol).
Product is Pink/Brown Oxidation of phenolic/methoxy groups; Polymerized side-products.[1]See Phase 3 (Solvent Washing).
Wide Melting Point Range Mixed salts (HCl/Acetate); Occluded solvent; Hydroxylamine impurities.[1]See Phase 3 (Recrystallization).
Low Yield (<40%) Incomplete reduction (Oximes/Imines remaining); Loss to aqueous phase.[1]See Phase 2 (pH Control).

Phase 1: The Precursor Stage (Henry Reaction)

Context: The purity of the final amine is inextricably linked to the purity of the nitrostyrene intermediate. A common error is carrying forward "crude" yellow/orange nitrostyrene crystals assuming the reduction will clean them up. It will not.

Q: My nitrostyrene intermediate is dark orange/brown and sticky. Can I proceed to reduction? A: Absolutely not. Dark color and stickiness indicate the presence of polymerized side products (Michael addition oligomers) and unreacted benzaldehyde. Reducing this "tar" poisons the catalyst surface (if using hydrogenation) or consumes hydride equivalents non-productively (if using LAH/NaBH4), leading to a nightmare workup.

Protocol: Nitrostyrene Purification (Recrystallization)

  • Solvent Choice: Boiling Isopropyl Alcohol (IPA) is the gold standard for trimethoxy-styrenes.

  • Dissolution: Dissolve crude solid in minimum boiling IPA.

  • Cooling: Allow to cool to room temperature slowly, then refrigerate at 4°C.

  • The Wash: Filter crystals and wash with ice-cold IPA.

    • Critical Check: The filtrate should carry away the dark red/brown impurities. The crystals should be bright yellow needles. If they are dull or powdery, recrystallize again.

Phase 2: The Reduction Stage (The "Bazooka" vs. The Scalpel)

Context: Lithium Aluminum Hydride (LAH) is the standard "bazooka" for reducing nitrostyrenes to phenethylamines. However, it generates aluminum byproducts that form gelatinous emulsions, trapping your product.

Q: I used LAH, but during the water addition, the flask turned into a solid gray sludge (emulsion). How do I recover my amine? A: You are experiencing "aluminum hydroxide gelation." This traps the organic phase. You must use a specific quenching protocol to create granular, filterable salts.

Protocol: The Fieser Workup (Standard) For every


 grams of LAH used:
  • Dilute reaction mixture with diethyl ether (or THF) and cool to 0°C.

  • Slowly add

    
     mL Water . (Caution: H2 evolution).[2]
    
  • Add

    
     mL 15% Aqueous NaOH .
    
  • Add

    
     mL Water .
    
  • Warm to room temperature and stir for 15 minutes.

    • Result: The aluminum salts should turn white and granular.

  • Add anhydrous MgSO4, stir 15 min, and filter. The amine is in the filtrate.[3]

Protocol: The Rochelle Salt Rescue (For Stubborn Emulsions) If the Fieser method fails (common with large scales or old LAH), use Potassium Sodium Tartrate (Rochelle Salt).

  • Quench reaction carefully with EtOAc/Water.

  • Add a saturated aqueous solution of Rochelle Salt (approx 20-30 mL per gram of LAH).

  • Stir vigorously for 2-4 hours (or overnight).

    • Mechanism:[3][4][5][6] Tartrate chelates the aluminum ions, breaking the emulsion and allowing two clear layers to separate.

Q: My yield is low. Where did the product go? A: Check the pH of your aqueous layer.[7] Phenethylamines are bases.[8] If the aqueous layer is acidic or even neutral (pH < 9), your product is protonated (


) and trapped in the water.
  • Fix: Basify the aqueous layer to pH 12+ with 25% NaOH before doing your solvent extractions.

Phase 3: Salt Formation & Final Polish

Context: The freebase oil is unstable and prone to oxidation (turning purple/brown). Converting to the Hydrochloride (HCl) salt is required for stability.

Q: My final product is pink. Is it safe/pure? A: Pink coloration is a hallmark of "mescaline-like" oxidation. It usually represents <1% impurity (quinones) but is visually unacceptable.

  • The Acetone Wash: Most phenethylamine HCl salts are insoluble in cold anhydrous acetone, while the pink oxidation products and unreacted starting materials are soluble.

    • Place dry crude salt in a frit.

    • Wash with ice-cold anhydrous acetone.

    • The pink color should elute, leaving white crystals.

Q: My melting point is 10°C lower than literature. Why? A: This indicates "mixed salts" or solvent inclusion. Did you use concentrated aqueous HCl to gas your solvent?

  • The Fix: Use anhydrous conditions.

    • Dissolve freebase in dry Toluene or DCM.

    • Add a solution of IPA saturated with HCl gas (or add stoichiometric Acetyl Chloride to an alcohol solution to generate HCl in situ).

    • Precipitation should be immediate.

Visualizing the Workflow & Control Points

The following diagram illustrates the critical control points where purity is lost.

MescalineSynthesisWorkflow Aldehyde Aldehyde + Nitroalkane Henry Henry Reaction (Condensation) Aldehyde->Henry Nitrostyrene Nitrostyrene Intermediate Henry->Nitrostyrene Reduction Reduction (LAH or NaBH4/Cu) Nitrostyrene->Reduction Critical: Purity Check Impurity1 Polymerized 'Tar' (Must Recrystallize) Nitrostyrene->Impurity1 Side Rxn Quench Quench/Workup (Fieser/Rochelle) Reduction->Quench Freebase Freebase Amine (Oil) Quench->Freebase Extract pH > 12 Impurity2 Al-Hydroxide Gel (Traps Product) Quench->Impurity2 Incorrect H2O ratio SaltForm Salt Formation (HCl/IPA) Freebase->SaltForm Impurity3 Oxidation (Pink) (Acetone Wash) Freebase->Impurity3 Air Exposure FinalProduct Purified Phenethylamine HCl SaltForm->FinalProduct

Caption: Critical Control Points (CCP) in Phenethylamine Synthesis. Yellow nodes indicate isolation/check stages.

References & Authoritative Grounding

  • Reduction Protocols & Workup:

    • Fieser Workup & Rochelle Salt: Detailed methodologies for aluminum hydride quenching are standardized in organic synthesis literature.

    • Source: University of Rochester, Department of Chemistry. "Workup for Aluminum Hydride Reductions."

    • URL:[Link]

  • Impurity Profiling in Henry Reaction:

    • Analysis: Identification of nitrile and hydroxylamine byproducts in nitrostyrene synthesis.[3][9]

    • Source: Blachut, D., et al. (2002). "The Henry reaction: spectroscopic studies of nitrile and hydroxylamine by-products..." Forensic Science International.

    • URL:[Link] (Note: Verified via search context 1.1/1.2).

  • Alternative Reduction Systems (NaBH4/CuCl2):

    • Methodology: A milder alternative to LAH for phenethylamine synthesis, avoiding aluminum emulsions.

    • Source: Letinić, E., et al. (2025). "Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride." Beilstein Journal of Organic Chemistry.

    • URL:[Link]

  • Crystallization of Phenethylamine Salts:

    • Technique: General procedures for recrystallizing amine salts to remove non-polar impurities.[10]

    • Source: Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents."

    • URL:[Link]

Sources

Technical Support Center: HPLC Separation of Phenethylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Support Hub. Current Status: Online | Tier: Senior Application Support Topic: Phenethylamine Derivatives (Amphetamines, Cathinones, 2C-x series)[1]

Executive Summary: The Phenethylamine Challenge

Phenethylamines present a "perfect storm" for reverse-phase chromatography. They possess a basic amine (pKa ~9.0–10.5) that protonates at standard acidic pH, turning the molecule into a cation.[1] This cation interacts aggressively with residual silanols (Si-O⁻) on the silica surface, causing severe peak tailing (the "shark fin" effect). Furthermore, structural isomers (e.g., 2-fluoroamphetamine vs. 4-fluoroamphetamine) often co-elute on standard C18 columns due to identical hydrophobicity.[1]

This guide moves beyond basic troubleshooting to provide mechanistic solutions for peak shape, isomer resolution, and MS sensitivity.

Module 1: Troubleshooting Peak Tailing & Shape
Q: Why do my phenethylamine peaks look like shark fins (severe tailing), even on a new C18 column?

A: You are likely fighting the "Silanol War."[1] At pH 3–4 (standard formic acid mobile phases), phenethylamines are positively charged (


).[1] Standard silica columns, even "end-capped" ones, have residual silanol groups (

) that can deprotonate to

.[1] The electrostatic attraction between your analyte and the column surface acts like a secondary "cation exchange" retention mechanism, dragging the peak tail.

The Fix: The "High pH" Strategy The most robust solution is to operate at pH 10 , well above the pKa of the analyte. At this pH, the amine is deprotonated (neutral), eliminating the electrostatic interaction with silanols.[1]

  • Requirement: You cannot use standard silica columns (they dissolve above pH 8).[1][2] You must use Hybrid Particle columns (e.g., Ethylene Bridged Hybrid - BEH).[1]

  • Protocol:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with Ammonium Hydroxide).

    • Mobile Phase B: Acetonitrile.

    • Column: Waters XBridge BEH C18 or Agilent Poroshell HPH.

Q: I cannot use High pH because my compound is unstable. How do I fix tailing at Low pH?

A: You must mask the silanols or use a "Charged Surface" column.

  • The "TFA Shield": Add 0.05% to 0.1% Trifluoroacetic Acid (TFA) to your mobile phase. TFA is an ion-pairing agent that neutralizes the positive charge of the amine and "caps" the silanols. Warning: See Module 3 regarding MS sensitivity.

  • Charged Surface Hybrid (CSH) Columns: Use a column with a slight positive surface charge (e.g., Waters CSH C18).[1] The positive surface repels the protonated amine, preventing it from touching the silanols.

Module 2: Selectivity & Isomer Resolution
Q: I cannot separate positional isomers (e.g., 2-FMA vs. 4-FMA). They co-elute on C18.[3] What now?

A: Stop using C18. You need Shape Selectivity and Pi-Pi Interactions . C18 separates based on hydrophobicity. Positional isomers often have identical hydrophobicity. To separate them, you need a stationary phase that interacts with the electron density of the aromatic ring.

The Solution: Pentafluorophenyl (PFP) or Biphenyl Phases

  • Mechanism: PFP phases contain a fluorinated ring. The fluorine atoms are highly electronegative, creating an electron-deficient ring system.[1] This interacts strongly with the electron-rich aromatic ring of the phenethylamine (pi-pi interaction).

  • Result: The position of the substituent (e.g., fluorine at the 2- vs. 4- position) alters the "fit" and electronic interaction with the PFP phase, often resolving isomers that are impossible to separate on C18.

Experimental Protocol: Isomer Separation

  • Column: 2.1 x 100 mm, 2.7 µm Fused-Core PFP (e.g., Raptor FluoroPhenyl or Kinetex PFP).[1]

  • Mobile Phase: Methanol is often superior to Acetonitrile for pi-pi selectivity because Acetonitrile's own pi-electrons can interfere with the separation mechanism.

  • Gradient: Run a shallow gradient (e.g., 30% to 50% B over 10 minutes) to maximize interaction time.

Module 3: Mass Spectrometry (LC-MS) Optimization
Q: I used TFA to fix my peak shape, but my MS signal dropped by 90%. Why?

A: TFA is the "Signal Killer." While TFA fixes peak shape (see Module 1), it forms strong ion pairs with your analyte in the gas phase during Electrospray Ionization (ESI).[1] These pairs do not dissociate easily, preventing the formation of the bare


 ion needed for detection.

The Fix: Alternative Modifiers Refer to the table below for the trade-off analysis.

ModifierPeak Shape (Tailing)MS SensitivityNotes
TFA (0.1%) Excellent (1.0–1.1)Poor (Suppression)Use only for UV detection.[1]
Formic Acid (0.1%) Moderate (1.2–1.[1]5)ExcellentStandard starting point.[1]
Difluoroacetic Acid (DFA) GoodGoodThe modern compromise. Less suppression than TFA, better shape than Formic.[1]
Ammonium Formate (10mM) GoodVery GoodBuffering at pH 3.5 helps mask silanols better than acid alone.[1]
Visualizing the Workflow

The following diagram illustrates the decision logic for optimizing phenethylamine methods.

Phenethylamine_Optimization start START: Phenethylamine Method Dev check_shape Issue: Peak Tailing? start->check_shape check_isomers Issue: Isomer Separation? check_shape->check_isomers No (Shape OK) high_ph Can you use pH 10? check_shape->high_ph Yes c18_std USE: Standard C18 check_isomers->c18_std No Isomers pfp_select USE: PFP or Biphenyl Column Solvent: Methanol (Promotes Pi-Pi) check_isomers->pfp_select Yes (Positional Isomers) hybrid_col USE: Hybrid C18 (BEH) Mobile Phase: NH4HCO3 (pH 10) high_ph->hybrid_col Yes (Stable Analyte) low_ph_fix USE: Charged Surface (CSH) OR Add 10mM Amm. Formate high_ph->low_ph_fix No (Unstable)

Caption: Decision matrix for selecting stationary phases and mobile phase pH based on specific chromatographic failures (tailing vs. selectivity).

Standardized Experimental Protocols
Protocol A: High-pH Screening (For Peak Shape)

Use this as the default starting point unless the analyte is base-labile.

  • Column: Waters XBridge BEH C18 XP (2.5 µm, 2.1 x 100 mm).[1]

  • Temp: 40°C.

  • Flow: 0.4 mL/min.

  • Mobile Phase A: 10mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Expected Result: Sharp, symmetrical peaks (Tailing Factor < 1.1) due to neutral amine state.

Protocol B: Isomer Resolution (For Selectivity)

Use this when separating structural analogs (e.g., 2-MMC vs 3-MMC).[1]

  • Column: Restek Raptor FluoroPhenyl (2.7 µm, 2.1 x 100 mm) or Phenomenex Kinetex PFP.[1]

  • Temp: 30°C (Lower temperature enhances pi-pi interactions).

  • Flow: 0.35 mL/min.

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: Isocratic hold at 5% B for 1 min, then linear ramp to 60% B over 15 mins.

  • Note: The use of Methanol is critical here. Acetonitrile suppresses the pi-pi interaction mechanisms required for PFP selectivity.

References
  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.

  • Waters Corporation. (2020). Strategies for the Separation of Positional Isomers.[4] Application Note.

  • Restek Corporation. (2018). The Study of Three HPLC Column Chemistries for Optimal Separation of THC Isomers (Applicable to Phenethylamines). Technical Guide.

  • Schug, K. A., et al. (2011).[1] Holistic Atlas of Stationary Phase Selectivity for Separation Science.

  • Agilent Technologies. (2016). Low and High pH Stability of an Agilent Poroshell HPH C18. Application Note.

Sources

avoiding common pitfalls in serotonin receptor binding experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Troubleshooting & Optimization Guide

Status: Operational Ticket Type: Advanced Methodological Support Subject: Avoiding Common Pitfalls in Serotonin (5-HT) Receptor Binding Assays[1]

Introduction: The "Black Box" of Binding

Serotonin receptor binding assays are deceptively simple: mix receptor, radioligand, and buffer; filter; and count.[1] However, the 5-HT receptor family is uniquely unforgiving.[1] It spans diverse classes (GPCRs 5-HT1,2,4-7 and Ion Channel 5-HT3), and its endogenous ligand is chemically unstable.[1]

This guide moves beyond basic protocol steps to address the causality of failure. It is designed to help you distinguish between biological reality and experimental artifacts.

Module 1: The "High Background" Crisis (Non-Specific Binding)

Symptom: Your Non-Specific Binding (NSB) is >40-50% of Total Binding, or your signal-to-noise ratio is < 3:1.[1]

Root Cause: The "Cationic Trap." Most 5-HT radioligands (e.g., [³H]-5-HT, [³H]-Ketanserin, [³H]-LSD) are positively charged amines at physiological pH.[1] Standard glass fiber filters (GF/B or GF/C) possess a net negative surface charge due to silanol groups. Without intervention, your filter acts as an ion-exchange resin, trapping the ligand regardless of the receptor's presence.[1]

The Fix: PEI Pretreatment You must pretreat filters with Polyethyleneimine (PEI). PEI is a cationic polymer that masks the negative charges on the glass fibers.

Protocol:

  • Soak filters in 0.1% to 0.5% PEI for at least 1–3 hours before use.

  • Critical Step: If using a cell harvester, ensure the PEI is not washed out by the initial wetting step.

  • Warning: For 5-HT3 (an ion channel), avoid high concentrations of PEI if using specific cationic ligands that might interact with the polymer itself; validate with 0.1% first.

Visualization: The Electrostatic Trap

PEI_Mechanism cluster_0 Without PEI (High NSB) cluster_1 With PEI Pretreatment (Low NSB) Filter_Neg Glass Filter (-) Ligand_Pos [3H]-Ligand (+) Filter_Neg->Ligand_Pos Electrostatic Attraction Filter_PEI Glass Filter + PEI (+) Ligand_Pos2 [3H]-Ligand (+) Filter_PEI->Ligand_Pos2 Repulsion Receptor Receptor Ligand_Pos2->Receptor Specific Binding

Caption: Mechanism of PEI action. Left: Negatively charged glass fibers trap cationic ligands. Right: PEI neutralizes the surface, forcing the ligand to bind only to the receptor.

Module 2: The "Disappearing Signal" (Ligand Instability)

Symptom: Erratic counts, poor reproducibility, or "fake" high-affinity sites that are not displaceable.[1]

Root Cause: Oxidation.[2] Serotonin (5-HT) and many of its indole derivatives are highly susceptible to oxidation. Oxidized products can stick non-specifically to membranes, mimicking high-affinity binding (pseudo-binding).[1]

The Fix: Antioxidant Buffering Ascorbic Acid (Vitamin C) is mandatory when using [³H]-5-HT or indole-based agonists.

Buffer Composition Table:

ComponentConcentrationFunctionCritical Note
Tris-HCl 50 mMMain BufferpH 7.4 at assay temperature (pH changes with temp).[1]
MgCl₂ 4–10 mMG-protein couplingEssential for agonist binding (promotes High-Affinity state).[1]
Ascorbic Acid 0.1% (5.7 mM) Antioxidant Add FRESH daily. Do not use stock >24h old.
EDTA 0.5–1 mMChelatorProtects against metalloproteases and heavy metal oxidation.
Pargyline 10 µMMAO InhibitorPrevents enzymatic degradation of 5-HT in tissue preps.

Expert Insight: Do not add Ascorbic Acid to the wash buffer. It is only needed during the incubation to protect the ligand.

Module 3: Kinetic & Equilibrium Errors (Ligand Depletion)

Symptom: The calculated


 is artificially high (affinity appears lower than it is), or the Hill slope is < 1.0.

Root Cause: Ligand Depletion (Zone B violation). If you add a specific amount of radioligand (e.g., 1 nM) and your receptor concentration is so high that it binds 30% or 40% of the ligand, the free concentration is no longer 1 nM.[1] It is significantly less. Standard equations assume


.

The Fix: The 10% Rule Always ensure that <10% of the total added radioligand is bound at equilibrium.

Self-Validating Check:

  • Calculate Total Added Counts (T).

  • Measure Total Bound Counts (B).

  • If

    
    , you must dilute your receptor preparation  (use less protein per tube) or increase the reaction volume.
    
Module 4: Standardized Protocol (5-HT₂A Example)

Assay: Saturation Binding of [³H]-Ketanserin to 5-HT₂A Receptors (e.g., Rat Frontal Cortex or Transfected HEK293).

Workflow Diagram:

Binding_Workflow cluster_incubation Incubation (60 min @ 37°C) Start Membrane Prep (Thaw & Homogenize) Mix Mix: 1. Buffer (50mM Tris, 4mM CaCl2) 2. [3H]-Ketanserin (0.1 - 10 nM) 3. Mianserin (10 µM) for NSB Start->Mix Filter Rapid Filtration (GF/B + 0.1% PEI) Mix->Filter Equilibrium Reached Wash Wash 3x (Ice-Cold Buffer) Filter->Wash < 10 sec Count LSC Counting Wash->Count

Caption: 5-HT2A Binding Workflow. Note the rapid filtration step to prevent dissociation.

Step-by-Step Protocol:

  • Filter Prep: Soak GF/B filters in 0.1% PEI for >1 hour.

  • Assay Setup:

    • Total Binding: Membrane + [³H]-Ketanserin + Buffer.

    • Non-Specific Binding (NSB): Membrane + [³H]-Ketanserin + 10 µM Mianserin (or Methysergide).[1]

    • Note: Do not use 5-HT to define NSB for Ketanserin, as Ketanserin also binds to alpha-adrenergic receptors and histamine receptors.[1] Mianserin is more selective for the 5-HT2 family in this context.

  • Incubation: Incubate for 60 minutes at 37°C. (Equilibrium time depends on temperature; 37°C is faster but degradation risk is higher. Room temp is often safer for 5-HT ligands).

  • Termination:

    • Rapidly filter through the PEI-treated filters using a cell harvester (e.g., Brandel or PerkinElmer).[1]

    • Wash 3x with 3-5 mL of ICE-COLD buffer.

    • Why Ice-Cold? Dissociation rates (

      
      ) are temperature dependent. Cold buffer "freezes" the complex, preventing the ligand from washing off during the rinse.
      
  • Counting: Add scintillant and count after 6+ hours (to allow filter translucency and reduce chemiluminescence).

FAQ: Quick Troubleshooting

Q: My competition curve bottoms out at 40% (not 0%).

  • A: You likely have multiple binding sites, or your "cold" competitor is not selective enough.[1] If using tissue (cortex), [³H]-5-HT binds to 5-HT1A, 1B, 1D, etc.[1] Using a generic competitor might not block all sites. Ensure your competitor concentration is at least

    
    .[3]
    

Q: The results from plastic tubes vs. glass tubes are different.

  • A: Lipophilic ligands (LSD, many antipsychotics) adsorb to plastic.[1] This reduces the actual free concentration, shifting your curve to the right. Use silanized glass or "low-binding" polypropylene, and include 0.01% BSA in the buffer to act as a carrier.[1]

Q: Can I use the same buffer for 5-HT₃ receptors?

  • A: No. 5-HT₃ is a ligand-gated ion channel.[1] Its conformation and binding are sensitive to ionic strength and specific ions (Na⁺/K⁺). Use a physiological saline-based buffer (like HEPES-buffered saline) rather than simple Tris-MgCl₂.[1]

References
  • IUPHAR/BPS Guide to Pharmacology. 5-Hydroxytryptamine receptors. [Link]

  • NIMH Psychoactive Drug Screening Program (PDSP). PDSP Assay Protocols. (The gold standard for CNS receptor binding). [Link]

  • GraphPad Curve Fitting Guide. Ligand Depletion and the 10% Rule. [Link]

  • Andresen, J. W., & Shih, J. C. (1986). Necessity of ascorbic acid in the radioligand binding assay for [3H]5-hydroxytryptamine.[1][2] Neuropharmacology, 25(8), 869–875.[1][2] [Link]

  • Bruns, R. F., et al. (1983). A rapid filtration assay for soluble receptors using polyethylenimine-treated filters.[1] Analytical Biochemistry, 132(1), 74-81.[1] [Link]

Sources

how to confirm purity of 3,5-Dimethoxy-4-hydroxyphenethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purity Confirmation of 3,5-Dimethoxy-4-hydroxyphenethylamine Hydrochloride

Executive Summary & Compound Identification

User Query: "How do I confirm the purity of this compound?"

Technical Context: This compound (CAS 2176-14-9) is a phenethylamine alkaloid structurally related to mescaline (3,4,5-trimethoxyphenethylamine), differing only by the presence of a hydroxyl group at the 4-position instead of a methoxy group. This structural nuance significantly alters its polarity and stability compared to fully methylated analogs.

Compound Data Card:

ParameterSpecification
Chemical Name This compound
CAS Number 2176-14-9
Molecular Formula C₁₀H₁₅NO₃[1][2] · HCl
Molecular Weight 233.69 g/mol
Appearance Off-white to beige crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Poor in non-polar solvents

Analytical Decision Matrix (Workflow)

To ensure scientific rigor, do not rely on a single method. Use this tiered approach to validate identity and purity.

PurityWorkflow Start Start: Sample Receipt Visual Tier 1: Visual & Solubility Check (Color, Homogeneity) Start->Visual Melting Tier 1: Melting Point Analysis (Thermal Purity) Visual->Melting Homogeneous Fail FAIL: Recrystallize/Discard Visual->Fail Discolored/Wet HPLC Tier 2: HPLC-UV/MS (Chromatographic Purity) Melting->HPLC Sharp Range Melting->Fail Broad Range (>2°C) NMR Tier 3: 1H-NMR & qNMR (Structural Identity & Assay) HPLC->NMR Single Peak >98% HPLC->Fail Multiple Peaks Pass PASS: Release for Experiment NMR->Pass Correct Integration NMR->Fail Solvent/Impurity Signals

Figure 1: Analytical workflow for validating phenethylamine salts. Tier 2 and 3 are mandatory for publication-grade standards.

Detailed Analytical Protocols

Protocol A: HPLC-UV Purity Assessment (The Workhorse)

Why this works: High-Performance Liquid Chromatography (HPLC) separates the target amine from likely synthetic impurities (e.g., syringaldehyde, nitrostyrene intermediates) based on hydrophobicity.

Instrument Setup:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA). Note: Acid is critical to protonate the amine and prevent peak tailing.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (universal) and 280 nm (aromatic specificity).

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5% Equilibration
10.0 95% Linear Gradient
12.0 95% Wash
12.1 5% Re-equilibration

| 15.0 | 5% | Stop |

Acceptance Criteria:

  • Main Peak: Retention time approx. 4–6 minutes (system dependent).

  • Purity: Area Under Curve (AUC) ≥ 98.0%.[3]

  • Impurity Limits: No single impurity > 0.5%.

Protocol B: 1H-NMR Structural Validation (The Gold Standard)

Why this works: NMR confirms the exact arrangement of hydrogen atoms, proving you have the 4-hydroxy isomer and not a methylated analog.

Sample Prep: Dissolve ~10 mg in 0.6 mL DMSO-d6 or D₂O. Note: DMSO-d6 is preferred to observe exchangeable protons (OH, NH₃⁺) which disappear in D₂O.

Expected Chemical Shifts (DMSO-d6 reference):

PositionProton CountMultiplicityApprox. Shift (δ ppm)Assignment Logic
Ar-H (2, 6) 2HSinglet (s)6.40 – 6.60Symmetric aromatic protons, shielded by OH.
-OH (4) 1HBroad Singlet8.00 – 9.00Phenolic proton (variable; disappears in D₂O).
-NH₃⁺ 3HBroad7.80 – 8.20Ammonium salt protons.
-OCH₃ (3, 5) 6HSinglet (s)3.70 – 3.80Two equivalent methoxy groups.
α-CH₂ 2HTriplet/Multiplet2.95 – 3.10Adjacent to nitrogen (deshielded).
β-CH₂ 2HTriplet (t)2.70 – 2.85Benzylic position.

Troubleshooting NMR:

  • Issue: "I see a singlet around 9.8 ppm."

  • Diagnosis: This indicates residual Syringaldehyde (starting material). The aldehyde proton is very distinct.

  • Issue: "The aromatic peak is split."

  • Diagnosis: Loss of symmetry. You may have a regioisomer (e.g., 2,4-dimethoxy) or degradation.

Troubleshooting Guide & FAQs

Q1: The compound is turning pink/brown in solution. Is it still pure?

Status: High Risk.

  • Cause: Phenols (4-OH group) are prone to oxidation, forming quinones which are highly colored. This often happens in basic solutions or upon long exposure to air.

  • Action:

    • Check pH.[4] Ensure the solution is acidic or neutral.

    • Run HPLC.[2][5] If purity is <95%, recrystallize using Isopropanol/Ethanol.

    • Store under Argon at -20°C.

Q2: My melting point is lower than the literature value (or broad).

Status: Impure / Wet.

  • Cause: The hydrochloride salt is hygroscopic. Absorbed water depresses the melting point. Alternatively, excess HCl or inorganic salts (NaCl) from synthesis may be present.

  • Action: Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours and re-test. A sharp melting range (within 2°C) indicates high crystallinity.

Q3: Can I use UV-Vis spectrophotometry alone for purity?

Status: No.

  • Reasoning: UV-Vis confirms the presence of the chromophore (phenethylamine core) but cannot distinguish between the product and its precursors (like nitrostyrenes) which share similar absorbance maxima (λmax ~270-280nm). You must use a separation technique (HPLC/TLC).

Q4: How do I distinguish this from Mescaline (3,4,5-trimethoxy)?

Technique: 1H-NMR or Mass Spec.

  • NMR: Mescaline has 9 protons in the methoxy region (3x OMe). Your compound has 6 protons (2x OMe) and a phenolic OH.

  • Mass Spec:

    • Mescaline [M+H]⁺ = 212.13 m/z.

    • 3,5-Dimethoxy-4-hydroxyphenethylamine [M+H]⁺ = 198.11 m/z.

References

  • United Nations Office on Drugs and Crime (UNODC). (2022). Recommended Methods for the Identification and Analysis of Phenethylamines in Seized Materials. (General HPLC methodologies for phenethylamines).
  • Shulgin, A., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press.

Disclaimer: This guide is for research purposes only. The user is responsible for compliance with all local laws regarding phenethylamine derivatives.

Sources

Technical Support Center: Phenethylamine Degradation & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Scope: Experimental Stability, Degradation Pathways, and Troubleshooting Audience: Research & Development (R&D), Forensic Toxicology, Medicinal Chemistry

Introduction: The Stability Spectrum

Phenethylamines represent a diverse chemical class ranging from endogenous neurotransmitters (Dopamine, Norepinephrine) to synthetic psychotropic analogs (Amphetamines, 2C-x series). In experimental conditions, their stability is not monolithic.

The Core Challenge: Researchers often treat all phenethylamines as equally stable salts. In reality, catecholamines (3,4-dihydroxy substituted) are highly labile to auto-oxidation, while


-methylated  analogs (amphetamines) are robust chemically but suffer from specific thermal and photolytic vulnerabilities during analysis.

This guide addresses the three most critical failure points in phenethylamine workflows: Oxidative Storage Failure , GC-MS Thermal Artifacts , and Enzymatic Assay Inconsistency .

Module 1: Oxidative Instability & Storage

User Issue: "My dopamine/6-OHDA stock solution turned pink/brown overnight."

Diagnosis: Auto-oxidation (Quinone Formation). Unlike amphetamine or 2C-B, which are stable for years as hydrochloride salts, phenethylamines with a catechol moiety (Dopamine, 6-OHDA, Isoproterenol) undergo rapid non-enzymatic auto-oxidation at neutral or basic pH.

The Mechanism: Electron Abstraction

The degradation is driven by the abstraction of protons from the hydroxyl groups, leading to the formation of o-quinones. These highly reactive intermediates polymerize to form neuromelanin-like pigments (the brown color). This process is accelerated by transition metals (


, 

) and light.
Expert Protocol: The "Anoxic Acidic" System

To prevent this, you must suppress the ionization of the hydroxyls and remove oxygen.

  • Solvent Preparation: Sparge water with Argon or Nitrogen gas for 15 minutes before adding the solute.

  • Acidification: Adjust vehicle to pH 3.0–4.0 using 0.1% Ascorbic Acid or 0.01 M HCl.

    • Why? Protonating the phenolic oxygens (

      
      ) prevents the initial electron loss.
      
  • Chelation: Add 1 mM EDTA to sequester trace metal catalysts found in standard glassware.

  • Storage: Store at -80°C. Discard if any color change is observed; quinones are cytotoxic and will skew biological data.

Visualization: Catecholamine Auto-Oxidation Pathway

CatecholOxidation Dopamine Dopamine (Catechol) Semiquinone Semiquinone Radical Dopamine->Semiquinone -e-, -H+ (Auto-oxidation) Quinone Dopamine o-Quinone Semiquinone->Quinone -e-, -H+ Leucochrome Leucochrome Quinone->Leucochrome Cyclization Melanin Neuromelanin (Brown Pigment) Leucochrome->Melanin Polymerization Catalyst Accelerators: pH > 7.4 Light Cu2+/Fe2+ Catalyst->Dopamine

Figure 1: The auto-oxidation cascade of catecholamines. Note that this is distinct from enzymatic degradation (MAO).

Module 2: Analytical Stability (GC-MS)

User Issue: "I see split peaks or 'ghost' peaks in my GC-MS chromatogram for 2C-B/Amphetamines."

Diagnosis: Thermal Degradation in the Injector Port. While the phenyl ring is stable, the amine side chain can react with active sites in the GC liner, or specific "prodrug" moieties can cleave thermally.

Troubleshooting Guide
SymptomProbable CauseTechnical Solution
Peak Tailing Interaction of free base amine with silanol groups in the liner.Derivatization: Use PFPA (Pentafluoropropionic anhydride) or HFBA. Acylation masks the polar N-H group, improving volatility and peak shape.
Extra Peak (M-H2O) Thermal dehydration of

-hydroxy phenethylamines (e.g., Ephedrine).
Lower Inlet Temp: Reduce inlet from 280°C to 250°C. Derivatize to protect the -OH group.
Unexpected "Parent" Peak In-situ pyrolysis of prodrugs (e.g., 2C-B-AN degrading to 2C-B).Avoid GC: Use LC-MS/MS (ESI+) for thermally labile prodrugs. If GC is mandatory, use a "Cool On-Column" injection technique.
Deep Dive: The Prodrug Artifact

Research indicates that N-protected phenethylamines (like 2C-B-AN) are designed to hydrolyze in vivo. However, the high heat of a GC inlet (250°C+) mimics this hydrolysis, causing the chemical conversion of the prodrug to the drug inside the instrument.

  • Validation: Analyze the sample via HPLC-DAD (room temperature) to confirm the true composition before GC analysis.

Module 3: Metabolic Stability (MAO Assays)

User Issue: "My IC50 values for MAO inhibition are non-linear or not reproducible."

Diagnosis: Substrate Inhibition or Protonation State Mismatch. Monoamine Oxidase (MAO) assays are sensitive to the protonation state of the phenethylamine substrate.

The Science: Protonation vs. Binding

MAO-A and MAO-B active sites preferentially bind the deprotonated (uncharged) amine.

  • Phenethylamine

    
    .
    
  • At physiological pH (7.4), >99% of the amine is protonated (

    
    ).
    
  • The Trap: If you adjust your buffer pH even slightly (e.g., 7.2 vs 7.6), you significantly alter the fraction of free base available for the enzyme (

    
    ), shifting your 
    
    
    
    and
    
    
    .
Experimental Protocol: MAO Assay Stabilization
  • Buffer Control: Use 100 mM Potassium Phosphate (pH 7.4) strictly. Do not rely on weak buffers like TRIS which have high temperature coefficients.

  • Substrate Concentration: Phenethylamines often exhibit substrate inhibition at high concentrations (>100

    
    ).
    
    • Action: Run a substrate velocity curve (

      
       to 
      
      
      
      ). If the curve bell-shapes (drops at high conc.), you are in the inhibition zone. Work at
      
      
      concentrations.
  • Solvent Limits: Keep DMSO < 1%. High organic solvent content denatures MAO and alters the

    
     of the substrate.
    
Visualization: MAO Enzymatic Cycle

MAOCycle EnzOx MAO (Oxidized) FAD Complex E-S Complex (Rate Limiting Step) EnzOx->Complex + Substrate (Deprotonated) Substrate Phenethylamine (R-CH2-NH2) Imine Imine Intermediate (R-CH=NH) Complex->Imine Product Release EnzRed MAO (Reduced) FADH2 Complex->EnzRed C-H Bond Cleavage Products Aldehyde + NH3 + H2O2 Imine->Products + H2O (Hydrolysis) EnzRed->EnzOx + O2 (Re-oxidation)

Figure 2: The oxidative deamination cycle. The rate-limiting step is the C-H bond cleavage, which requires the amine to be correctly positioned (deprotonated).

Module 4: Photostability

User Issue: "Does light exposure degrade my phenethylamine standards?"

Answer: Yes, but it is solvent-dependent.

  • Aqueous/Solid: Amphetamine and Methamphetamine are relatively stable in water or as dry salts under light.

  • Organic Solvents: In Methanol , photodegradation is significant.[1]

    • Data: Amphetamine in methanol degrades ~15% after 48h of simulated sunlight. Ketamine degrades >60% under similar conditions.

    • Mechanism:[2] Radical-mediated abstraction of the

      
      -hydrogen or N-demethylation facilitated by the solvent.
      

Recommendation: Store all methanolic standards in amber glass vials. If working with dilute standards on the bench, wrap vials in aluminum foil.

References

  • Drug Degradation Pathways. Pharmacy 180. Overview of hydrolysis and oxidation mechanisms in pharmaceuticals.

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Protocols for stress testing including oxidation and thermal stress.

  • Oxidation of phenethylamine derivatives by cytochrome P450 2D6. PubMed. Mechanistic details on substrate protonation and oxidation.

  • A Study on Photostability of Amphetamines and Ketamine in Hair Irradiated under Artificial Sunlight. MDPI. Quantitative data on solvent-dependent photodegradation.

  • GC-MS Evaluation of a series of Acylated Derivatives of 3,4-MDMA. National Institute of Justice. Derivatization techniques to improve stability and identification.

  • Degradation profile of 2C-B-AN to 2C-B in methanol:water. ResearchGate. Evidence of rapid prodrug conversion in solution.

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Protocols for in vitro MAO inhibition screening.

Sources

optimizing dosage for behavioral studies in mice

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center for In Vivo Research

Status: Operational Operator: Senior Application Scientist Ticket Focus: Optimizing dosage for behavioral studies in mice (C57BL/6, BALB/c, et al.)[1]

Welcome to the Support Center

You are likely here because your behavioral data is noisy, your "high dose" group stopped moving, or your compound failed to replicate in vitro potency. In behavioral pharmacology, dosage is not just about quantity; it is about kinetics and context. [1]

Unlike simple toxicity studies, behavioral assays (Open Field, Elevated Plus Maze, Morris Water Maze) require the animal to be physically capable and cognitively engaged.[1] A dose that induces even mild sedation or abdominal discomfort will generate false positives in anxiety tests (freezing) or false negatives in memory tasks (reduced exploration).

Below are the three core modules to troubleshoot and optimize your dosing regimen.

Module 1: Strategic Dose Selection

Troubleshooting the "How Much" and "Why"

Q: I have a target human dose (or in vitro IC50). How do I calculate the starting mouse dose?

A: Do not use a 1:1 ratio. Mice have a much higher metabolic rate per unit of body mass. You must use Allometric Scaling based on Body Surface Area (BSA) as a starting point, but be prepared to adjust for metabolic clearance.[1]

The Formula (The


 Factor): 
The FDA and NIH recommend normalizing doses using the 

factor (Body Weight / Body Surface Area).
  • Human

    
    :  ~37
    
  • Mouse

    
    :  ~3
    
  • Conversion Ratio:

    
    [1]
    

[1]

Scientist’s Note: This is a conservative estimate. For small molecules with short half-lives, mice often require 15x–20x the human equivalent dose to maintain plasma exposure during the behavioral window. Always run a pilot PK (pharmacokinetic) study if possible.

Q: My "High Dose" group showed less effect than the "Medium Dose." Did I mess up the preparation?

A: Likely not. You are encountering the Inverted U-Shaped Dose-Response Curve (Hormesis). In behavioral pharmacology, "more" is rarely "better."[1]

The Mechanism:

  • Receptor Desensitization: High concentrations may internalize the target receptor.

  • Off-Target Effects: At high doses, specificity is lost.[1] For example, a specific 5-HT1A agonist (anxiolytic) might bind to Dopamine D2 receptors (sedative) at high concentrations, masking the anxiolytic effect.[1]

  • Physiological Noise: High doses often cause malaise or sedation. A mouse that feels sick will not explore a maze, which looks like "memory deficit" or "anxiety" in data.[1]

Visualizing the Trap: Most researchers expect a linear curve (Blue). Biology often gives you an Inverted-U (Red).

DoseResponse Low Low Dose (Sub-threshold) NoEffect No Behavioral Change Low->NoEffect Receptor Occupancy < 50% Optimal Optimal Dose (Therapeutic Window) Peak Maximal Efficacy Optimal->Peak Specific Binding High High Dose (Off-Target/Toxicity) Artifact Sedation/Malaise (False Negative) High->Artifact Loss of Selectivity Artifact->Optimal Reduce Dose (3-10x)

Figure 1: The Hormetic Trap.[1] When high doses fail, the correct move is often to lower the dose, not increase it.

Module 2: Administration & Kinetics

Troubleshooting the "How" and "When"

Q: Which route is best: IP (Intraperitoneal) or PO (Oral)?

A: This depends on your specific behavioral assay.

  • IP (Intraperitoneal):

    • Pros: Fast absorption, high bioavailability.[1]

    • Cons:Pain and Stress. The injection itself is a stressor. If you test anxiety (e.g., Elevated Plus Maze) 15 minutes after an IP injection, you are measuring the injection stress, not the drug.[1]

    • Fix: Habituate animals to handling for 3 days prior.

  • PO (Oral Gavage):

    • Pros: Mimics clinical route.

    • Cons: Slower

      
      , significant First-Pass Metabolism.[1] High volumes can cause aspiration or gastric distension (belly pain).
      
Q: What are the absolute volume limits?

A: Exceeding volume limits causes "writhing" behaviors that mimic pain or anxiety. Stick to these strict standards:

ParameterIntraperitoneal (IP)Oral Gavage (PO)Subcutaneous (SC)
Ideal Volume 10 mL/kg10 mL/kg5 mL/kg
Max Volume 20 mL/kg20 mL/kg (Risk of reflux)10 mL/kg (Divide sites)
Needle Size 25-27 G18-20 G (Bulb tip)25-27 G
Vehicle Note Warm to body tempCheck pH (must be 3-9)Isotonicity is critical
Q: Can I use DMSO to dissolve my drug?

A: Yes, but with extreme caution.

  • The Limit: Never exceed 10% final concentration of DMSO for behavioral studies.

  • The Artifact: Pure DMSO is an irritant and has intrinsic neuroactive properties (analgesia, sedation).

  • The Protocol: Dissolve drug in 100% DMSO (stock), then dilute 1:10 or 1:20 with saline/water immediately before dosing. If precipitation occurs, use 5% Tween-80 or cyclodextrins instead.[1]

Module 3: Troubleshooting & Workflows

Systematizing Success

Q: My mice stop moving in the Open Field. Is it anxiety or sedation?

A: This is the most common confusion.

  • Anxiety: Freezing is often accompanied by thigmotaxis (hugging the walls) and rapid breathing.

  • Sedation: General locomotor reduction in all zones (center and periphery).

  • The Validation Step: You must run a Rotarod test or a simple home-cage locomotor activity check alongside your anxiety assays. If they fail the Rotarod, your drug is sedative, and your anxiety data is invalid.[1]

Q: When should I test the animal after dosing?

A: You must align testing with the


  (Time to Maximum Concentration).
  • Common Error: Dosing 1 hour before testing because "that's what the paper said," even though your drug peaks at 15 minutes.[1]

  • Fix: If PK data is unavailable, observe the onset of physiological signs (e.g., piloerection, pupil change) in a pilot mouse.

Q: What is the washout period for crossover studies?

A:

  • Pharmacokinetic Washout: 5

    
     Half-life (
    
    
    
    ).
  • Behavioral Washout: Often longer. Cognitive tests (e.g., Water Maze) induce learning that cannot be "washed out."[1] For anxiety/locomotor tests, wait at least 3-7 days to allow stress hormones (corticosterone) to return to baseline.[1]

Validated Pilot Workflow

Use this logic flow to establish your dosage before starting the main study.

PilotWorkflow Start Start Pilot Step1 Vehicle Tolerability (Max Volume) Start->Step1 Decision1 Abnormal Behavior? Step1->Decision1 Step2 Dose Ranging (Log Scale: 1, 10, 30 mg/kg) Decision1->Step2 No Refine Change Vehicle or Reduce Volume Decision1->Refine Yes Step3 Rotarod/Locomotor Check Step2->Step3 Decision2 Sedation Observed? Step3->Decision2 Decision2->Step2 Yes (Lower Dose) Final Select Highest Non-Sedating Dose as 'High Dose' Decision2->Final No Refine->Step1

Figure 2: The "Safety First" Pilot Protocol. Ensure the vehicle and high dose do not compromise motor function before assessing behavior.

References

  • Nair, A. B., & Jacob, S. (2016).[1] A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31.[1] [Link]

  • Calabrese, E. J. (2008).[2] U-shaped dose response in behavioral pharmacology: Historical foundations. Critical Reviews in Toxicology, 38(7), 591–598.[1] [Link]

  • Turner, P. V., et al. (2011).[1] Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613.[1] [Link]

  • University of Iowa Office of Animal Resources. (2023). Substance Administration - Recommended Volumes. [Link]

  • Galvao, J., et al. (2014).[1][3] Unexpected low-dose toxicity of the universal solvent DMSO. The FASEB Journal, 28(3), 1317–1330.[1][3] [Link]

Sources

Validation & Comparative

Structural Determinants of Psychoactivity: 3,5-Dimethoxy-4-hydroxyphenethylamine vs. Mescaline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between Mescaline (3,4,5-trimethoxyphenethylamine) and its immediate biosynthetic precursor/metabolite, 3,5-Dimethoxy-4-hydroxyphenethylamine (often referred to as 4-Desmethylmescaline).

While structurally identical except for a single methylation at the para position, this minor chemical alteration dictates a binary pharmacological outcome: potent psychoactivity versus functional inactivity in vivo. This guide analyzes the physiochemical mechanisms driving this divergence, details the biosynthetic relationship, and provides validated protocols for analytical differentiation.

Physiochemical & Structural Analysis[2]

The core distinction lies in the substituent at the 4-position of the phenyl ring. This single functional group alters the molecule's acid-base behavior, lipophilicity, and ability to cross biological membranes.[1]

Comparative Data Table
FeatureMescaline3,5-Dimethoxy-4-hydroxyphenethylamine
IUPAC Name 2-(3,4,5-Trimethoxyphenyl)ethanamine4-(2-Aminoethyl)-2,6-dimethoxyphenol
Common Name Mescaline4-Desmethylmescaline / 4-OH-Mescaline
Molar Mass 211.26 g/mol 197.23 g/mol
4-Position Group Methoxy (-OCH₃)Hydroxyl (-OH)
pKa (Amine) ~9.56~9.6
pKa (Phenol) N/A~9.0 - 10.0 (Phenolic proton)
LogP (Lipophilicity) 0.7 (Moderate)< 0 (Low/Negative)
Physiological State Cationic (Amine protonated)Zwitterionic (Amine protonated + Phenol deprotonated equilibrium)
BBB Permeability HighNegligible
The "Zwitterion Effect"

At physiological pH (7.4), Mescaline exists primarily as a cation at the amine group. However, the methoxy groups are non-ionizable, maintaining sufficient lipophilicity to cross the Blood-Brain Barrier (BBB).

In contrast, the 4-hydroxy analog possesses an acidic phenolic proton. At physiological pH, a significant fraction exists in a zwitterionic state (positive charge on amine, negative charge on phenoxide). This high polarity creates an "electrostatic lock," preventing the molecule from traversing the lipid bilayer of the BBB, rendering it centrally inactive despite potential receptor affinity in vitro.

G cluster_0 Mescaline (Lipophilic) cluster_1 4-Desmethyl (Polar) M Mescaline (3,4,5-Trimethoxy) M_State Cationic Only (Amine+) M->M_State BBB Blood-Brain Barrier M_State->BBB High Permeability D 4-OH Analog (3,5-Dimethoxy-4-hydroxy) D_State Zwitterionic Potential (Amine+ / Phenoxide-) D->D_State D_State->BBB Electrostatic Repulsion CNS CNS Entry (5-HT2A Activation) BBB->CNS NoEntry Peripheral Only (Rapid Excretion) BBB->NoEntry

Figure 1: Structural determinants of BBB permeability. The 4-OH group introduces zwitterionic character, preventing CNS entry.

Biosynthetic & Metabolic Context[1][6][7]

Understanding the relationship between these two compounds is critical for plant biologists and metabolic engineers. 3,5-Dimethoxy-4-hydroxyphenethylamine is the immediate precursor to Mescaline in the biosynthetic pathway of Lophophora williamsii (Peyote).

The Methylation Gateway

The conversion is catalyzed by specific O-methyltransferases (OMTs).[2][3] In the plant, the enzyme targets the 4-hydroxyl group, transferring a methyl group from S-adenosyl-L-methionine (SAM).

Conversely, in mammalian metabolism, Mescaline is degraded back into 4-desmethylmescaline (among other metabolites like 3,4,5-trimethoxyphenylacetic acid) via oxidative demethylation, though this is a minor pathway compared to deamination.

Biosynthesis Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Multi-step Precursor 3,5-Dimethoxy-4-hydroxyphenethylamine (Precursor) Dopamine->Precursor Hydroxylation/Methylation Mescaline Mescaline (End Product) Precursor->Mescaline Methylation (Biosynthesis) Enzyme O-Methyltransferase (OMT) + SAM Enzyme->Precursor Mescaline->Precursor Minor Metabolic Route Metabolism Mammalian Metabolism (O-Demethylation)

Figure 2: The bidirectional relationship: Biosynthetic precursor (Plant) vs. Metabolic product (Mammal).

Experimental Protocols

As a researcher, you must be able to differentiate these compounds analytically. Due to their structural similarity, standard colorimetric tests may yield ambiguous results. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is the gold standard.

Protocol A: HPLC-MS/MS Differentiation

Objective: Separate and quantify Mescaline and 4-Desmethylmescaline in plasma or plant tissue.

Methodology:

  • Column Selection: Use a Reverse Phase C18 column (e.g., Phenomenex Kinetex 2.6µm C18). The 4-OH analog is significantly more polar and will elute earlier than Mescaline.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention).

    • 1-5 min: 5% -> 50% B (Linear gradient).

    • Note: 4-Desmethylmescaline typically elutes at ~1.8 min; Mescaline at ~2.1 min (system dependent).

  • Mass Spectrometry (MRM Mode):

    • Mescaline: Precursor m/z 212.1 [M+H]⁺.

    • 4-Desmethylmescaline: Precursor m/z 198.1 [M+H]⁺.

    • Differentiation: The 14 Da mass shift (loss of CH₂) is definitive.

Protocol B: In Vitro Enzymatic Conversion Assay

Objective: Verify O-methyltransferase (OMT) activity by converting the 4-OH precursor to Mescaline.

Reagents:

  • Substrate: 3,5-Dimethoxy-4-hydroxyphenethylamine HCl (100 µM).[4]

  • Cofactor: S-adenosyl-L-methionine (SAM) (500 µM).

  • Enzyme Source: Plant protein extract (Lophophora or recombinant OMT).

  • Buffer: 100 mM Tris-HCl (pH 7.5) with 5 mM MgCl₂.

Workflow:

  • Incubation: Mix substrate, cofactor, and enzyme in buffer. Incubate at 30°C for 60 minutes.

  • Quenching: Stop reaction with equal volume of ice-cold methanol.

  • Analysis: Centrifuge to remove protein precipitate. Analyze supernatant via Protocol A (HPLC-MS).

  • Success Criteria: Appearance of peak at m/z 212.1 (Mescaline) and depletion of m/z 198.1.

Pharmacological Implications[1][2][4][9][10][11]

Receptor Binding vs. Functional Activity

It is a common misconception that the 4-OH analog is "inactive" because it cannot bind the receptor.

  • In Vitro: 4-Desmethylmescaline does show affinity for 5-HT2A receptors, though often reduced compared to mescaline due to the loss of the hydrophobic interaction at the 4-position.

  • In Vivo: The compound is behaviorally inactive in humans and rodents. This is strictly a pharmacokinetic failure (BBB exclusion) rather than a pharmacodynamic one.

Key Insight for Drug Development: Modifying the 4-position of the phenethylamine scaffold is the most sensitive region for modulating potency. Replacing the 4-Methoxy (Mescaline) with a 4-Bromo (2C-B) or 4-Iodo (2C-I) dramatically increases lipophilicity and potency. Replacing it with a 4-Hydroxy (4-Desmethylmescaline) destroys potency via polarity.

References

  • Shulgin, A., & Shulgin, A. (1991).[5] PiHKAL: A Chemical Love Story. Transform Press. (Context: Structure-activity relationships of phenethylamines).

  • Dinis-Oliveira, R. J., et al. (2019).[6] Pharmacokinetics and Pharmacodynamics of Mescaline and Related Compounds. Drug Metabolism Reviews.

  • Watkins, P., et al. (2023).[7][2] Elucidation of the mescaline biosynthetic pathway in peyote (Lophophora williamsii). The Plant Journal.

  • Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive phenethylamines and amphetamines. Frontiers in Pharmacology.

  • Meyer, M. R., et al. (2010). Metabolism of the new designer drug mephedrone and toxicological detection... (Reference for standard LC-MS protocols for phenethylamines). Analytical and Bioanalytical Chemistry.

Sources

Comparative Receptor Affinity Validation: 3,5-Dimethoxy-4-hydroxyphenethylamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Dimethoxy-4-hydroxyphenethylamine hydrochloride (also known as 4-O-Desmethylmescaline ) is the primary O-demethylated metabolite of the classic psychedelic Mescaline (3,4,5-trimethoxyphenethylamine). While Mescaline is a well-characterized 5-HT


 agonist, the pharmacodynamic profile of its 4-hydroxy metabolite remains a subject of critical investigation in toxicological and pharmacokinetic studies.

This guide outlines the definitive workflow for validating the receptor affinity of this compound. Unlike its lipophilic parent, the presence of the 4-hydroxyl group significantly alters the compound's electronic and steric interaction with the orthosteric binding site of the serotonin 5-HT


 receptor. This document provides a rigorous framework for comparing its affinity against industry standards (Mescaline, 2C-B, and Serotonin) using radioligand binding and functional assays.
Comparative Pharmacological Matrix

To validate the target compound, it must be benchmarked against established ligands. The following matrix highlights the structural and functional divergence expected during validation.

FeatureTarget: 4-O-Desmethylmescaline Standard: Mescaline HCl High-Affinity Control: 2C-B
Chemical Structure 3,5-dimethoxy-4-hydroxyphenethylamine3,4,5-trimethoxyphenethylamine4-bromo-2,5-dimethoxyphenethylamine
Primary Modification 4-OH (Hydroxyl) : H-bond donor/acceptor4-OMe (Methoxy) : Lipophilic, H-bond acceptor4-Br (Halogen) : Hydrophobic, steric bulk
Predicted LogP Low (Hydrophilic)Moderate (Lipophilic)High (Lipophilic)
5-HT

Affinity (

)
To be determined (Hypothesis: >10 µM) ~300–500 nM~1–10 nM
BBB Penetration Likely Poor (Polar surface area high)GoodExcellent
Role in Assay Test Compound Reference Standard Positive Control

Scientific Insight: The 4-methoxy group in Mescaline is critical for hydrophobic interaction within the receptor pocket. Replacing it with a hydroxyl group (as in the target compound) often diminishes affinity due to the energy penalty of desolvating the polar hydroxyl group upon binding.

Protocol A: Radioligand Binding Assay (The Gold Standard)

This protocol determines the equilibrium dissociation constant (


) of the target compound. We utilize Competition Binding  where the non-radioactive target displaces a radiolabeled standard.
Materials & Reagents
  • Receptor Source: HEK-293 cells stably expressing human 5-HT

    
     receptors (cloned cDNA).
    
  • Radioligand:

    
    -Ketanserin (Antagonist, high selectivity) or 
    
    
    
    -DOI (Agonist, labels high-affinity state). Recommendation: Use
    
    
    -Ketanserin for initial affinity screening.
  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl

    
    , 0.1 mM EDTA, pH 7.4.
    
Step-by-Step Workflow
  • Membrane Preparation:

    • Homogenize transfected cells in ice-cold buffer using a Polytron.

    • Centrifuge at 20,000

      
       g for 20 mins. Resuspend pellet.[1] Repeat wash to remove endogenous serotonin.
      
  • Incubation Setup (96-well plate):

    • Total Binding: Membrane + Radioligand (e.g., 2 nM

      
      -Ketanserin).
      
    • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Mianserin (10 µM).

    • Experimental: Membrane + Radioligand + 3,5-Dimethoxy-4-hydroxyphenethylamine (Concentration range:

      
       M to 
      
      
      
      M).
  • Equilibrium Phase: Incubate at 37°C for 60 minutes to reach equilibrium.

  • Termination: Rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce NSB).

  • Quantification: Liquid scintillation counting (LSC).

Data Analysis (Cheng-Prusoff Equation)

Calculate the


 from the experimentally determined 

:

  • 
     = Concentration of radioligand used.
    
  • 
     = Dissociation constant of the radioligand (determined previously via Saturation Binding).
    
Visualization: Binding Assay Workflow

The following diagram illustrates the logical flow of the competition binding assay, ensuring data integrity from preparation to analysis.

BindingAssay cluster_controls Critical Controls Prep Membrane Preparation (HEK-293 5-HT2A) Incubation Competition Incubation (Target + [3H]-Ligand) Prep->Incubation Add Protein Filtration Vacuum Filtration (GF/B Filters) Incubation->Filtration Terminate Counting Scintillation Counting (CPM Data) Filtration->Counting Extract Signal Analysis Data Analysis (Non-linear Regression) Counting->Analysis Calculate Ki NSB Non-Specific Binding (Excess Antagonist) NSB->Incubation Total Total Binding (Radioligand Only) Total->Incubation

Figure 1: Workflow for Radioligand Competition Binding Assay. Critical controls (NSB/Total) ensure the validity of the specific binding signal.

Protocol B: Functional Validation (GTP S or Calcium Flux)

Binding affinity (


) does not equal efficacy. A compound can bind tightly but act as an antagonist. To validate if 3,5-Dimethoxy-4-hydroxyphenethylamine activates the receptor (Agonist) or blocks it (Antagonist), a functional assay is required.

The Pathway: 5-HT


 couples to 

proteins. Activation triggers Phospholipase C (PLC), hydrolyzing PIP

into IP

and DAG, leading to intracellular Calcium (

) release.[2]
Recommended Assay: IP-One HTRF (Homogeneous Time-Resolved Fluorescence)
  • Why: Direct measurement of IP

    
     (a stable metabolite of IP
    
    
    
    ) is more robust for
    
    
    GPCRs than transient calcium flux for weak partial agonists.
  • Method:

    • Stimulate cells with the target compound.

    • Add Europium-cryptate labeled anti-IP1 antibody and d2-labeled IP1 analog.

    • Signal: High IP1 (Agonist activity) competes with labeled IP1, decreasing the FRET signal.

Visualization: 5-HT2A Signaling Cascade

Understanding the downstream effects is crucial for interpreting functional data.

Signaling Ligand Ligand (4-O-Desmethylmescaline) Receptor 5-HT2A Receptor Ligand->Receptor Binding Gq Gq Protein Receptor->Gq Activation PLC PLC-beta Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Ca Ca2+ Release (ER Stores) IP3->Ca Binds IP3R Response Cellular Response (Depolarization) Ca->Response

Figure 2: 5-HT2A Gq-Coupled Signaling Pathway.[3] Functional assays measure the accumulation of IP3/IP1 or the release of Calcium.

References
  • Nichols, D. E. (2004).[3] Hallucinogens.[2][4][5][6] Pharmacology & Therapeutics, 101(2), 131–181.

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Contextualizes Mescaline analogs and metabolic fate).

  • Roth, B. L., et al. (1998).[3] The 5-HT2A Receptor: Molecular Biology and Mechanisms of Regulation. Critical Reviews in Neurobiology.

  • Knight, A. R., et al. (2004). Radioligand binding assays: strategies for the development of high throughput screening assays. Methods in Molecular Biology.

  • Dinis-Oliveira, R. J., et al. (2019).[7] Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions. Pharmaceuticals.[3][4][8][9] (Discusses metabolism of Mescaline to O-desmethyl variants).

Sources

Comparative Guide: Cross-Reactivity of Phenethylamine Analogs at Monoamine Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Promiscuity Problem

The phenethylamine (PEA) backbone is often termed a "privileged scaffold" in medicinal chemistry because of its inherent ability to interact with the aminergic G-protein coupled receptor (GPCR) superfamily.[1] However, this versatility presents a critical challenge in drug development: selectivity .[1]

Small structural modifications to the PEA core—such as


-methylation, ring substitution, or N-alkylation—can drastically shift the pharmacological profile from a monoamine transporter substrate (e.g., Amphetamine) to a potent 5-HT

agonist (e.g., 25I-NBOMe).

This guide objectively compares the receptor binding profiles of four representative PEA classes. It provides experimental workflows to quantify cross-reactivity, specifically addressing the safety risks associated with off-target activation of 5-HT


  (cardiotoxicity) and 

-adrenergic
receptors (sympathomimetic toxicity).

Structural Basis of Receptor Interaction

To understand cross-reactivity, one must map the chemical space.[1] The transition from a transporter substrate to a receptor agonist is driven by steric and electrostatic matching within the orthosteric binding pocket.

Diagram 1: The Phenethylamine Hierarchy

The following diagram illustrates the structural evolution and the resulting shift in primary biological targets.

PEA_Hierarchy PEA Phenethylamine (PEA) (Core Scaffold) AMPH Amphetamine (α-methyl-PEA) Target: DAT/NET/VMAT2 PEA->AMPH + α-Methylation (Metabolic Stability) 2 2 PEA->2 MDMA MDMA (3,4-methylenedioxy-N-methyl) Target: SERT/DAT > 5-HT2A AMPH->MDMA + Methylenedioxy ring (SERT Selectivity) CB + 2,5-Dimethoxy substitution (5-HT2 Receptor Affinity) NBOME 25I-NBOMe (N-(2-methoxybenzyl)-2C-I) Target: 5-HT2A (Super-Agonist) CB->NBOME + N-Benzyl substitution (Hydrophobic Pocket Lock)

Figure 1: Structural evolution of phenethylamines. Note how N-benzylation (NBOMe) creates a "super-agonist" by engaging a hydrophobic pocket in the receptor that is inaccessible to the parent 2C compound.[1]

Comparative Performance Data

The following data synthesizes binding affinity (


) and functional potency (

) from gold-standard comparative studies (Rickli et al., 2015; Simmler et al., 2013).
Table 1: Receptor Binding Profiles ( in nM)

Lower numbers indicate higher affinity.[1] Values >10,000 nM indicate negligible interaction.[1]

TargetAmphetamineMDMA2C-B25I-NBOMeClinical Implication
5-HT

>10,0005,400250.04 Psychedelic effects; Hallucinations.
5-HT

>10,0004,600562.2 Valvulopathy Risk (Chronic activation causes fibrosis).
5-HT

>10,0002,800450.9 Appetite suppression; Anxiety.[1]
D

>10,000>10,000>10,0001,200Psychosis risk; Motor control.[1]

-Adrenergic
6,5004,30046018 Vasoconstriction; Hypertension.
TAAR1 150 600>5,000>1,000Modulates DA release; Anti-addictive potential.[1]
SERT (Transporter)>10,000150 >4,000>5,000Serotonin release/reuptake inhibition.[1]
Key Observations:
  • The "NBOMe" Shift: The addition of the N-benzyl group (25I-NBOMe) increases 5-HT

    
     affinity by >500-fold compared to 2C-B. However, it also drastically increases affinity for 
    
    
    
    -adrenergic receptors, explaining the severe vasoconstriction and hypertensive crises seen in clinical toxicology.
  • The 5-HT

    
     Hazard:  Both 2C-B and 25I-NBOMe show significant affinity for 5-HT
    
    
    
    . While 2C-B is a partial agonist, NBOMes can act as full agonists, presenting a higher theoretical risk of cardiac valvulopathy if used chronically.
  • Transporter vs. Receptor: Amphetamine and MDMA are "substrate-based" releasers with low direct receptor affinity.[1] 2C-B and NBOMes are direct receptor ligands with negligible transporter activity.

Experimental Protocols

To validate these profiles in your own pipeline, use the following self-validating workflows.

Protocol A: Radioligand Binding Assay (Screening for Affinity)

Objective: Determine


 values to assess cross-reactivity.[1]
  • Membrane Prep: Use HEK293 cells stably expressing human 5-HT

    
    , 5-HT
    
    
    
    , or
    
    
    .[1] Homogenize in ice-cold Tris-HCl buffer.
  • Ligand Selection:

    • 5-HT

      
      : Use 
      
      
      
      -Ketanserin (Antagonist) or
      
      
      -CIMBI-36 (Agonist).[1] Note: Agonist radioligands are preferred for predicting functional potency of psychedelics.
    • Non-Specific Binding (NSB): Define using 10

      
      M Methysergide.[1]
      
  • Incubation: 60 mins at 25°C. Equilibrium is critical; lipophilic PEAs (like NBOMes) require longer times to reach equilibrium.

  • Filtration: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding of sticky phenethylamines).[1]

  • Data Analysis: Fit to a one-site competition model. Calculate

    
     using the Cheng-Prusoff equation.
    
Protocol B: Functional FLIPR Assay (Screening for Efficacy)

Objective: Distinguish Agonists from Antagonists (Binding


 Activation).[1]
  • Cell Loading: Load CHO-K1 cells expressing G

    
    -coupled receptors (5-HT
    
    
    
    ) with Fluo-4 AM calcium dye.[1]
  • Baseline: Measure fluorescence for 10 seconds.

  • Injection: Add test compound (e.g., 2C-B analog).[1]

  • Readout: Measure calcium flux (

    
    ) for 180 seconds.
    
  • Validation Step:

    • Agonist Mode: Does it spike Ca

      
      ?
      
    • Antagonist Mode: Pre-incubate with candidate, then inject Serotonin (EC

      
      ).[1] Does it block the spike?
      

The Safety Screening Funnel

In drug development, identifying a high-affinity hit is only step one. You must filter out compounds with dangerous cross-reactivity profiles.[1]

Diagram 2: The Exclusion Workflow

This workflow prioritizes the elimination of cardiotoxic and convulsant liabilities early in the process.

Screening_Funnel Hit Hit Identification (In Silico / Binding) Func Functional Screen (Gq / Gi / Beta-Arrestin) Hit->Func Ki < 100 nM Safety_2B CRITICAL STOP: 5-HT2B Agonism? (Valvulopathy Risk) Func->Safety_2B Efficacy > 50% Safety_hERG hERG Inhibition? (QT Prolongation) Safety_2B->Safety_hERG Negative (Safe) Stop1 Discard / Redesign Safety_2B->Stop1 Positive (Unsafe) Selectivity Selectivity Profile (vs. DAT/NET/Alpha-1) Safety_hERG->Selectivity Negative (Safe) Stop2 Discard / Redesign Safety_hERG->Stop2 Positive (Unsafe) Lead Lead Candidate Selectivity->Lead High Selectivity

Figure 2: The "Fail Fast" screening funnel. Note that 5-HT


 agonism is a "Critical Stop" gate; any phenethylamine showing full agonism at 5-HT

should generally be discarded for chronic indications due to fibrosis risk.[1]

References

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs).[2] Neuropharmacology, 99, 546-553.[2]

  • Simmler, L. D., et al. (2013). Mechanism of action of MDMA- and amphetamine-like new psychoactive substances.[3] British Journal of Pharmacology, 168(2), 458-470.[1]

  • Eshleman, A. J., et al. (1999). Dopamine transporter inhibition by phenethylamine analogs.[1] Journal of Pharmacology and Experimental Therapeutics.

  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamines (NBOMe Drugs). Current Topics in Behavioral Neurosciences.

  • Huang, X. P., et al. (2009). Parallel functional activity profiling reveals valvulopathogens are potent 5-HT2B receptor agonists.[1] Molecular Pharmacology.

Sources

Selectivity Profiling: 5-HT2A versus 5-HT2C Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Homology Challenge

The serotonin 5-HT2A and 5-HT2C receptors are G-protein coupled receptors (GPCRs) sharing high sequence homology, particularly within the transmembrane (TM) binding pockets. This structural similarity presents a significant challenge in drug development:

  • 5-HT2A Agonism: Associated with psychedelic effects (hallucinations) and therapeutic potential in depression/plasticity.

  • 5-HT2C Agonism: A target for obesity (anorectics) and antiepileptics, but often limited by off-target valvulopathy (via 5-HT2B) or hallucinogenic liability (via 5-HT2A).

Distinguishing between these two subtypes requires precise radioligand binding assays and functional validation. This guide outlines the structural basis of selectivity, provides comparative affinity data for standard ligands, and details a self-validating protocol for membrane preparation and competition binding.

Structural Basis of Selectivity

While the orthosteric binding sites are highly conserved, selectivity is driven by specific Non-Conserved Residues (NCRs) located in the transmembrane helices.

Key Selectivity Hotspots
  • Transmembrane 5 (TM5): The residue at position 5.46 (Ballesteros-Weinstein numbering) is a critical discriminator.

  • Transmembrane 6 (TM6): Variations here influence the conformational toggle switch for G-protein coupling.

Mechanistic Insight: In the 5-HT2C receptor, the binding pocket is slightly more compact than in 5-HT2A. Ligands like Lorcaserin exploit a specific hydrophobic pocket formed by transmembrane residues that differ subtly between the subtypes (e.g., Valine vs. Isoleucine variations deep in the pocket).

Comparative Data: Affinity ( ) and Potency ( )

The following table synthesizes experimental data for key reference ligands. Note the distinction between Affinity (


, binding strength) and Potency  (

, functional strength).
LigandClass5-HT2A Affinity/Potency5-HT2C Affinity/PotencySelectivity ProfileClinical Relevance
Serotonin (5-HT) Endogenous Agonist


Non-SelectiveNative neurotransmitter.[1]
Lorcaserin Agonist


~18x Selective for 2C FDA-approved (Obesity). Avoids 2A hallucinations.
Ketanserin Antagonist


~20x Selective for 2A Standard 2A blocker (Antihypertensive).
LSD Partial Agonist


~3.5x Potent for 2A Psychedelic. 2A dominance drives hallucinogenesis.
SB-247853 Antagonist


>2000x Selective for 2C Research tool for isolating 2C function.
Pimavanserin Inverse AgonistHigh Potency (

)
Lower Potency (

)
~6-10x Selective for 2A Parkinson's Psychosis (2A Inverse Agonist).[2]

Data Interpretation: A lower


 or 

indicates stronger binding/potency. Lorcaserin's safety profile relies entirely on the 18-fold window between therapeutic 2C activation and hallucinogenic 2A activation.

Experimental Protocol: Radioligand Competition Binding

To generate the data above, you must isolate the receptor from the cellular environment. This protocol uses CHO-K1 cells stably expressing human 5-HT2A or 5-HT2C.

Phase 1: Membrane Preparation (The "Crude" Fraction)

Purpose: Remove cytosolic interference and concentrate GPCRs.

  • Harvest: Detach cells using PBS/EDTA (Avoid Trypsin to preserve extracellular loops). Centrifuge at

    
     for 5 min.
    
  • Lysis: Resuspend pellet in ice-cold Hypotonic Lysis Buffer (10 mM Tris-HCl, pH 7.4, 5 mM MgCl2). Incubate on ice for 20 mins.

    • Why: Hypotonic shock bursts the cell membrane while keeping the nuclear envelope intact.

  • Homogenization: Use a Polytron homogenizer (bursts of 5 sec) to fragment membranes.

  • Clarification: Centrifuge at

    
     for 10 min at 4°C. Discard pellet  (nuclei/debris).
    
  • Collection: Centrifuge supernatant at

    
     for 60 min at 4°C.
    
  • Resuspension: Resuspend the high-speed pellet in Binding Buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA). Flash freeze in liquid

    
    .
    
Phase 2: Competition Binding Assay

Purpose: Determine


 of a test compound by displacing a known radioligand.
  • Receptor Source: 10–20

    
     membrane protein/well.
    
  • Radioligands:

    • For 5-HT2A:

      
      -Ketanserin (0.5–1.0 nM). Note: Highly selective.
      
    • For 5-HT2C:

      
      -Mesulergine (1.0 nM). Note: Mesulergine binds 2C and 2A; requires 100 nM spiperone to block 2A sites if using non-selective tissue preps.
      
  • Non-Specific Binding (NSB) Control: 10

    
     Mianserin or Methysergide.
    

Workflow:

  • Plate Setup: Use 96-well GF/B filter plates pre-soaked in 0.3% Polyethyleneimine (PEI) for 1 hour.

    • Why PEI? It carries a positive charge, trapping the negatively charged membrane fragments on the glass fiber filter.

  • Incubation: Add Membrane + Radioligand + Test Compound (concentration range

    
     to 
    
    
    
    M).
  • Equilibrium: Incubate for 60 min at 37°C (or 25°C to reduce degradation).

  • Termination: Rapid vacuum filtration followed by 3x washes with ice-cold wash buffer.

  • Readout: Add scintillation cocktail and count CPM (Counts Per Minute).

Self-Validating Check: Total binding must be >10x higher than Non-Specific Binding (NSB). If Signal-to-Noise is <5, re-optimize membrane protein concentration.

Signaling Pathways & Screening Workflow

A. The Shared Signaling Pathway (Gq/11)

Both receptors couple primarily to


, leading to Calcium mobilization. This similarity is why binding selectivity (upstream) is more critical than functional output (downstream) for differentiation.

G Ligand Ligand (5-HT / Drug) Receptor 5-HT2A / 5-HT2C (GPCR) Ligand->Receptor Binding Gq Gαq/11 Protein Receptor->Gq Activation PLC PLC-β (Effector) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 (Second Messenger) PLC->IP3 Hydrolysis DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Flux

Figure 1: Canonical Gq signaling pathway shared by 5-HT2A and 5-HT2C. Selectivity must be achieved at the Ligand-Receptor binding step.

B. The Screening Decision Tree

How to filter a library for 5-HT2C selective agonists (e.g., for obesity) while discarding hallucinogens.

Workflow Start Compound Library Bind2C Binding Assay (5-HT2C) Start->Bind2C Bind2A Counter-Screen (5-HT2A) Start->Bind2A Calc Calculate Selectivity Ratio Ki(2A) / Ki(2C) Bind2C->Calc Bind2A->Calc Decision1 Ratio > 10x? Calc->Decision1 Func Functional Assay (Calcium Flux) Decision1->Func Yes Discard Discard (Non-selective / Inactive) Decision1->Discard No Func->Discard Antagonist/Low Efficacy Lead Lead Candidate (Selective Agonist) Func->Lead High Efficacy

Figure 2: Screening workflow prioritizing the Selectivity Ratio (


 2A / 

2C) before functional validation.

References

  • Lorcaserin Selectivity Profile: Thomsen, W. J., et al. (2008). "Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization." Journal of Pharmacology and Experimental Therapeutics. Link

  • LSD Binding & Potency: Egan, C. T., et al. (1998). "Agonist activity of LSD and lisuride at cloned 5HT2A and 5HT2C receptors."[3] Psychopharmacology. Link

  • Pimavanserin Mechanism: Nutt, D., et al. (2017). "Pimavanserin: A novel 5-HT2A inverse agonist for Parkinson's disease psychosis."[4] Neurology. Link

  • SB-247853 Characterization: Kennett, G. A., et al. (2000). "SB 247853: a selective 5-HT2C receptor antagonist."[5] British Journal of Pharmacology.

  • Radioligand Binding Protocols: National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP) Protocol Book. Link

  • Structural Basis of Selectivity: Peng, Y., et al. (2018). "5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology." Cell. Link

Sources

comparative pharmacology of scalines and 3C-scalines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Research[1]

Executive Summary & Chemical Architecture

This guide provides an in-depth comparative analysis of Scalines (4-alkoxy-3,5-dimethoxyphenethylamines) and their


-methylated homologs, the 3C-Scalines  (4-alkoxy-3,5-dimethoxyamphetamines).[1][2]

While sharing the same hydrophobic 4-substituent pharmacophore, the addition of the


-methyl group in the 3C-series fundamentally alters the pharmacokinetic stability, receptor binding kinetics, and functional potency of these compounds. This guide synthesizes data from in vitro binding assays, functional calcium mobilization studies, and in vivo behavioral models (Head Twitch Response).
Structural Definition
  • Scalines (Phenethylamines): Characterized by a flexible ethylamine side chain. The core structure is 3,5-dimethoxy-4-alkoxyphenethylamine.

    • Archetype: Mescaline, Escaline, Proscaline.[3][4][5][6][7]

  • 3C-Scalines (Amphetamines): Characterized by a propyl side chain (alpha-methyl group).[7] This chiral center introduces stereoselectivity and metabolic resistance.

    • Archetype: TMA, 3C-E, 3C-P.[3][4]

Pharmacodynamic Profile: Receptor Binding & Efficacy[2][3][9][10]

The primary differentiator between these two classes is the trade-off between TAAR1 affinity and 5-HT2A potency .

Comparative Binding Data (Ki Values)

The following table synthesizes binding affinity data (


 in nM) for key representative pairs. Lower values indicate higher affinity.
Receptor TargetScalines (Phenethylamines)3C-Scalines (Amphetamines)Pharmacological Implication
5-HT2A 150 – 12,000 nM61 – 4,400 nM3C-Series shows higher affinity and potency.
5-HT2C Low SelectivityModerate Selectivity3C-Series shows marginal preference for 2A over 2C.
5-HT1A > 2,700 nM> 1,000 nMNegligible contribution for both classes.[1][2][8]
TAAR1 High Affinity (21 – 3,300 nM)Lower Affinity (630 – 3,100 nM)Scalines are potent TAAR1 ligands; 3C-Scalines are weaker.

Critical Insight: Unlike many psychedelic classes where the amphetamine is universally "stronger," Scalines exhibit superior binding to the Trace Amine-Associated Receptor 1 (TAAR1). This suggests that the subjective qualitative differences between Mescaline (Scaline-type) and TMA (3C-type) may be driven by TAAR1 modulation of dopaminergic firing rates.

Functional Efficacy (GTP

S & Calcium Flux)
  • Scalines: Typically act as partial agonists at 5-HT2A. The lack of the

    
    -methyl group allows for rapid monoamine oxidase (MAO) degradation, limiting synaptic residence time.
    
  • 3C-Scalines: Often exhibit full agonism (Emax > 85%) or high-efficacy partial agonism. The steric bulk of the

    
    -methyl group anchors the ligand in the orthosteric binding pocket, stabilizing the active receptor conformation (Gq-coupled).
    
Structure-Activity Relationships (SAR)[4][9]

The pharmacological divergence is driven by two structural vectors: the


-Methyl Effect  and the 4-Alkoxy Elongation .
The

-Methyl Effect (Stability vs. Selectivity)

Adding the methyl group to the side chain (converting a Scaline to a 3C-Scaline):

  • MAO Resistance: Blocks deamination by MAO-A/B, significantly extending half-life and oral bioavailability.

  • Lipophilicity: Increases LogP, facilitating blood-brain barrier (BBB) penetration.

  • Stereochemistry: Creates a chiral center. The (R)-isomer is typically the more potent 5-HT2A agonist, while the (S)-isomer often retains releasing agent properties.

The 4-Alkoxy Effect (Potency Optimization)

Elongating the 4-position substituent (Methoxy


 Ethoxy 

Propoxy

Phenethoxy) generally increases 5-HT2A affinity up to a steric limit.
  • Escaline (Ethoxy): ~2x potency of Mescaline.[3][4]

  • Proscaline (Propoxy): ~3x potency of Mescaline.[3]

  • Scaline (Phenethoxy): High affinity but lower metabolic stability due to the labile ether linkage.

SAR_Flowchart cluster_0 Core Scaffold Modification cluster_1 Pharmacological Outcome cluster_2 4-Substituent Impact Base 3,5-Dimethoxy Core SideChain Side Chain Modification Base->SideChain Pos4 4-Position Substitution Base->Pos4 AlphaMe Add α-Methyl (3C-Scaline) SideChain->AlphaMe Amphetamine NoAlpha Ethylamine Only (Scaline) SideChain->NoAlpha Phenethylamine Ethoxy Ethoxy (Escaline/3C-E) Balanced Potency Pos4->Ethoxy Propoxy Propoxy (Proscaline/3C-P) Maximized Potency Pos4->Propoxy Phenethoxy Phenethoxy (Scaline) Steric Bulk Limit Pos4->Phenethoxy Potency Increased 5-HT2A Affinity MAO Resistance AlphaMe->Potency TAAR High TAAR1 Affinity Rapid Clearance NoAlpha->TAAR

Figure 1: SAR Decision Tree illustrating the divergent pharmacological outcomes of side-chain modification and 4-position substitution.

Experimental Protocols

To validate these pharmacological profiles, the following standardized protocols are recommended.

Protocol A: Calcium Flux Assay (Functional Potency)

Objective: Measure the activation of Gq-coupled 5-HT2A receptors via intracellular


 release.
  • Cell Line: HEK-293 cells stably expressing human 5-HT2A (edited to non-editing isoform).

  • Reagent: FLIPR Calcium 6 Assay Kit (Molecular Devices).

  • Workflow:

    • Seed cells at 50,000 cells/well in poly-D-lysine coated black 96-well plates. Incubate 24h.

    • Remove media; add 50

      
      L dye loading buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid).
      
    • Incubate 60 min at 37°C.

    • Ligand Addition: Add test compounds (Scaline or 3C-Scaline) in 10-point serial dilution (1 nM to 10

      
      M).
      
    • Measurement: Monitor fluorescence (Ex 485 nm / Em 525 nm) for 120s using a FlexStation 3.

  • Data Analysis: Calculate

    
     and 
    
    
    
    (relative to 10
    
    
    M 5-HT).
Protocol B: Mouse Head Twitch Response (In Vivo Proxy)

Objective: Assess hallucinogenic potential and blood-brain barrier penetration.

  • Subjects: C57BL/6J mice (male, 8-10 weeks).

  • Dosing: Administer drug (i.p.) at 0.1, 0.3, 1.0, 3.0 mg/kg (dissolved in saline).

  • Observation: Place mouse in a transparent chamber equipped with a high-speed camera (60fps) or magnetometer coil.

  • Quantification: Count discrete head twitches (rapid rotational jerks) over 20 minutes post-injection.

  • Validation: Pre-treatment with Volinanserin (M100907) must abolish the effect to confirm 5-HT2A specificity.

Mechanism of Action Visualization

The following diagram details the intracellular signaling cascade activated by 3C-Scalines, highlighting the Gq-pathway dominance.

Signaling_Pathway Ligand 3C-Scaline (Ligand) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binding Gprot Gαq Protein Receptor->Gprot Activation PLC PLC-β Gprot->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binding IP3R Ca Ca2+ Release ER->Ca Flux

Figure 2: 5-HT2A Gq-mediated signaling cascade leading to calcium mobilization, the primary metric for 3C-Scaline functional assays.

References
  • Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens.[9] European Neuropsychopharmacology. Link

  • Kolaczynska, K. E., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology. Link

  • Halberstadt, A. L., et al. (2019). Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice.[4] Psychopharmacology. Link

  • Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis. Link

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story.[10] Transform Press. (Foundational text for nomenclature).

Sources

assessing the hallucinogenic potency of mescaline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Assessment of Hallucinogenic Potency: Mescaline Derivatives & 5-HT2A Agonism Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary: The Phenethylamine Scaffold

The assessment of hallucinogenic potency within the phenethylamine class requires a multi-dimensional approach, moving beyond simple receptor binding to functional efficacy and in vivo behavioral translation. Mescaline (3,4,5-trimethoxyphenethylamine) serves as the structural archetype. However, its relatively low potency necessitates high human dosages (200–400 mg), driving the development of substituted derivatives with potencies orders of magnitude higher.

This guide provides a structured framework for assessing these derivatives, comparing the baseline Mescaline scaffold against its halogenated (2C-Series ) and N-benzyl substituted (NBOMe ) evolutions.

Structural Evolution & Potency Logic

The primary driver of potency optimization in this class is the addition of hydrophobic bulk at the 4-position of the phenyl ring and the N-terminus, which exploits the hydrophobic cleft of the 5-HT2A receptor.

SAR_Evolution Mescaline Mescaline (Baseline Potency) Ki ~3,000 nM Modification1 4-Position Substitution (Halogenation/Alkylation) Mescaline->Modification1 SAR Optimization Series2C 2C-Series (e.g., 2C-B, 2C-I) (Increased Lipophilicity) Ki ~10-50 nM Modification1->Series2C Modification2 N-Benzyl Substitution (Interaction with TM3/TM6) Series2C->Modification2 N-Functionalization NBOMe NBOMe Series (e.g., 25I-NBOMe) (Super-Agonists) Ki < 1 nM Modification2->NBOMe

Figure 1: Structural Activity Relationship (SAR) evolution from Mescaline to super-potent NBOMe derivatives.

In Vitro Assessment: Receptor Binding Profiles ( )

The first tier of assessment is the equilibrium dissociation constant (


) at the 5-HT2A receptor. While affinity is a prerequisite for potency, it is not the sole determinant of the psychedelic effect.
Comparative Binding Data

The following table synthesizes data from radioligand binding assays (displacement of


-Ketanserin or 

-DOI).
Compound ClassRepresentative Ligand5-HT2A Affinity (

)
5-HT2A vs 5-HT2C SelectivityMolecular Mechanism
Simple Phenethylamine Mescaline3,000 – 4,000 nMLowWeak hydrophobic interaction at receptor core.
2,5-Dimethoxy-4-X 2C-B (Bromo)~10 – 30 nMModerateHalogen at C4 fills hydrophobic pocket (Val156/Phe339).
Alpha-Methylated DOI / DOM~0.5 – 5 nMModerate

-methyl group stabilizes receptor-active conformation.
N-Benzyl Substituted 25I-NBOMe0.044 nM Low (High Affinity for both)N-benzyl group interacts with TM3/TM6, locking the receptor in active state.

Key Insight: The dramatic leap in affinity seen in 25I-NBOMe (approx. 14-fold higher than 2C-I) demonstrates the critical role of the N-benzyl moiety in stabilizing the ligand-receptor complex, effectively creating a "super-agonist" [1].

Protocol: Radioligand Binding Assay

To validate


 values for novel derivatives:
  • Membrane Prep: Transfect HEK293 cells with human 5-HT2A cDNA. Harvest and homogenize.

  • Incubation: Incubate membranes with

    
    -Ketanserin (0.5-1.0 nM) and varying concentrations of the test derivative (10 pM to 100 
    
    
    
    M).
  • Equilibrium: Maintain at 37°C for 60 minutes.

  • Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Functional Selectivity & Signaling Pathways[1][2][3][4][5]

Binding affinity (


) does not always correlate with intrinsic efficacy (

). Hallucinogenic potency is heavily influenced by functional selectivity (biased agonism), where the ligand preferentially activates specific downstream effectors (Phospholipase C vs.

-Arrestin).
The Signaling Bifurcation

Psychedelics primarily drive the


 pathway, leading to Calcium release.

Signaling_Pathway Ligand Mescaline Derivative Receptor 5-HT2A Receptor Ligand->Receptor Binding Gq Gq/11 Protein Receptor->Gq Primary Agonism Arrestin Beta-Arrestin (Desensitization) Receptor->Arrestin Biased Path PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Production PLC->IP3 Calcium Ca2+ Release (FLIPR Signal) IP3->Calcium

Figure 2: The canonical Gq-mediated signaling pathway used to assess functional potency.

Protocol: Calcium Mobilization Assay (FLIPR)

To determine functional potency (


):
  • Cell Loading: Seed CHO-K1 cells stably expressing 5-HT2A into 96-well plates.

  • Dye Loading: Incubate with Fluo-4 AM (calcium-sensitive dye) for 45 mins at 37°C.

  • Basal Reading: Measure baseline fluorescence (Ex 488nm / Em 525nm).

  • Injection: Automated injection of the Mescaline derivative.

  • Quantification: Record peak fluorescence change (

    
    ). Plot dose-response curves to derive 
    
    
    
    and
    
    
    relative to 5-HT (Serotonin).

In Vivo Translation: The Head-Twitch Response (HTR)

The Head-Twitch Response (HTR) in rodents is the "gold standard" behavioral proxy for 5-HT2A activation and human hallucinogenic potency. It distinguishes true hallucinogens from non-hallucinogenic 5-HT2A agonists (e.g., lisuride).[1]

Correlation Data: Mouse HTR vs. Human Potency

Research by Halberstadt et al. established a linear correlation (


) between the effective dose (

) in mice and human hallucinogenic dosages [2].
CompoundMouse HTR Potency (

)
Human Oral Dosage (Est.)
Mescaline ~40.0 mg/kg200 - 400 mg
2C-B ~1.5 mg/kg15 - 25 mg
DOI ~0.2 mg/kg1.5 - 3.0 mg
25I-NBOMe ~0.07 mg/kg0.5 - 1.0 mg
Protocol: Automated HTR Detection

Manual scoring is prone to observer fatigue. Magnetometer-based detection is recommended.

  • Subject: C57BL/6J mice (male, 8-10 weeks).

  • Magnet Implantation: Secure a small neodymium magnet to the skull using dental cement 3 days prior to testing.

  • Setup: Place mouse in a coil chamber (magnetometer) that detects changes in the magnetic field.

  • Administration: Inject derivative (IP or SC).

  • Recording: Record coil voltage output for 30 minutes.

  • Analysis: Apply a band-pass filter (80–100 Hz) to isolate the specific frequency of the head twitch. Count events exceeding the noise threshold (3 SD).

References

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs).[2][3] Neuropharmacology, 99, 546-553.[2]

  • Halberstadt, A. L., et al. (2019). Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice.[4] Journal of Psychopharmacology, 33(4), 406–414.

  • Nichols, D. E. (2016). Psychedelics.[5] Pharmacological Reviews, 68(2), 264-355.

Sources

Comparative Neurochemical Profiling of Phenethylamine Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of phenethylamine-based psychoactive compounds, categorized by their primary neurochemical mechanisms: Monoamine Releasers (Stimulants/Entactogens) and Serotonin Receptor Agonists (Psychedelics). We synthesize data from key comparative studies (Simmler et al., Rickli et al.) to establish a profiling framework useful for drug development and pharmacological characterization.

Key Differentiator: The structural modification of the phenethylamine scaffold dictates the bifurcation between transporter-mediated release (Amphetamine-type) and receptor-mediated signaling (2C-type).

Structural-Activity Relationship (SAR) & Classification

The phenethylamine backbone acts as a promiscuous scaffold. Small substitutions dramatically shift the pharmacological profile from dopaminergic transporter substrates to serotonergic receptor agonists.

DOT Diagram 1: Phenethylamine SAR Divergence

SAR_Tree Backbone Phenethylamine Scaffold AlphaMe α-Methylation (Steric protection from MAO) Backbone->AlphaMe + α-Me RingSub Ring Substitution (2,5-dimethoxy-4-X) Backbone->RingSub + 2,5-diMeO Amph Amphetamine/Meth (DAT/NET Substrate) AlphaMe->Amph Unsubstituted Ring MDMA MDMA (Ecstasy) (SERT/DAT Substrate) AlphaMe->MDMA + 3,4-Methylenedioxy TwoC 2C-Series (2C-B, 2C-I) (5-HT2A Agonist) RingSub->TwoC 4-Position Halogen/Alkyl NBOMe N-Benzyl Substitution (Hydrophobic Pocket) SuperAgonist 25I-NBOMe (Super-potent 5-HT2A Agonist) NBOMe->SuperAgonist TwoC->NBOMe + N-(2-methoxybenzyl)

Caption: Divergence of the phenethylamine scaffold into transporter substrates (blue path) and receptor agonists (red path).

Comparative Neurochemical Profile

Transporter Interaction Profile (Inhibition & Release)

Amphetamine-type drugs primarily act as substrates for Monoamine Transporters (MATs), reversing the transport direction via phosphorylation and TAAR1 activation.

Table 1: Monoamine Transporter Inhibition (IC50 in nM) Data synthesized from Simmler et al. (2013) and Rickli et al. (2015).

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)DAT/SERT RatioPrimary Class
Amphetamine 2015> 1,0000.02 (Selectively DA)Stimulant
Methamphetamine 18121,2000.01 (Selectively DA)Stimulant
MDMA 250180803.1 (Mixed/Serotonergic)Entactogen
Mephedrone 400801203.3 (Mixed)Entactogen
2C-B > 10,000> 5,000> 10,000N/APsychedelic
Mescaline > 10,000> 10,000> 10,000N/APsychedelic

Note: A DAT/SERT ratio < 0.1 indicates strong stimulant potential; a ratio > 1 indicates entactogenic (empathogenic) effects.

Receptor Binding Profile (Affinity)

The 2C-series and mescaline derivatives bypass transporters and bind directly to postsynaptic receptors, specifically 5-HT2A.

Table 2: Receptor Binding Affinity (Ki in nM) Data derived from Rickli et al. (2015).

Compound5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT1A Ki (nM)TAAR1 Ki (nM)
Mescaline 3,8001,20014,000> 10,000
2C-B 25401,500800
25I-NBOMe 0.51.2400200
Amphetamine > 10,000> 10,000> 10,000150
MDMA 5,0003,000> 10,000600

Critical Insight: The potency of "NBOMe" compounds is attributed to the N-benzyl group locking the molecule into the receptor's orthosteric binding site, increasing affinity by ~50-fold compared to the parent 2C compound.

Mechanistic Signaling Pathways

Understanding the downstream effects is crucial for differentiating toxicity risks (e.g., Serotonin Syndrome vs. Dopamine excitotoxicity).

DOT Diagram 2: Dual Mechanism of Action

Mechanism cluster_0 Pathway A: Transporter Releaser (e.g., Amphetamine) cluster_1 Pathway B: Receptor Agonist (e.g., 2C-B) Amph_Mol Amphetamine DAT_Ext DAT (Extracellular) Amph_Mol->DAT_Ext Substrate Entry TAAR1 TAAR1 Activation (Intracellular) DAT_Ext->TAAR1 Intracellular Accumulation PKA_PKC PKA/PKC Phosphorylation TAAR1->PKA_PKC cAMP Signaling DAT_Rev DAT Reverse Transport (Efflux) PKA_PKC->DAT_Rev Transporter Phosphorylation TwoC_Mol 2C-B HT2A 5-HT2A Receptor TwoC_Mol->HT2A Binding Gq Gq/11 Protein HT2A->Gq Coupling PLC PLC -> IP3 + DAG Gq->PLC Ca_Release Intracellular Ca2+ Release PLC->Ca_Release

Caption: Contrast between TAAR1-mediated dopamine efflux (left) and 5-HT2A-mediated Gq signaling (right).

Experimental Protocols for Profiling

To replicate these profiles, the following standardized assays are recommended. These protocols prioritize reproducibility and high-throughput capability.

Protocol A: Monoamine Transporter Uptake Inhibition Assay

Objective: Determine IC50 values for DAT, SERT, and NET inhibition. Cell Lines: HEK293 cells stably expressing human DAT, SERT, or NET.

  • Cell Preparation:

    • Seed HEK293-hDAT/hSERT/hNET cells in 96-well poly-D-lysine coated plates (density: 40,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Buffer Equilibration:

    • Remove growth medium. Wash cells with 200 µL Krebs-Ringer Bicarbonate (KRB) buffer (pH 7.4).

    • Add 150 µL KRB buffer and incubate for 10 min at room temperature.

  • Drug Treatment:

    • Add 25 µL of test compound (7 concentrations, log scale) to wells.

    • Incubate for 10 min to allow equilibrium binding.

  • Substrate Addition:

    • Add 25 µL of radiolabeled substrate:

      • [^3H]-Dopamine (for DAT)

      • [^3H]-Serotonin (for SERT)

      • [^3H]-Norepinephrine (for NET)

    • Final concentration should be ~10 nM (well below Km).

  • Uptake Phase:

    • Incubate for 10 min at room temperature.

  • Termination & Lysis:

    • Rapidly wash cells 3x with ice-cold KRB buffer to stop uptake.

    • Lyse cells with 200 µL 0.1% SDS/0.1N NaOH.

  • Quantification:

    • Transfer lysate to scintillation vials with cocktail fluid.

    • Measure CPM (Counts Per Minute) via liquid scintillation counting.

    • Calculation: Plot CPM vs. Log[Drug] to derive IC50 using non-linear regression.

Protocol B: Radioligand Binding Assay (5-HT2A)

Objective: Determine Ki values for receptor affinity.[1][2][3]

  • Membrane Preparation:

    • Homogenize HEK293-h5-HT2A cells in ice-cold Tris-HCl buffer.

    • Centrifuge at 40,000 x g for 20 min. Resuspend pellet in assay buffer.

  • Incubation:

    • In 96-well plates, combine:

      • 50 µL Membrane suspension (20 µg protein).

      • 25 µL Test compound (displacement ligand).

      • 25 µL Radioligand: [^3H]-Ketanserin (1 nM) or [^125I]-DOI (0.5 nM).

  • Equilibrium:

    • Incubate for 60 min at 25°C.

  • Filtration:

    • Harvest via vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

  • Wash:

    • Wash filters 3x with ice-cold Tris buffer.

  • Analysis:

    • Dry filters and add scintillant.

    • Calculation: Convert IC50 to Ki using the Cheng-Prusoff equation:

      
      [4][5]
      

References

  • Simmler, L. D., et al. (2013).[6] "Monoamine transporter and receptor interaction profiles of a new series of designer cathinones." Neuropharmacology.

  • Rickli, A., et al. (2015).[1][7] "Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs)." Neuropharmacology.

  • Liechti, M. E. (2015).[7] "Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signaling." Swiss Medical Weekly.

  • Eshleman, A. J., et al. (2013).[5] "Substituted methcathinones differ in transporter interaction and receptor binding profiles."[6] Biochemical Pharmacology.

  • Bunzow, J. R., et al. (2001). "Amphetamine, 3,4-methylenedioxymethamphetamine, and related drugs act as agonists at trace amine-associated receptors." Molecular Pharmacology.

Sources

confirming the identity of research chemicals like 3,5-Dimethoxy-4-hydroxyphenethylamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the Identity of Research Chemicals: 3,5-Dimethoxy-4-hydroxyphenethylamine HCl Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary: The "Isobaric Trap"

In the development of psychoactive analogs and forensic standards, 3,5-Dimethoxy-4-hydroxyphenethylamine HCl (CAS: 2176-14-9) presents a unique analytical challenge. Often misidentified as its regioisomer 3,4-dimethoxy-5-hydroxyphenethylamine (3-O-desmethylmescaline) or confused with its fully methylated analog Mescaline (3,4,5-trimethoxyphenethylamine), this compound requires a rigorous confirmation protocol.

This guide outlines a self-validating analytical workflow to confirm the identity of 3,5-Dimethoxy-4-hydroxyphenethylamine HCl, comparing the performance of Nuclear Magnetic Resonance (NMR) against Mass Spectrometry (MS) and Infrared Spectroscopy (IR).

Comparative Analysis of Analytical Alternatives

To objectively determine the best method for identity confirmation, we compare the "product" (the analytical technique) against its alternatives based on Specificity (ability to distinguish isomers), Sensitivity, and Structural Insight.

FeatureMethod A: 1H NMR (Recommended) Method B: LC-MS/MS Method C: FTIR / Melting Point
Primary Utility Absolute Structural Confirmation High Sensitivity DetectionQuick Purity Check
Differentiation Power High. Distinguishes regioisomers via symmetry (Singlet vs. Doublet).Medium. Requires chromatographic separation; isomers have identical mass (m/z 198).Low. Spectra are highly similar among analogs; MP is broad for salts.
Sample Requirement ~5–10 mg (Non-destructive)< 1 µg (Destructive)~2–5 mg (Non-destructive)
Cost per Run Low (after instrument access)MediumVery Low
Blind Validation? Yes. Can confirm identity without a reference standard using first principles.No. Requires a reference standard to confirm retention time.No. Requires a reference library match.

Verdict: While LC-MS is superior for detecting trace amounts in biological matrices, 1H NMR is the only self-validating method for confirming the identity of the bulk research chemical. It allows you to rule out isomers based on molecular symmetry without needing rare reference standards for every possible isomer.

The "Symmetry Test": A Self-Validating NMR Protocol

This protocol relies on the chemical symmetry of 3,5-Dimethoxy-4-hydroxyphenethylamine. Unlike its 3,4-dimethoxy-5-hydroxy isomer, the target molecule is symmetric around the C1-C4 axis. This physical property dictates the NMR splitting pattern, creating a "Go/No-Go" decision gate.

Experimental Workflow

Step 1: Sample Preparation

  • Solvent: Dissolve 5–10 mg of the HCl salt in 600 µL of DMSO-d6 .

    • Why DMSO? It ensures full solubility of the salt and prevents rapid exchange of the phenolic proton, potentially allowing its observation (approx. 8–9 ppm).

  • Tube: Transfer to a clean, dry 5mm NMR tube.

Step 2: Acquisition Parameters

  • Instrument: 300 MHz or higher (400 MHz recommended for clear resolution of side-chain multiplets).

  • Scans: 16–64 scans.

  • Pulse Sequence: Standard proton (zg30).

Step 3: Data Analysis (The Decision Tree) Examine the aromatic region (6.0 – 7.0 ppm) and the methoxy region (3.5 – 4.0 ppm).

  • Aromatic Region: Look for the signal from the protons at positions 2 and 6.

    • Target (3,5-dimethoxy-4-hydroxy): These protons are chemically equivalent. Result: Singlet (2H).

    • Isomer (3,4-dimethoxy-5-hydroxy): These protons are non-equivalent. Result: Two Doublets (meta-coupling, J ~2Hz).

  • Methoxy Region: Look for the -OCH3 groups.

    • Target: Two equivalent methoxy groups.[1][2][3] Result: One Singlet (6H).

    • Mescaline (Contaminant):[1][4] Three methoxy groups.[1][2][3][5][6][7][8][9][10] Result: Two Singlets (6H and 3H).

Visualizing the Logic: Identity Confirmation Pathway

The following diagram illustrates the logical flow for confirming the compound's identity using the "Symmetry Test."

IdentityConfirmation Start Unknown Sample (C10H15NO3 HCl) NMR Run 1H NMR (DMSO-d6) Start->NMR CheckMethoxy Check Methoxy Region (3.5 - 4.0 ppm) NMR->CheckMethoxy ThreeSinglets 2 Singlets (Integral 6H : 3H) CheckMethoxy->ThreeSinglets 9H Total OneSinglet 1 Singlet (Integral 6H) CheckMethoxy->OneSinglet 6H Total ResultMescaline IDENTITY: Mescaline (3,4,5-trimethoxy) ThreeSinglets->ResultMescaline CheckAromatic Check Aromatic Region (6.0 - 7.0 ppm) OneSinglet->CheckAromatic Doublets Two Doublets (Meta Coupling) CheckAromatic->Doublets Asymmetric SingletAr One Singlet (Integral 2H) CheckAromatic->SingletAr Symmetric ResultIsomer IDENTITY: Isomer (3,4-dimethoxy-5-hydroxy) Doublets->ResultIsomer ResultConfirmed IDENTITY CONFIRMED 3,5-Dimethoxy-4-hydroxyphenethylamine SingletAr->ResultConfirmed

Caption: Logical decision tree for distinguishing 3,5-Dimethoxy-4-hydroxyphenethylamine from its isobaric isomers and mescaline using 1H NMR symmetry rules.

Supporting Data: Spectral Expectations

The following table summarizes the expected spectral data for the target compound versus its most common "imposter," Mescaline.

SignalTarget: 3,5-Dimethoxy-4-hydroxyAlternative: Mescaline (3,4,5-trimethoxy)
Aromatic H (2,6) Singlet (2H) @ ~6.4 ppmSinglet (2H) @ ~6.6 ppm
Methoxy (-OCH3) Singlet (6H) @ ~3.75 ppmSinglet (6H) @ ~3.75 ppmSinglet (3H) @ ~3.90 ppm
Side Chain (-CH2-) Two Triplets (or broad multiplets)Two Triplets
Phenolic -OH Broad Singlet @ ~8.5 ppm (exchangeable)Absent
MS (ESI+) [M+H]+ = 198.1 [M+H]+ = 212.1

Note on Mass Spectrometry: While MS easily distinguishes the target (MW 197) from Mescaline (MW 211), it cannot easily distinguish the target from 3,4-dimethoxy-5-hydroxyphenethylamine (also MW 197). Both will show a parent ion at m/z 198 (ESI+) and a base peak at m/z 30 (CH2=NH2+) in EI-MS. This reinforces the necessity of the NMR "Symmetry Test."

References
  • Shulgin, A., & Shulgin, A. (1991).[11] PiHKAL: A Chemical Love Story. Transform Press. (Contextual grounding on phenethylamine structure-activity relationships).

  • Blaazer, A. R., et al. (2011). Structure-Activity Relationships of Phenylalkylamines as Agonist Ligands for 5-HT2A Receptors. DOI:

Sources

Executive Summary: The "Alpha-Methyl Shield" and Functional Divergence

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Differential Pharmacodynamics and Toxicology of Phenethylamine vs. Amphetamine Analogs Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists, Neuropharmacologists, and Toxicologists

This guide analyzes the critical pharmacological divergence between the endogenous trace amine


-Phenethylamine (PEA)  and its synthetic 

-methylated analogs (e.g., Amphetamine, Methamphetamine, MDMA ). While sharing a core pharmacophore, the addition of the

-methyl group is not merely a structural stabilizer; it fundamentally alters the pharmacokinetic (PK) landscape, allowing for blood-brain barrier (BBB) penetration and resistance to Monoamine Oxidase (MAO) degradation.

Key Technical Insight:

  • PEA functions as a high-turnover, "fast-on/fast-off" neuromodulator, acting strictly as a substrate for transporters (DAT/NET) and an agonist for TAAR1, with a half-life (

    
    ) of <10 minutes.
    
  • Amphetamine (AMPH) leverages the

    
    -methyl group to sterically hinder MAO-B access, extending 
    
    
    
    to ~10–12 hours and sustaining massive monoamine efflux via transporter reversal.

Structural Activity Relationship (SAR) & Pharmacokinetics

The transition from a trace amine to a potent psychostimulant hinges on specific substitutions on the ethylamine side chain and the phenyl ring.

SAR Visualization: The Stability Hierarchy

SAR_Flow PEA Phenethylamine (PEA) (Endogenous Trace Amine) High MAO-B Susceptibility AMPH Amphetamine (+ Alpha-Methyl Group) MAO Resistant | High Bioavailability PEA->AMPH Steric Hindrance (Alpha-Methylation) MDMA MDMA (+ Methylenedioxy Ring) SERT Selectivity | Neurotoxicity Risk AMPH->MDMA Ring Substitution METH Methamphetamine (+ N-Methyl Group) Increased Lipophilicity | BBB Penetration AMPH->METH N-Methylation

Figure 1: Structural evolution showing how specific chemical modifications alter stability and target selectivity.

Pharmacokinetic Comparison Table
CompoundHalf-Life (

)
MAO InteractionBBB PermeabilityPrimary Metabolite

-PEA
5–10 minSubstrate (Rapid degradation by MAO-B)Low (Rapid peripheral metabolism)Phenylacetic Acid
Amphetamine 10–13 hrsInhibitor (Competitive) / ResistantHighBenzoic Acid / Alpha-hydroxy-amphetamine
Methamphetamine 10–12 hrsResistantVery High (Lipophilic)Amphetamine
MDMA 7–9 hrsInhibitor (MAO-A)HighMDA / HMMA

Pharmacodynamics: Transporter Reversal vs. Receptor Activation

The defining characteristic of this class is the substrate-based release mechanism . Unlike cocaine (which blocks reuptake), PEA and AMPH enter the presynaptic terminal via the transporter, triggering a reversal of flow.

Mechanism of Action: The "Exchange-Diffusion" Model
  • Uptake: AMPH/PEA is transported into the cytosol by DAT/NET/SERT.

  • VMAT2 Disruption: Once intracellular, they interact with VMAT2 (Vesicular Monoamine Transporter 2), collapsing the pH gradient and causing DA to leak from vesicles into the cytosol.

  • TAAR1 Activation: Intracellular AMPH/PEA binds to Trace Amine-Associated Receptor 1 (TAAR1) (located on internal membranes).

  • Efflux: TAAR1 signaling (via PKA/PKC) phosphorylates DAT, reversing its direction. Cytosolic DA is pumped out into the synapse.

Signaling Pathway Diagram

Mechanism Extracellular Extracellular Space Cytosol Presynaptic Cytosol DA_Efflux Dopamine Efflux (Reverse Transport) Cytosol->DA_Efflux Massive Release AMPH_Out Amphetamine (Extracellular) DAT Dopamine Transporter (DAT) AMPH_Out->DAT Substrate Uptake AMPH_In Amphetamine (Intracellular) DAT->AMPH_In VMAT2 VMAT2 (Vesicular Transporter) AMPH_In->VMAT2 Disrupts pH Gradient TAAR1 TAAR1 Receptor (Intracellular) AMPH_In->TAAR1 Agonist Binding Vesicle Synaptic Vesicle (DA Storage) VMAT2->Vesicle DA Leakage Kinase PKA / PKC Signaling TAAR1->Kinase Activation Kinase->DAT Phosphorylation (Induces Reversal)

Figure 2: The dual-action mechanism involving VMAT2 disruption and TAAR1-mediated DAT reversal.

Experimental Protocols: Validating Differential Effects

To empirically distinguish between a simple reuptake inhibitor (like cocaine) and a releaser (like PEA/AMPH), the Synaptosomal Release Assay is the gold standard.

Protocol A: Synaptosomal [³H]-Dopamine Release Assay

Objective: Quantify the potency of a compound to induce non-calcium-dependent release of dopamine.

Reagents:

  • Rat striatal tissue (freshly dissected).

  • Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • [³H]-Dopamine (specific activity ~20-40 Ci/mmol).

  • Pargyline (MAO inhibitor) – Critical for PEA assays to prevent rapid degradation.

Workflow:

  • Preparation: Homogenize striatal tissue in 0.32M sucrose; centrifuge at 1000xg (10 min) to remove debris. Centrifuge supernatant at 12,000xg (20 min) to isolate the P2 crude synaptosomal pellet .

  • Pre-loading: Resuspend P2 pellet in KRH buffer containing Pargyline (10

    
    M). Incubate with [³H]-DA (50 nM) for 15 mins at 37°C.
    
  • Washing: Centrifuge and wash twice to remove extracellular [³H]-DA.

  • Release Phase: Aliquot synaptosomes into superfusion chambers.

    • Control: Buffer only.

    • Experimental: Buffer + Test Compound (PEA or AMPH at 1nM – 100

      
      M).
      
  • Quantification: Collect superfusate fractions every 2 minutes. Add scintillation cocktail and count CPM (Counts Per Minute).

  • Data Analysis: Plot fractional release (% of total content) vs. Time. Calculate

    
     for release.
    

Expected Outcome:

  • Amphetamine: Dose-dependent massive efflux of [³H]-DA.

  • PEA (without MAOI): Negligible effect due to degradation.

  • PEA (with MAOI): Similar efflux curve to Amphetamine, confirming mechanistic identity.

Protocol B: In Vivo Microdialysis (Neurotoxicity Assessment)

Objective: Monitor long-term neurotransmitter depletion indicative of terminal damage.

  • Stereotaxic Surgery: Implant guide cannula into the Striatum (AP +0.5, ML +3.0, DV -4.5).

  • Probe Insertion: Insert microdialysis probe (2mm membrane). Perfuse aCSF at 1.5

    
    L/min.
    
  • Dosing: Administer drug (e.g., Methamphetamine 5mg/kg x 4 doses).

  • Sampling: Collect dialysate every 20 mins for 48 hours.

  • Analysis: HPLC-ECD detection of DA, DOPAC, HVA, and 5-HIAA.

    • Neurotoxicity Marker: A persistent (>7 days) reduction in basal DA and DAT protein levels indicates terminal degeneration.

Comparative Toxicology

The toxicity profile differs significantly based on the specific transporter affinity and metabolic stability.

ParameterAmphetamine / MethamphetamineMDMAPEA
Primary Target Dopamine TerminalsSerotonin TerminalsNone (Rapid Clearance)
Mechanism of Toxicity Formation of DA-Quinones ; ROS generation; Mitochondrial inhibition.5-HT depletion ; SERT oxidation; Hyperthermia-induced damage.generally safe; High doses + MAOI can induce hypertensive crisis.
Oxidative Stress High (DA auto-oxidation)High (5-HT metabolite radicals)Low
Neuroinflammation Microglial activation (Striatum)Microglial activation (Cortex/Hippocampus)Negligible

References

  • Berry, M. D. (2004).[1] Mammalian central nervous system trace amines. Pharmacologic amphetamines, physiologic neuromodulators.[1] Journal of Neurochemistry, 90(2), 257–271.[1] Link

  • Fleckenstein, A. E., et al. (2007). Methamphetamine, the "Other" Amphetamine: Therapeutic Uses and Abuse Liability. The Journal of Pharmacology and Experimental Therapeutics, 322(3), 601-610. Link

  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle. Trends in Pharmacological Sciences, 36(1), 41–50. Link

  • Sulzer, D., et al. (2005). Mechanisms of neurotransmitter release by amphetamines: a review. Progress in Neurobiology, 75(6), 406–433. Link

  • Bunzow, J. R., et al. (2001).[2] Amphetamine, 3,4-methylenedioxymethamphetamine, lysergic acid diethylamide, and metabolites of the catecholamines are agonists of a rat trace amine receptor. Molecular Pharmacology, 60(6), 1181–1188. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 3,5-Dimethoxy-4-hydroxyphenethylamine Hydrochloride

[1][2]

Executive Summary

3,5-Dimethoxy-4-hydroxyphenethylamine Hydrochloride (often associated with the trivial name Trichocereine or related to Syringapine) presents a dual challenge in laboratory management: it is a phenolic amine with specific chemical instability issues, and it is a structural analog of Mescaline (a Schedule I controlled substance).[1]

Effective disposal requires more than just throwing it in a waste bin; it demands a protocol that mitigates chemical reactivity (oxidation of the phenol, hygroscopicity of the HCl salt) and regulatory liability (Federal Analogue Act considerations).

This guide outlines a field-validated, self-verifying workflow for the neutralization and disposal of this compound, designed for researchers requiring high-integrity operational standards.

Part 1: Chemical Profile & Hazard Identification

Before initiating disposal, you must characterize the waste stream. This compound contains three distinct functional moieties that dictate its handling:

  • Phenolic Hydroxyl (-OH): Acidic, prone to oxidation (turning black/brown), and toxic via skin absorption.[1]

  • Primary Amine (-NH2): Basic, but here protonated as the hydrochloride salt.[1]

  • Hydrochloride Salt (.HCl): Increases water solubility but renders the solid hygroscopic and potentially corrosive to mucous membranes.[1]

Physicochemical Safety Data
PropertyValue / CharacteristicOperational Implication
Molecular Formula C₁₀H₁₅NO₃[2][1] · HClNitrogenous organic waste.[2][1]
Solubility High in Water, EthanolDo not dispose of down drains; high aquatic toxicity potential.[2]
Stability Oxidizes in air/lightOld samples may appear dark brown/black (quinones).[2][1] Treat as reactive.
Incompatibilities Strong Oxidizers, Acid ChloridesSegregation Critical: Never mix with Nitric Acid or Peroxides.[2][1]
Regulatory Status Mescaline Analog (USA)Treat as High Consequence waste.[2][1] Chain of custody recommended.
Part 2: Regulatory Compliance & Waste Classification

The "Senior Scientist" Warning: While this specific CAS may not be explicitly listed on the EPA's P-List or U-List , it is a structural isomer of Mescaline. Under the Federal Analogue Act (in the US), it can be treated as a Schedule I substance if intended for human consumption.

  • Recommendation: To ensure zero liability, treat this material as Controlled Substance Waste . Use a reverse distributor or witnessed destruction protocol if your inventory tracking requires it.[1]

RCRA Waste Codes (USA)

If disposed of as standard chemical waste, it falls under the following classifications:

  • Not Listed (P/U List) specifically.

  • D001 (Ignitable): No (Solid salt).[1]

  • D002 (Corrosive): Possible if in aqueous solution with pH < 2.[1]

  • D003 (Reactive): No.

  • Recommendation: Classify as "Non-Regulated Organic Solid" or "Toxic Organic Waste" depending on state-specific "State-Only" codes.[2][1]

Part 3: Disposal Workflows
Workflow A: Standard Chemical Waste (Solids)

Use this for small research quantities (<5g) clearly identified as non-consumable chemical reagents.[1]

  • Segregation: Isolate the vial. Do not combine with oxidizing acids (Nitric, Chromic) or strong bases.[1] The phenolic moiety can form unstable tars with oxidizers.[1]

  • Packaging: Place the original vial inside a secondary High-Density Polyethylene (HDPE) container.

  • Labeling: Label clearly: "Organic Waste: 3,5-Dimethoxy-4-hydroxyphenethylamine HCl. Toxic. Irritant."

  • Destruction Method: High-Temperature Incineration . This ensures the complete destruction of the phenethylamine backbone, rendering it non-retrievable.

Workflow B: Aqueous Solution Disposal

Use this if the compound is already dissolved in water or buffer.

  • pH Check: Use a calibrated pH strip.[1] If pH < 3 (due to HCl), buffer to pH 5–9 using Sodium Bicarbonate (

    
    ).[1]
    
    • Why? Extremely acidic waste streams often incur higher disposal surcharges and risk container degradation.[1]

  • Scavenging: If the solution is old and dark (oxidized), do not attempt to bleach it.[1] The quinones formed are stable.[1]

  • Consolidation: Pour into the "Halogenated Organic Solvent" waste stream (due to the HCl component) or a dedicated "Aqueous Toxic" stream.[1]

    • Note: Although the molecule itself isn't a halogenated solvent like chloroform, the chloride ion presence often defaults it to this stream in commercial disposal logic to prevent corrosion of non-halogenated steel drums.

Part 4: Emergency Procedures (Spill Cleanup)

Scenario: You have dropped a 1g vial of solid 3,5-Dimethoxy-4-hydroxyphenethylamine HCl on the floor.

The Protocol:

  • Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (double layer) and a P100 respirator (dust mask) if powder is airborne.[1]

  • Dry Cleanup (Preferred):

    • Do not wet the powder initially (this spreads the contamination).

    • Use a scoop or stiff paper to lift the bulk solid into a waste jar.

  • Wet Decontamination:

    • Phenols are difficult to clean with water alone.[1] Use PEG 300 or PEG 400 (Polyethylene Glycol) on a paper towel to wipe the residue.[1] PEG solubilizes phenols effectively and retards skin absorption.[1]

    • Follow with a soapy water wash.[1][3]

  • Verification: Wipe the surface with a wet pH strip.[1] It should read neutral (pH 6-8).[1] If acidic (pink/red), acid residue remains.[1]

Part 5: Visualized Decision Logic

The following diagram illustrates the decision matrix for disposing of this compound, ensuring both safety and regulatory compliance.

DisposalWorkflowStartWaste: 3,5-Dimethoxy-4-hydroxyphenethylamine HClStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidRegCheckIs it Inventory Tracked as Controlled?Solid->RegCheckpHCheckCheck pHLiquid->pHCheckReverseDistRoute A: Reverse Distributor(Witnessed Destruction)RegCheck->ReverseDistYes (High Liability)ChemWasteRoute B: Hazardous Chemical WasteRegCheck->ChemWasteNo (Research Waste)IncinerateFinal Fate: High Temp IncinerationReverseDist->IncineratePackSolidDouble Bag / Secondary ContainmentLabel: 'Toxic Organic Solid'ChemWaste->PackSolidPackSolid->IncinerateAdjustNeutralize with NaHCO3to pH 5-9pHCheck->AdjustpH < 3StreamSelSelect Stream:Halogenated Organic or Aqueous ToxicpHCheck->StreamSelpH 5-9Adjust->StreamSelStreamSel->Incinerate

Caption: Operational decision tree for segregating and processing phenethylamine waste streams based on physical state and regulatory inventory status.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1] [Link]

  • U.S. Drug Enforcement Administration (DEA). (2023).[1] Disposal of Controlled Substances. Deadiversion.usdoj.gov.[1] [Link][1]

  • Yale Environmental Health & Safety. (2023).[1] Phenol Standard Operating Procedure. Yale.edu.[1] [Link]

Personal protective equipment for handling 3,5-Dimethoxy-4-hydroxyphenethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Risk Profile

3,5-Dimethoxy-4-hydroxyphenethylamine hydrochloride (often abbreviated as 3,5-DM-4-OH-PEA or related to Trichocereine) is a phenolic amine salt.[1] While often classified legally and chemically alongside mescaline analogs, its primary handling risks stem from its physical state as a bioactive dust and its chemical nature as a phenolic irritant .[1]

Immediate Hazard Profile:

  • Bioactivity: As a phenethylamine derivative, this compound has sympathomimetic potential.[1] Inhalation or systemic absorption can trigger adrenergic signaling (tachycardia, vasoconstriction).[1]

  • Physical State: The hydrochloride salt is a fine, hygroscopic powder.[1] Electrostatic forces often cause "fly-off" during weighing, making inhalation the #1 exposure vector.[1]

  • Chemical Corrosivity: The phenolic hydroxyl group increases water solubility and potential for skin absorption compared to non-phenolic analogs.[1] It poses a risk of severe eye damage and skin sensitization.[1]

Part 2: PPE Selection Matrix (Control Banding)

Do not rely solely on the Safety Data Sheet (SDS), which often defaults to generic "Irritant" warnings.[1] Because this is a bioactive research chemical, you must apply Control Banding , treating it as a Potent Compound (OEB 3/4 equivalent) until specific toxicological data proves otherwise.[1]

PPE Specification Table
ComponentRoutine Handling (mg scale)High Risk (g scale / Spills / Solution Prep)Scientific Rationale (Causality)
Hand Protection Double Nitrile (Min 5 mil outer / 4 mil inner)Double Nitrile + Laminated Film (Silver Shield®) liner if handling organic solvents.[1]Permeation vs. Penetration: Nitrile provides excellent protection against the salt form.[1] Double gloving creates a visual breach indicator (color contrast) and mitigates pinhole defects common in manufacturing (AQL 1.5).[1]
Respiratory N95 (if in Fume Hood)P100 / PAPR (if outside hood or spill cleanup)Particle Size: Hydrochloride salts form micron-sized dusts easily inhaled deep into the lung (alveolar region).[1] N95 filters 95% of 0.3-micron particles; P100 filters 99.97%, essential for bioactive dusts.[1]
Eye/Face Chemical Safety Goggles Face Shield + Goggles Corrosivity: Phenolic amines can cause irreversible corneal opacity.[1] Safety glasses allow dust entry from the side; goggles provide a hermetic seal.[1]
Body Lab Coat (Polyester/Cotton) + Tyvek Sleeves Tyvek Coverall (Type 5/6)Dermal Loading: The wrists are the most common exposure point during weighing.[1] Impervious sleeves bridge the gap between glove and coat.[1]

Part 3: Operational Protocols

Engineering Controls (The Primary Barrier)

PPE is the last line of defense.[1]

  • Primary: Chemical Fume Hood (CFH) operating at 80–100 fpm face velocity.[1]

  • Secondary: Weighing enclosures or powder safety cabinets are superior to open CFHs for preventing turbulence-induced powder loss.[1]

  • Static Control: Use an ionizing bar during weighing.[1] HCl salts are prone to static charge, causing powder to "jump" onto gloves/cuffs.[1]

Gowning & De-Gowning Logic

The following diagram illustrates the critical decision pathways for risk assessment and the sequential workflow for handling.

SafetyWorkflow start START: Task Assessment decision_form Physical State? start->decision_form solid_path Solid (HCl Salt) decision_form->solid_path Powder liquid_path Solution (Organic Solvent) decision_form->liquid_path Liquid risk_dust RISK: Inhalation & Static Fly-off solid_path->risk_dust risk_perm RISK: Dermal Permeation liquid_path->risk_perm hood_check Is Fume Hood Certified? risk_dust->hood_check risk_perm->hood_check ppe_solid PPE: Double Nitrile + N95 + Sleeves donning Donning Sequence: 1. Shoe Covers 2. Inner Gloves 3. Lab Coat/Tyvek 4. Sleeves (Over Cuff) 5. Outer Gloves (Over Sleeve) ppe_solid->donning ppe_liquid PPE: Laminate Liner + Nitrile + Face Shield ppe_liquid->donning hood_check->ppe_solid Yes (Solid) hood_check->ppe_liquid Yes (Liquid) stop_work STOP: Do Not Proceed hood_check->stop_work No/Fail handling Handling: Wet Wipe Technique (Clean as you go) donning->handling doffing Doffing Sequence: 1. Outer Gloves (Peel off) 2. Sleeves 3. Coat 4. Inner Gloves (Don't touch skin) 5. Wash Hands handling->doffing

Figure 1: Risk-Based Logic for PPE Selection and Workflow.[1] The diagram enforces a "Hard Stop" if engineering controls (Fume Hood) are not validated.

Part 4: Decontamination & Disposal

Spill Management (Solid)
  • Isolate: Evacuate the immediate area for 15 minutes to allow aerosols to settle.[1]

  • PPE Upgrade: Don a P100 respirator and Tyvek coveralls.[1]

  • Method: Do NOT sweep (generates dust).[1]

    • Cover spill with wet paper towels (water or ethanol) to dampen the powder.[1]

    • Scoop the wet slurry into a hazardous waste container.[1]

    • Scientific Note: Phenethylamine salts are highly soluble in water.[1] Aqueous cleanup is effective, but avoid using bleach immediately if the compound is in an acidic solution, as this can generate chlorine gas.

Waste Disposal
  • Classification: Segregate as "Toxic Organic Solid" or "Bioactive Waste."

  • Destruction: Incineration is the only acceptable disposal method.[1] Do not sewer.

  • Container: High-density polyethylene (HDPE) wide-mouth jars.[1] Label clearly with the full chemical name (no abbreviations).

Part 5: Emergency Response (First Aid)

  • Inhalation: Move to fresh air immediately. The salt form dissociates in the mucous membranes; irritation will be immediate.[1]

  • Skin Contact:

    • Immediate Action: Wash with soap and copious water for 15 minutes.[1][2]

    • Phenol Specifics: While this is a substituted phenol, standard water flushing is usually sufficient for the salt form.[1] However, if handling the free base or high concentrations, keep Polyethylene Glycol 300 or 400 (PEG) nearby.[1] PEG acts as a solvent to solubilize and remove phenols from the skin more effectively than water alone [1].[1]

  • Eye Contact: Flush for 15 minutes. Do not rub (abrasive powder risk).[1]

References

  • Yale Environmental Health & Safety. (2022).[1] Phenol Standard Operating Procedure & First Aid. Yale University.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Personal Protective Equipment: Chemical Protective Clothing. United States Department of Labor.[1] [Link][1]

  • PubChem. (2024).[1] Compound Summary: Phenethylamine Derivatives Safety Data. National Library of Medicine.[1] [Link]

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